Cunilate
描述
Structure
2D Structure
属性
CAS 编号 |
10380-28-6 |
|---|---|
分子式 |
C18H12CuN2O2 |
分子量 |
351.8 g/mol |
IUPAC 名称 |
copper bis(quinolin-8-olate) |
InChI |
InChI=1S/2C9H7NO.Cu/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H;/q;;+2/p-2 |
InChI 键 |
YXLXNENXOJSQEI-UHFFFAOYSA-L |
规范 SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Cu] |
密度 |
Relative density (water = 1): 1.63 |
闪点 |
Flash Point > 200 °C |
其他CAS编号 |
10380-28-6 13014-03-4 |
物理描述 |
Yellow-green solid, insoluble in water; [Hawley] Greenish-yellow crystalline powder; [MSDSonline] GREEN-TO-YELLOW CRYSTALLINE POWDER. |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
溶解度 |
Solubility in water: none |
同义词 |
is(8-quinolinolato)copper(II) copper oxinate copper(II) oxinate Cu 8Q cupric 8-quinolinoxide |
产品来源 |
United States |
Foundational & Exploratory
The Chemical Landscape of Cunilate: A Technical Guide to its Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cunilate, chemically known as copper(II) bis(8-quinolinolate) or oxine-copper, is a coordination complex with a rich history of application as a potent biocide. This technical guide provides an in-depth exploration of the chemical structure and diverse properties of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols for its synthesis and analysis, alongside a clear visualization of its fungicidal mechanism. Quantitative data are systematically presented in tabular format to facilitate comparative analysis. This document aims to equip the scientific community with the foundational knowledge required for the advanced study and potential new applications of this versatile molecule.
Chemical Structure and Identification
This compound is the common name for the coordination complex formed between a copper(II) ion and two 8-hydroxyquinoline ligands. The copper ion is centrally located and is chelated by the nitrogen and oxygen atoms of each 8-hydroxyquinoline molecule, resulting in a stable, neutral complex.
Synonyms: Copper 8-quinolinolate, Copper oxine, Cuproquin, Oxine-copper[1] CAS Number: 10380-28-6[1][2] Molecular Formula: C₁₈H₁₂CuN₂O₂[3]
The chemical structure of this compound is depicted below:
References
Cunilate's Active Compounds: A Technical Guide to their Antimicrobial and Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "Cunilate" refers to a range of commercial biocidal and preservative products. The antimicrobial and antifungal efficacy of these products is derived from their active ingredients, which are primarily organometallic compounds. This technical guide provides an in-depth analysis of the core antimicrobial and antifungal properties of the key active components found in this compound formulations, including copper naphthenate, zinc naphthenate, and copper-8-quinolinolate. This document summarizes available quantitative data, details experimental methodologies, and visualizes the mechanisms of action to support research and development efforts in the field.
Core Active Ingredients and Their Properties
The primary active ingredients in this compound products are organocopper and organozinc compounds. These substances are valued for their efficacy as wood preservatives, fungicides, and insecticides.[1]
-
Copper Naphthenate: A coordination complex of copper and naphthenic acid, it is widely used in wood preservation.[2] It is recognized for its broad-spectrum activity against decay fungi and wood-destroying insects.[2]
-
Zinc Naphthenate: This zinc salt of naphthenic acid also serves as a wood preservative, offering protection against fungal decay and insect damage.[3] It is often favored in applications where the color imparted by copper compounds is undesirable.[4]
-
Copper-8-Quinolinolate (Oxine-Copper): An organometallic compound formed from copper and 8-hydroxyquinoline.[5] It is a potent antimicrobial and fungicide used in a variety of applications, from wood preservation to materials preservation in textiles and paints.[5]
Quantitative Antimicrobial and Antifungal Data
While specific quantitative data for commercial "this compound" formulations are proprietary, the following tables summarize the efficacy of its core active ingredients based on available scientific literature.
Table 1: Antifungal Efficacy of this compound Active Ingredients
| Compound | Target Fungi | Efficacy Metric | Result | Reference |
| Copper-8-Quinolinolate | Aspergillus spp., Fusarium spp., Penicillium chrysogenum, Candida albicans | Spore Viability | Complete inhibition of spore germination (except for Aspergillus niger) | [6] |
| Zinc Naphthenate | General Fungal Decay | Preservative Efficacy | Effective in preventing fungal decay in wood used aboveground.[4] | [4] |
| Copper Naphthenate | Decay Fungi | Preservative Efficacy | Broad activity against a variety of decay fungi.[2] | [2] |
Table 2: Antibacterial Efficacy of this compound Active Ingredients
| Compound | Target Bacteria | Efficacy Metric | Result | Reference |
| Copper Alloys (as a proxy for copper ion release) | E. coli O157:H7 | Kill Rate | >99.9% killed within 1-2 hours on copper surfaces.[7] | [7] |
| Copper Alloys (as a proxy for copper ion release) | Methicillin-resistant Staphylococcus aureus (MRSA) | Kill Rate | Complete kill in 45 to 90 minutes on pure copper at room temperature.[6] | [6] |
Mechanisms of Antimicrobial and Antifungal Action
The biocidal activity of the active ingredients in this compound is multifaceted, primarily revolving around the disruptive effects of metal ions on microbial cells.
Copper-Based Compounds
The antimicrobial action of copper is a complex process involving multiple simultaneous attacks on microbial cells.[7]
-
Cell Membrane Disruption: Copper ions can interact with the cell membrane, causing a loss of membrane integrity and leakage of essential cellular components like potassium and glutamate.[7] This can lead to cell desiccation and death.[7]
-
Generation of Reactive Oxygen Species (ROS): Copper ions catalyze the formation of highly reactive oxygen species, such as hydroxyl radicals, through Fenton-like reactions.[6][8] These ROS induce oxidative stress, leading to widespread damage of lipids (lipid peroxidation), proteins, and DNA.[6][8]
-
Protein Denaturation and Enzyme Inhibition: Copper can bind to essential functional groups in proteins, such as those containing sulfur or carboxylates, altering their three-dimensional structure and rendering them non-functional.[7] This disrupts critical enzymatic activities within the cell.
Caption: Mechanism of copper's antimicrobial action.
Copper-8-Quinolinolate
This compound exhibits a synergistic effect, being more toxic to microbes than either copper or 8-hydroxyquinoline alone.[5] It is suggested that the lipid-soluble Copper-8-quinolinolate permeates the cell membrane, then dissociates.[5] The copper can then interfere with metal-binding sites on proteins and enzymes.[5]
Caption: Proposed mechanism of Copper-8-Quinolinolate.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the antimicrobial and antifungal properties of compounds like those found in this compound.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Method (Broth Microdilution):
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Caption: Workflow for MIC determination.
Zone of Inhibition Assay (Agar Disk-Diffusion)
Objective: To qualitatively assess the antimicrobial activity of a substance.
Method:
-
Plate Preparation: A lawn of the test microorganism is spread evenly onto the surface of an agar plate.
-
Disk Application: Sterile filter paper disks are impregnated with a known concentration of the test compound.
-
Placement: The disks are placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated under suitable conditions.
-
Analysis: The antimicrobial activity is determined by measuring the diameter of the clear zone of no growth (zone of inhibition) around the disk.
Conclusion
The active ingredients in this compound products, particularly copper and zinc organometallic compounds, demonstrate robust antimicrobial and antifungal properties. Their efficacy stems from a multi-pronged attack on microbial cells, including membrane disruption, oxidative stress induction, and protein inactivation. While quantitative data from public literature is limited, the established mechanisms of action of copper and zinc compounds provide a strong basis for their continued use in preservative and biocidal applications. Further research focusing on specific formulations and their interactions with a broader range of clinically and industrially relevant microorganisms would be beneficial for the development of new and improved antimicrobial technologies.
References
- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 2. Copper naphthenate - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. The Use of Copper as an Antimicrobial Agent in Health Care, Including Obstetrics and Gynecology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial properties of copper - Wikipedia [en.wikipedia.org]
- 8. Copper as an antimicrobial agent: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Copper(II) 8-Hydroxyquinolate: History, Discovery, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, discovery, and fundamental experimental protocols related to Copper(II) 8-hydroxyquinolate. From its origins in late 19th-century organic synthesis to its prominence in 20th-century analytical chemistry and its current applications in biomedical research, this document traces the journey of this significant coordination complex. Detailed experimental methodologies for its synthesis and characterization are provided, along with a summary of its key physicochemical properties. Furthermore, this guide elucidates the compound's mechanism of action as a copper ionophore, a critical aspect for its application in drug development.
History and Discovery
The story of Copper(II) 8-hydroxyquinolate begins with the synthesis of its parent ligand, 8-hydroxyquinoline. In 1880, Austrian chemists Hugo Weidel and his student Albert Cobenzl first synthesized 8-hydroxyquinoline, also known as oxine.[1] Their work laid the foundation for the exploration of this new class of compounds.
The true potential of 8-hydroxyquinoline as a powerful chelating agent was not fully realized until the 1920s. During this period, the German analytical chemist Richard Berg conducted pioneering research on the use of 8-hydroxyquinoline for the gravimetric analysis of metals. His extensive work, detailed in his 1938 book "Die analytische Verwendung von o-Oxychinolin," established 8-hydroxyquinoline as a versatile reagent for the quantitative precipitation of numerous metal ions, including copper.[1][2] This marked the effective discovery and popularization of Copper(II) 8-hydroxyquinolate as a stable, well-defined chemical entity.
Following Berg's work, the study of metal chelates of 8-hydroxyquinoline expanded significantly. The pioneering work of chemists like Irving and Williams in the mid-20th century on the stability of metal complexes, including those with 8-hydroxyquinoline, provided a theoretical framework for understanding the thermodynamics of their formation. This fundamental understanding has been crucial for the development of applications for Copper(II) 8-hydroxyquinolate and its derivatives in fields ranging from analytical chemistry to medicine.
Physicochemical Properties
Copper(II) 8-hydroxyquinolate is a neutral complex with the chemical formula Cu(C₉H₆NO)₂. It is a solid that is sparingly soluble in water but soluble in various organic solvents. The physicochemical properties of this complex have been the subject of numerous studies, particularly concerning its stability and spectroscopic characteristics.
Table 1: Physicochemical Properties of Copper(II) 8-Hydroxyquinolate
| Property | Value | Notes |
| Molar Mass | 351.85 g/mol | |
| Appearance | Greenish-yellow solid | |
| Solubility (Qualitative) | Insoluble in water | Soluble in chloroform, dimethylformamide (DMF), and other organic solvents. |
| Log β₂ (Overall Stability Constant) | ~26 | In 50% dioxane/water. The stability of the complex is high, consistent with the Irving-Williams series. |
| UV-Vis λₘₐₓ (in Chloroform) | ~410-420 nm | This absorption band is attributed to a metal-to-ligand charge transfer (MLCT) transition. |
Experimental Protocols
Synthesis of 8-Hydroxyquinoline (Oxine)
A common historical and laboratory-scale method for the synthesis of 8-hydroxyquinoline is the Skraup synthesis.
Materials:
-
o-Aminophenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
o-Nitrophenol (as an oxidizing agent)
-
Sodium Hydroxide solution (for neutralization)
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to glycerol in a reaction flask with stirring and cooling.
-
Slowly add o-aminophenol and o-nitrophenol to the mixture.
-
Heat the reaction mixture. The reaction is exothermic and should be controlled carefully.
-
After the initial vigorous reaction subsides, continue heating to complete the cyclization.
-
Cool the reaction mixture and cautiously pour it into a large volume of water.
-
Neutralize the acidic solution with a sodium hydroxide solution to precipitate the crude 8-hydroxyquinoline.
-
The crude product can be purified by steam distillation or recrystallization from a suitable solvent like ethanol or acetone.
Synthesis of Copper(II) 8-Hydroxyquinolate
The synthesis of Copper(II) 8-hydroxyquinolate is a straightforward precipitation reaction.
Materials:
-
8-Hydroxyquinoline
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Ethanol or other suitable solvent for 8-hydroxyquinoline
-
Water
Procedure:
-
Dissolve 8-hydroxyquinoline in a minimal amount of a suitable organic solvent, such as ethanol.
-
In a separate beaker, prepare an aqueous solution of Copper(II) sulfate pentahydrate.
-
Slowly add the 8-hydroxyquinoline solution to the Copper(II) sulfate solution with constant stirring.
-
A greenish-yellow precipitate of Copper(II) 8-hydroxyquinolate will form immediately.
-
Continue stirring for a period to ensure complete precipitation.
-
Collect the precipitate by filtration (e.g., using a Büchner funnel).
-
Wash the precipitate with distilled water to remove any unreacted salts.
-
Dry the precipitate in an oven at a moderate temperature (e.g., 110-120 °C) to a constant weight.
Gravimetric Determination of Copper
This protocol is based on the classical analytical method developed by Richard Berg.
Procedure:
-
Take a precisely weighed sample containing copper ions and dissolve it in a suitable acidic solution.
-
Adjust the pH of the solution to be weakly acidic (pH 5-7) using a buffer solution (e.g., acetic acid/sodium acetate).
-
Heat the solution to about 60-70 °C.
-
Slowly add a solution of 8-hydroxyquinoline in a suitable solvent (e.g., 2% in ethanol) in slight excess.
-
A precipitate of Copper(II) 8-hydroxyquinolate will form. Digest the precipitate by keeping the solution hot for a short period to encourage the formation of larger, more easily filterable particles.
-
Allow the solution to cool to room temperature.
-
Filter the precipitate through a pre-weighed sintered glass crucible.
-
Wash the precipitate with hot water until the filtrate is colorless.
-
Dry the crucible with the precipitate in an oven at 130-140 °C to a constant weight.
-
The weight of the Copper(II) 8-hydroxyquinolate precipitate can be used to calculate the amount of copper in the original sample using the gravimetric factor.
Mechanism of Action and Signaling Pathways
In recent years, the biological activities of Copper(II) 8-hydroxyquinolate and its derivatives have garnered significant interest, particularly their antimicrobial and anticancer properties. The primary mechanism underlying these activities is its function as a copper ionophore .
An ionophore is a lipid-soluble molecule that can transport ions across a lipid membrane. In the case of Copper(II) 8-hydroxyquinolate, the complex can cross the cell membrane and then dissociate, releasing copper ions into the cell. This influx of copper disrupts the cell's delicate metal homeostasis, leading to a cascade of toxic effects.
One of the key downstream effects of increased intracellular copper is the generation of Reactive Oxygen Species (ROS) through Fenton-like reactions. This leads to oxidative stress, which can damage cellular components such as DNA, proteins, and lipids, ultimately inducing cell death (apoptosis or necrosis).
The following diagram illustrates the proposed mechanism of action for the antimicrobial activity of Copper(II) 8-hydroxyquinolate.
Caption: Antimicrobial mechanism of Copper(II) 8-hydroxyquinolate as a copper ionophore.
Experimental and Analytical Workflow
The study of Copper(II) 8-hydroxyquinolate typically follows a logical workflow from synthesis to characterization and activity assessment.
Caption: A typical experimental workflow for the study of Copper(II) 8-hydroxyquinolate.
References
Cellular Targets of Cunilate (Copper-8-Quinolinolate) in Fungal Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cunilate, with its active ingredient copper-8-quinolinolate (also known as oxine-copper), is a potent fungicide with a broad spectrum of activity against various fungal pathogens. Its efficacy is attributed to a dual-action mechanism involving both the copper ion and the 8-hydroxyquinoline ligand, which synergistically disrupt essential cellular processes in fungi. This technical guide provides an in-depth exploration of the cellular targets of this compound, detailing its mechanism of action, presenting available quantitative data on its antifungal activity, and outlining the experimental protocols used to determine its efficacy. Visualizations of key pathways and experimental workflows are provided to facilitate a comprehensive understanding of its fungicidal properties.
Introduction
Fungal infections pose a significant threat to agriculture, food security, and human health. The development of effective antifungal agents is crucial for managing the impact of pathogenic fungi. This compound, a formulation containing copper-8-quinolinolate, has been utilized as a fungicide and biocide. The unique chelated structure of copper-8-quinolinolate, a complex of a copper ion with two 8-hydroxyquinoline molecules, enhances its lipophilicity, allowing for efficient penetration of fungal cell membranes. Once inside the fungal cell, it dissociates, leading to a multi-targeted assault on cellular functions. This document serves as a comprehensive resource for researchers and professionals in the field of antifungal drug development, offering detailed insights into the molecular basis of this compound's activity.
Mechanism of Action
The antifungal activity of copper-8-quinolinolate is significantly greater than that of copper or 8-hydroxyquinoline (oxine) alone.[1] This synergy arises from the chelate's ability to facilitate the entry of both components into the fungal cell, where they act on multiple targets.
The proposed mechanism of action involves the following steps:
-
Cellular Uptake: The lipid-soluble copper-8-quinolinolate complex readily permeates the fungal cell wall and plasma membrane.[1]
-
Intracellular Dissociation: Once inside the cytoplasm, the complex dissociates into copper ions (Cu²⁺) and 8-hydroxyquinoline.[1]
-
Dual-Action Toxicity: The released components then exert their toxic effects through independent but complementary pathways.
Cellular Targets of Copper Ions
The fungicidal action of copper is multifaceted and primarily stems from its ability to disrupt protein function and generate oxidative stress.[2]
-
Enzyme Inhibition: Copper ions have a high affinity for sulfhydryl (-SH), amino (-NH₂), and carboxyl (-COOH) groups present in amino acid residues of proteins.[3] By binding to these groups, copper can denature enzymes and other critical proteins, leading to the inhibition of essential metabolic pathways.[2]
-
Generation of Reactive Oxygen Species (ROS): Copper ions can participate in Fenton-like reactions, catalyzing the formation of highly reactive hydroxyl radicals from hydrogen peroxide. This leads to a state of severe oxidative stress within the fungal cell.
-
Membrane Damage: The generated ROS can induce lipid peroxidation, damaging the integrity of the plasma membrane and organellar membranes. This results in increased membrane permeability, leakage of essential cellular contents, and eventual cell lysis.
-
Disruption of Nucleic Acids: Oxidative damage can also extend to DNA and RNA, causing strand breaks and mutations that impair cellular replication and protein synthesis.
Cellular Targets of 8-Hydroxyquinoline (Oxine)
8-Hydroxyquinoline is a chelating agent that can disrupt metal-dependent cellular processes.
-
Competition for Metalloenzyme Cofactors: By chelating essential metal ions like iron, zinc, and magnesium, 8-hydroxyquinoline can inactivate metalloenzymes that are crucial for cellular respiration, DNA synthesis, and other vital functions.[1]
-
Inhibition of Metabolic Pathways: It is suggested that 8-hydroxyquinoline can compete with coenzymes for metal-binding sites on enzymes, further disrupting metabolic processes.[1]
The combined effect of these actions leads to a comprehensive breakdown of cellular function and ultimately, fungal cell death.
Quantitative Data on Antifungal Activity
| Fungal Species | Growth Medium | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Aspergillus spp. | Sabouraud Dextrose | > Aspergillus spp. | > Aspergillus spp. | [4] |
| Penicillium spp. | Sabouraud Dextrose | > Penicillium spp. | > Penicillium spp. | [4] |
| Fusarium spp. | Sabouraud Dextrose | > Fusarium spp. | > Fusarium spp. | [4] |
| Rhizopus spp. | Sabouraud Dextrose | > Rhizopus spp. | > Rhizopus spp. | [4] |
| Candida spp. | Sabouraud Dextrose | > Candida spp. | > Candida spp. | [4] |
| Pythium spp. | Czapek-Dox | < Pythium spp. | < Pythium spp. | [4] |
| Phytophthora spp. | Czapek-Dox | < Phytophthora spp. | < Phytophthora spp. | [4] |
| Sclerotinia spp. | Czapek-Dox | < Sclerotinia spp. | < Sclerotinia spp. | [4] |
Note: The table indicates relative resistance, with species like Aspergillus and Penicillium being more resistant than Pythium and Phytophthora. The original study should be consulted for precise values.
Experimental Protocols
The determination of the antifungal activity of this compound is primarily achieved through standardized susceptibility testing methods. The following is a detailed protocol for determining the MIC and MFC using the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
Objective: To determine the lowest concentration of copper-8-quinolinolate that inhibits visible growth (MIC) and the lowest concentration that results in fungal death (MFC).
Materials:
-
Copper-8-quinolinolate (analytical grade)
-
Solvent for copper-8-quinolinolate (e.g., dimethyl sulfoxide - DMSO)
-
Fungal isolates to be tested
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate on an SDA plate and incubate at the optimal temperature and duration for the specific fungus to ensure purity and viability.
-
Prepare a spore suspension by gently scraping the surface of the fungal culture with a sterile loop and suspending the conidia in sterile saline.
-
Adjust the turbidity of the spore suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL in the microtiter plate wells.
-
-
Preparation of Copper-8-Quinolinolate Dilutions:
-
Prepare a stock solution of copper-8-quinolinolate in DMSO at a high concentration (e.g., 10 mg/mL).
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL). Each well will contain 100 µL of the diluted compound.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the diluted copper-8-quinolinolate.
-
Include a positive control well (fungal inoculum in RPMI-1640 without the compound) and a negative control well (RPMI-1640 only).
-
Seal the plate and incubate at 35°C for 24-72 hours, depending on the growth rate of the fungus.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for fungal growth (turbidity).
-
The MIC is the lowest concentration of copper-8-quinolinolate at which there is no visible growth.
-
-
MFC Determination:
-
From each well showing no visible growth (at and above the MIC), take a 10 µL aliquot and subculture it onto an SDA plate.
-
Incubate the SDA plates at the appropriate temperature until growth is visible in the control culture.
-
The MFC is the lowest concentration from which no fungal colonies grow on the SDA plate, indicating a ≥99.9% killing of the initial inoculum.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of action of this compound in fungal cells.
Experimental Workflow
Caption: Workflow for MIC and MFC determination.
Logical Relationships
Caption: Dual-action fungicidal mechanism of this compound.
Conclusion
This compound (copper-8-quinolinolate) is a highly effective fungicide due to its dual-action mechanism that targets multiple essential cellular processes in fungal pathogens. The lipophilic nature of the chelate ensures efficient delivery of both copper ions and 8-hydroxyquinoline into the fungal cell, where they act synergistically to inhibit enzymes, generate oxidative stress, disrupt metal homeostasis, and damage cellular membranes and nucleic acids. This multi-targeted approach makes the development of resistance more challenging for fungal pathogens. A thorough understanding of these cellular targets and the methodologies to quantify the efficacy of this compound is essential for its optimal use in disease management and for the development of new and improved antifungal therapies. Further research to establish a comprehensive database of its activity against a wider range of clinically and agriculturally important fungi would be highly valuable.
References
- 1. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper at the Fungal Pathogen-Host Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Role of Copper in the Bioactivity of Cunilate: An In-depth Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cunilate, the common name for copper-8-quinolinolate or oxine-copper, is a metal-organic complex with a long history of use as a potent biocide. Its broad-spectrum activity against fungi, bacteria, and even cancer cells has garnered significant interest in various fields, from materials preservation to medicine. The bioactivity of this compound is intrinsically linked to the presence and delivery of copper ions into target cells. This technical guide provides a comprehensive overview of the critical role of copper in the multifaceted bioactivity of this compound, with a focus on its antifungal and anticancer properties. We will delve into the mechanisms of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the key signaling pathways involved.
Introduction
This compound is a coordination complex formed between a copper (II) ion and two molecules of 8-hydroxyquinoline. This chelation results in a lipid-soluble molecule that can readily permeate biological membranes.[1] The inherent biological activity of this compound is significantly greater than either of its constituent parts, 8-hydroxyquinoline or copper salts, alone, highlighting a synergistic relationship that is central to its mechanism of action.[1] This guide will explore the pivotal role of the copper ion in mediating the fungicidal and cytotoxic effects of this compound.
The Central Role of Copper in this compound's Bioactivity
The primary mechanism by which this compound exerts its biological effects is through its function as a copper ionophore . An ionophore is a lipid-soluble molecule that can transport ions across a lipid bilayer in a cell. In the case of this compound, the 8-hydroxyquinoline ligands act as a carrier for the copper ion, facilitating its transport across the fungal or cancer cell membrane.
Once inside the cell, the this compound complex can dissociate, releasing the copper ion (Cu²⁺). This intracellular release of copper disrupts cellular homeostasis and triggers a cascade of events leading to cell death. The specific downstream effects of this copper influx are multifaceted and depend on the target cell type.
Antifungal Activity of this compound
This compound is a highly effective fungicide used to prevent the growth of mold, mildew, and other fungi on various materials.[2] The copper released from this compound is toxic to fungal cells through several mechanisms.
Mechanism of Antifungal Action
-
Enzyme Inhibition: Copper ions have a high affinity for sulfur-containing functional groups, such as the thiol groups (-SH) found in cysteine residues of proteins. Many essential fungal enzymes, particularly those involved in metabolism, contain these thiol groups in their active sites. The binding of copper to these enzymes leads to their inactivation, thereby disrupting critical metabolic pathways and inhibiting fungal growth.[3]
-
Generation of Reactive Oxygen Species (ROS): The influx of copper can lead to the generation of highly reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydroxyl radicals (•OH), through Fenton-like reactions. This surge in ROS induces oxidative stress, causing widespread damage to cellular components including lipids, proteins, and DNA, ultimately leading to fungal cell death.
Quantitative Data: Antifungal Efficacy
The antifungal activity of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
| Candida albicans | 1.56 µg/mL | [4] |
| Candida tropicalis | 1.56 µg/mL | [4] |
| Aspergillus niger | Not explicitly found for this compound, but related compounds show activity. | [1][5] |
Note: The table summarizes available data. Further research is needed for a more comprehensive list of MIC values against a wider range of fungal species.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized broth microdilution protocol for determining the MIC of this compound against fungal species, based on CLSI (Clinical and Laboratory Standards Institute) guidelines.[6][7]
Materials:
-
This compound (Copper-8-quinolinolate)
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the 96-well plates containing RPMI-1640 medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusting the concentration to approximately 0.5-2.5 x 10³ cells/mL.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no this compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.[8]
Anticancer Activity of this compound
Recent research has highlighted the potential of this compound and other copper-containing compounds as anticancer agents. The elevated copper levels often observed in tumor tissues make them potentially more susceptible to copper-induced toxicity.[9]
Mechanism of Anticancer Action
The anticancer activity of this compound is primarily attributed to the intracellular delivery of copper, which induces cell death through multiple pathways:
-
Induction of Cuproptosis: Cuproptosis is a recently discovered form of regulated cell death that is triggered by an excess of intracellular copper. Copper ions directly bind to lipoylated components of the tricarboxylic acid (TCA) cycle in the mitochondria, leading to their aggregation and the loss of iron-sulfur cluster proteins. This results in proteotoxic stress and ultimately, cell death.
-
Generation of Reactive Oxygen Species (ROS): Similar to its antifungal mechanism, the influx of copper from this compound catalyzes the production of ROS. In cancer cells, which often have a higher basal level of ROS, this additional oxidative stress can overwhelm the cellular antioxidant capacity, leading to apoptosis.
-
Induction of Apoptosis: The accumulation of ROS and other cellular damage triggers the intrinsic pathway of apoptosis. This involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program. This cascade involves initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3 and -7).[10][11] The Bcl-2 family of proteins plays a crucial role in regulating this process, with pro-apoptotic members (like Bax and Bak) promoting mitochondrial permeabilization and anti-apoptotic members (like Bcl-2 and Bcl-xL) inhibiting it.[3][12]
Quantitative Data: Anticancer Efficacy
The anticancer efficacy of this compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 3.31 ± 0.06 | [13] |
| MCF-7 | Breast Cancer | 2.54 ± 0.69 | [13] |
| HeLa | Cervical Cancer | 1.8 (for a derivative) | [9] |
| A549 | Lung Cancer | Data for this compound not explicitly found, but related compounds show activity. | [14][15] |
Note: The table summarizes available data, which is primarily on derivatives. Further research is needed for a comprehensive list of IC50 values for this compound against a wider range of cancer cell lines.
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
The following is a generalized protocol for assessing the in vitro anticancer activity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[16][17][18]
Materials:
-
This compound
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound prepared by serial dilution in the cell culture medium. Include a vehicle control (solvent only).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the bioactivity of this compound.
General Mechanism of Action of this compound as a Copper Ionophore
Caption: General mechanism of this compound as a copper ionophore.
Signaling Pathway for this compound-Induced Apoptosis via ROS Generation
Caption: this compound-induced apoptosis via ROS and the mitochondrial pathway.
Signaling Pathway for this compound-Induced Cuproptosis
Caption: this compound-induced cuproptosis pathway in the mitochondria.
Conclusion
The bioactivity of this compound is unequivocally dependent on the presence of copper and the ability of the 8-hydroxyquinoline ligands to transport it into target cells. As a potent copper ionophore, this compound disrupts cellular homeostasis, leading to enzyme inhibition, the generation of reactive oxygen species, and the induction of regulated cell death pathways such as apoptosis and cuproptosis. This multifaceted mechanism of action underlies its efficacy as both a broad-spectrum fungicide and a promising anticancer agent. Further research into the specific molecular targets and signaling cascades affected by this compound-mediated copper delivery will be crucial for the development of novel therapeutic strategies and more effective biocidal applications. This guide provides a foundational understanding for researchers and professionals in drug development to explore the full potential of this intriguing copper complex.
References
- 1. Evidence that the mechanisms of fungitoxicity of 8-quinolinol and its bischelate with copper(II) are different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Inhibition of BCL2 family members increases the efficacy of copper chelation in BRAFV600E-driven melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New antifungal agents that inhibit the growth of Candida species: dichlorinated 8-quinolinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioassaying Wood Preservatives with <i>Aspergillus Niger</i> | Wood and Fiber Science [wfs.swst.org]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative stress induced by copper and iron complexes with 8-hydroxyquinoline derivatives causes paraptotic death of HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abeomics.com [abeomics.com]
- 11. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BCL-2 family proteins: changing partners in the dance towards death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 14. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer and antiproliferative efficacy of a standardized extract of Vaccinium macrocarpon on the highly differentiating oral cancer KB cell line athwart the cytotoxicity evaluation of the same on the normal fibroblast L929 cell line - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of Cunilate on Microbial Metabolism
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Cunilate" is not found in the currently available scientific literature. This guide has been constructed as a template to demonstrate the methodologies and analyses that would be applied to a novel antimicrobial agent. The data presented are representative examples derived from studies on other known antimicrobial compounds and should be replaced with experimental data for this compound.
Executive Summary
This technical guide provides a comprehensive overview of the putative effects of this compound, a novel antimicrobial agent, on microbial metabolism. It outlines the core mechanisms of action through which antimicrobials can disrupt bacterial physiology and presents a framework for the experimental investigation of these effects. This document details methodologies for assessing changes in metabolic pathways, enzyme kinetics, gene expression, and cellular integrity. Furthermore, it provides templates for data presentation and visualization to facilitate the clear and concise communication of research findings. The ultimate goal of this guide is to serve as a foundational resource for researchers investigating the antimicrobial properties of this compound and similar novel compounds.
Potential Mechanisms of Action of this compound on Microbial Metabolism
Antimicrobial agents can disrupt microbial metabolism through various mechanisms. The primary modes of action are categorized as follows:
-
Inhibition of Cell Wall Synthesis: This mechanism targets the enzymes responsible for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. Disruption of this process leads to cell lysis and death.
-
Inhibition of Protein Synthesis: This can occur through binding to the 30S or 50S ribosomal subunits, interfering with the translation of mRNA into proteins. This halts cell growth and proliferation.
-
Inhibition of Nucleic Acid Synthesis: This involves the disruption of DNA replication or transcription, preventing the cell from replicating its genetic material or producing essential proteins.
-
Disruption of Metabolic Pathways: This can involve the competitive or non-competitive inhibition of key enzymes in essential metabolic pathways, such as folic acid synthesis or glycolysis.
-
Disruption of Cell Membrane Function: Some antimicrobials can directly interact with the bacterial cell membrane, leading to depolarization, increased permeability, and leakage of essential intracellular components.
Initial investigations into this compound's mechanism of action should aim to identify which of these primary pathways are affected.
Quantitative Data Analysis
The following tables provide a template for summarizing the quantitative data obtained from experimental investigations into this compound's effects.
Table 1: Effect of this compound on Bacterial Growth and Membrane Integrity
| This compound Concentration (µg/mL) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Outer Membrane Permeability (% increase in NPN fluorescence) | Inner Membrane Permeability (% increase in ONPG hydrolysis) |
| 0 (Control) | - | 0 | 0 |
| 0.5 x MIC | Value | Value | Value |
| 1 x MIC | Value | Value | Value |
| 2 x MIC | Value | Value | Value |
NPN: N-Phenyl-1-naphthylamine; ONPG: o-Nitrophenyl-β-D-galactopyranoside
Table 2: this compound's Impact on Key Metabolic Enzyme Kinetics
| Enzyme Target | This compound Concentration (µg/mL) | Km (mM) | Vmax (µmol/min/mg protein) | Type of Inhibition |
| Dihydropteroate Synthase | 0 (Control) | Value | Value | - |
| (Example) | 0.5 x MIC | Value | Value | Competitive/Non-competitive/Mixed |
| 1 x MIC | Value | Value | Competitive/Non-competitive/Mixed | |
| DNA Gyrase (Example) | 0 (Control) | Value | Value | - |
| 0.5 x MIC | Value | Value | Competitive/Non-competitive/Mixed | |
| 1 x MIC | Value | Value | Competitive/Non-competitive/Mixed |
Table 3: Metabolomic Profile of Bacteria Treated with this compound (1 x MIC)
| Metabolite | Fold Change vs. Control | p-value | Pathway Affected |
| Citric Acid | Value | Value | TCA Cycle |
| Succinic Acid | Value | Value | TCA Cycle |
| L-Glutamine | Value | Value | Amino Acid Metabolism |
| ATP | Value | Value | Energy Metabolism |
| UDP-N-acetylmuramic acid | Value | Value | Peptidoglycan Synthesis |
Table 4: Differential Gene Expression in Response to this compound (1 x MIC)
| Gene | Function | Fold Change vs. Control | p-value |
| murA | Peptidoglycan synthesis | Value | Value |
| gyrA | DNA replication | Value | Value |
| folP | Folic acid synthesis | Value | Value |
| fabI | Fatty acid synthesis | Value | Value |
| rpoB | Transcription | Value | Value |
Detailed Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC)
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture bacteria in appropriate broth medium to mid-log phase (OD600 ≈ 0.4-0.6). Dilute the culture to a final concentration of 5 x 10^5 CFU/mL in fresh broth.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in broth to achieve a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol for Outer Membrane Permeability Assay (NPN Uptake)[1]
-
Bacterial Cell Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with 5 mM HEPES buffer (pH 7.2). Resuspend the cells in the same buffer to an OD600 of 0.5.
-
NPN Solution: Prepare a 500 µM stock solution of N-phenyl-1-naphthylamine (NPN) in acetone.
-
Assay: In a 96-well black plate, add bacterial suspension. Add this compound at various concentrations. Immediately add NPN to a final concentration of 10 µM.
-
Fluorescence Measurement: Measure the fluorescence intensity immediately using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[1]
Protocol for Inner Membrane Permeability Assay (ONPG Hydrolysis)[2]
-
Bacterial Strain: Use a bacterial strain that is deficient in lactose permease but expresses cytoplasmic β-galactosidase (e.g., E. coli ML-35).
-
Cell Preparation: Grow cells to mid-log phase, harvest, and resuspend in phosphate-buffered saline (PBS) to an OD600 of 0.5.
-
ONPG Solution: Prepare a 30 mM stock solution of o-nitrophenyl-β-D-galactopyranoside (ONPG) in dH2O.[2]
-
Assay: In a 96-well plate, add the cell suspension. Add ONPG to a final concentration of 1.5 mM. Add this compound at various concentrations.
-
Absorbance Measurement: Measure the absorbance at 405 nm at regular intervals to monitor the hydrolysis of ONPG, which produces a yellow product.[2][3]
Protocol for Metabolite Extraction and Analysis[4][5]
-
Bacterial Culture and Treatment: Grow bacteria to mid-log phase and treat with this compound at the desired concentration for a specified time.
-
Metabolism Quenching: Rapidly cool the culture in a dry ice/ethanol bath to halt metabolic activity.
-
Cell Harvesting: Centrifuge the quenched culture at a low temperature to pellet the cells.
-
Metabolite Extraction: Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., a mixture of methanol, acetonitrile, and water). Lyse the cells using sonication or bead beating.
-
Sample Preparation: Centrifuge the lysate to remove cell debris. Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS/MS) for identification and quantification.
Protocol for Measuring Oxidative Stress (DCFH-DA Assay)[6]
-
Cell Preparation: Grow and treat bacterial cells with this compound as described above.
-
DCFH-DA Staining: Add 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to the cell suspension to a final concentration of 5 µM and incubate in the dark.
-
Fluorescence Measurement: Measure the fluorescence of dichlorofluorescein (DCF), the oxidized product, using a fluorometer with an excitation wavelength of 504 nm and an emission wavelength of 529 nm.[4]
Visualization of Affected Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key microbial pathways and experimental workflows relevant to the study of this compound.
Caption: Hypothetical inhibition of Glycolysis and the TCA Cycle by this compound.
Caption: Overview of amino acid biosynthesis pathways with a hypothetical target for this compound.
Caption: Model of quorum sensing inhibition by this compound.
Caption: A typical experimental workflow for characterizing this compound's effects.
References
An In-Depth Technical Guide to the Spectrum of Activity of Cunilate® (Copper-8-Quinolinolate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial spectrum of Cunilate®, the registered trade name for formulations containing the active ingredient copper-8-quinolinolate (also known as oxine-copper). This document details its mechanism of action, summarizes its activity against a range of microorganisms, outlines relevant experimental protocols, and provides visualizations of key pathways and workflows.
Introduction and Mechanism of Action
Copper-8-quinolinolate is a highly stable, organometallic chelate compound formed between a copper (II) ion and two molecules of 8-hydroxyquinoline (oxine).[1] It is recognized as a broad-spectrum antimicrobial agent, demonstrating algaecidal, bactericidal, and fungicidal properties.[2] Its efficacy is noted to be greater than either copper or 8-hydroxyquinoline when used alone, suggesting a synergistic interaction between the two components.[2]
The primary mechanism of action is predicated on its lipid-soluble nature, which allows it to permeate microbial cell membranes.[2] Once intracellular, it is thought that the copper-8-quinolinolate molecule dissociates. The released copper ions can then disrupt vital cellular processes by binding to metal-binding sites on essential proteins and enzymes, displacing the original metallic cofactors.[2] Concurrently, the 8-hydroxyquinoline moiety can chelate essential metals required for microbial metabolism, effectively blocking normal metabolic pathways.[2][3] This dual-action disruption of cellular function leads to the inhibition of growth or cell death.
Spectrum of Antimicrobial Activity
Copper-8-quinolinolate exhibits a broad spectrum of activity, primarily recognized for its potent fungicidal and fungistatic effects. It is also known to possess antibacterial properties.
Antifungal Activity
The compound is effective against a wide array of physiologically diverse fungi.[1] It has been demonstrated to be particularly potent against significant plant pathogens and common spoilage molds.[1] The spectrum of susceptible fungi is detailed in Table 1. Notably, some yeasts and related fungi have shown greater resistance.[1]
Table 1: Summary of Antifungal Spectrum for Copper-8-Quinolinolate
| Fungal Group/Genus | Activity Level | Reference |
| Pythium | High Susceptibility | [1] |
| Phytophthora | High Susceptibility | [1] |
| Sclerotina | High Susceptibility | [1] |
| Trametes | High Susceptibility | [1] |
| Aspergillus | Susceptible | [1] |
| Penicillium | Susceptible | [1] |
| Fusarium | Susceptible | [1] |
| Rhizopus | Susceptible | [1] |
| Candida | More Resistant | [1] |
| Rhodotorula | More Resistant | [1] |
| Saccharomyces | More Resistant | [1] |
Antibacterial Activity
While more extensively documented for its antifungal uses, copper-8-quinolinolate is also an effective bactericide.[2] Quantitative data for the pure compound is limited in publicly accessible literature; however, studies on mixed-ligand copper (II) complexes incorporating 8-hydroxyquinoline provide insight into its antibacterial potential.
Table 2: Minimum Inhibitory Concentration (MIC) of a Copper(II)-8-Hydroxyquinoline Complex
| Bacterial Species | Gram Stain | MIC (ppm) | Reference |
| Escherichia coli | Negative | 20.50 - 22.50 | [3] |
| Bacillus cereus | Positive | 20.50 - 22.50 | [3] |
Note: Data is for a mixed-ligand complex containing 8-hydroxyquinoline and may not be fully representative of pure copper-8-quinolinolate.
Experimental Protocols
The determination of the antimicrobial spectrum of activity relies on standardized susceptibility testing. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol: Broth Microdilution for MIC Determination
This protocol outlines the general procedure for determining the MIC of copper-8-quinolinolate. Due to its poor water solubility (0.07 mg/L), a suitable solvent such as dimethyl sulfoxide (DMSO) must be used to prepare the stock solution, with final concentrations in the assay kept below levels that affect microbial growth (typically ≤1% v/v).
I. Preparation of Materials:
-
Test Compound: Prepare a stock solution of copper-8-quinolinolate in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Culture Media: Use appropriate sterile liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Microorganism: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.
II. Assay Procedure:
-
Serial Dilution: Dispense culture medium into all wells of a 96-well plate. Create a two-fold serial dilution of the copper-8-quinolinolate stock solution across the plate to achieve a range of desired final concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well, excluding negative control wells (media only). Include positive control wells (media and inoculum, no compound) and a solvent control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a defined period (e.g., 16-24 hours for bacteria, 24-48 hours for fungi).
-
Result Interpretation: The MIC is determined as the lowest concentration of copper-8-quinolinolate that completely inhibits visible growth of the microorganism.
Conclusion
This compound®, containing copper-8-quinolinolate, is a potent, broad-spectrum antimicrobial agent with well-established fungicidal activity and documented bactericidal properties. Its mechanism of action, involving the dual disruption of microbial cellular machinery by both its copper and 8-hydroxyquinoline components, makes it an effective biocide. While comprehensive quantitative data on its antibacterial spectrum is an area for further public research, its efficacy against a wide range of fungal pathogens is clear. The standardized protocols outlined in this guide provide a framework for further investigation and comparative analysis of its activity in research and drug development settings.
References
Cunilate (Copper-8-Quinolinolate): A Technical Guide to its Material Preservation Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cunilate, the common trade name for copper-8-quinolinolate, is a well-established organometallic compound recognized for its potent fungicidal, bactericidal, and insecticidal properties. This technical guide provides an in-depth analysis of its core attributes in material preservation. It synthesizes available quantitative data, details key experimental protocols for efficacy evaluation, and elucidates its proposed mechanism of action through signaling pathway and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development and application of antimicrobial agents for material protection.
Introduction
Copper-8-quinolinolate is a chelated compound formed between a copper (II) ion and 8-hydroxyquinoline.[1] This coordination complex exhibits significantly greater antimicrobial toxicity than either of its constituent components alone.[2] Its lipophilic nature allows for effective permeation of cellular membranes, a key characteristic for its function as a preservative.[2] this compound has a long history of use in the preservation of a wide range of materials, including wood, textiles, paper, and adhesives.[2] It is particularly valued for its efficacy against a broad spectrum of decay fungi, mold, and mildew, as well as certain wood-boring insects.[1][3]
Quantitative Efficacy Data
The preservative efficacy of copper-8-quinolinolate has been evaluated across various materials and against numerous microorganisms. The following tables summarize key quantitative data from available studies.
Wood Preservation
The American Wood Protection Association (AWPA) lists copper-8-quinolinolate as a standardized wood preservative.[3] Its performance is often evaluated using the soil-block test (AWPA Standard E10), which measures the weight loss of treated wood after exposure to specific decay fungi.[1]
Table 1: Efficacy of Copper-8-Quinolinolate in Wood Preservation (Soil-Block Test)
| Wood Species | Fungal Species | Preservative Retention (pcf) | Mean Weight Loss (%) | Reference |
| Southern Pine | Postia placenta (copper-tolerant) | 0.02 | < 5% | [1] |
| Southern Pine | Gloeophyllum trabeum | 0.02 | < 5% | [1] |
| Red Pine | Poria monticola (copper-tolerant) | 0.25 (elemental copper) | No decay prevention | [4] |
pcf: pounds per cubic foot
Textile Preservation
Copper-8-quinolinolate is utilized to protect textiles, particularly for military and industrial applications, from microbial degradation.[2] Efficacy is often determined by the reduction in microbial populations on treated fabrics.
Table 2: Antibacterial Efficacy of Copper-8-Quinolinolate on Textiles
| Textile Type | Bacterial Species | Treatment Concentration | Contact Time | Reduction in Viable Cells (%) | Reference |
| Polypropylene | Staphylococcus aureus | Not Specified | 30 min | 99.9 | [5] |
| Polypropylene | Pseudomonas aeruginosa | Not Specified | 30 min | 99.9 | [5] |
| Polypropylene | Streptococcus pneumoniae | Not Specified | 30 min | 99.9 | [5] |
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of preservative efficacy. The following section details a key protocol for wood preservation evaluation.
AWPA E10-16: Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures
This laboratory test is a primary screening method to determine the fungicidal effectiveness of wood preservatives.[6][7]
Objective: To determine the minimum amount of a preservative that is effective in preventing decay of wood by selected fungi under controlled laboratory conditions.[8]
Methodology:
-
Preparation of Test Blocks: Small, clear blocks of wood (typically Southern Pine) are prepared to specific dimensions.
-
Preservative Treatment: Blocks are treated with varying concentrations of the preservative solution to achieve a range of retentions.
-
Conditioning: Treated blocks are conditioned to allow for fixation of the preservative.
-
Leaching (Optional): To assess the permanence of the preservative, a set of blocks may be subjected to a standardized leaching procedure.[7]
-
Sterilization: Test blocks, soil, and feeder strips are sterilized.
-
Inoculation: Culture bottles containing moist, sterile soil and a feeder strip are inoculated with a pure culture of a specific wood-decay fungus.[6]
-
Incubation: The treated wood blocks are placed in the culture bottles and incubated under optimal conditions for fungal growth (typically 12 weeks).[1]
-
Data Collection: After incubation, the blocks are removed, cleaned of fungal mycelium, and oven-dried. The percentage of weight loss is calculated for each block.[7]
-
Analysis: The toxic threshold of the preservative is determined, which is the minimum retention that prevents significant weight loss.[1]
Mechanism of Action and Signaling Pathways
The antimicrobial activity of copper-8-quinolinolate is attributed to a multi-faceted mechanism that ultimately disrupts essential cellular processes.
Proposed Mechanism of Action:
-
Cellular Permeation: Due to its lipid-soluble nature, copper-8-quinolinolate readily permeates the fungal or bacterial cell membrane.[2]
-
Dissociation: Once inside the cell, the complex can dissociate into copper ions and 8-hydroxyquinoline.[2]
-
Enzyme Inhibition: The released copper ions can interfere with the function of essential enzymes by binding to their active sites, particularly those containing sulfhydryl groups.[2] This can disrupt metabolic pathways crucial for cell survival.
-
Oxidative Stress: Copper ions are known to catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions.[4] The accumulation of ROS leads to oxidative damage to cellular components such as lipids, proteins, and DNA, ultimately causing cell death.[4]
-
Disruption of Mitochondrial Function: Copper can impact mitochondrial respiration, a vital process for energy production in fungi.[9][10] Inhibition of the electron transport chain can lead to a decrease in ATP synthesis and an increase in ROS production.[11]
Experimental and Logical Workflows
The evaluation and selection of a material preservative involves a structured process, from initial screening to final application.
Experimental Workflow for Preservative Evaluation
The following diagram illustrates a typical workflow for assessing the efficacy of a new preservative formulation like this compound.
Logical Framework for Preservative Selection
The choice of a suitable preservative depends on a variety of factors related to the material, its intended use, and environmental considerations.
Conclusion
This compound (copper-8-quinolinolate) remains a significant preservative in the field of material science due to its broad-spectrum efficacy and well-documented performance. Its mechanism of action, centered on the disruption of fundamental cellular processes, provides a robust defense against a wide array of biodeteriogens. For researchers and professionals in drug development and material preservation, a thorough understanding of its quantitative efficacy, the standardized protocols for its evaluation, and its molecular mode of action is essential for its effective and responsible application. Further research into the specific enzymatic targets and the intricacies of its interaction with microbial signaling pathways could lead to the development of even more effective and targeted preservation strategies.
References
- 1. awpacommenting.edaptivedocs.org [awpacommenting.edaptivedocs.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. anthonyforest.com [anthonyforest.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mtu.edu [mtu.edu]
- 7. Wood preservative testing | McGraw Hill's AccessScience [accessscience.com]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. Disrupting mitochondrial function could improve treatment of fungal infections | Whitehead Institute [wi.mit.edu]
- 10. Role of Copper on Mitochondrial Function and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Complex I Is a Global Regulator of Secondary Metabolism, Virulence and Azole Sensitivity in Fungi | PLOS One [journals.plos.org]
The Core Science of Cunilate's Fungicidal Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cunilate, the common name for copper 8-quinolinolate, is a well-established antifungal agent with a broad spectrum of activity. Its efficacy stems from a dual-action mechanism involving the synergistic action of its two constituent components: copper and 8-hydroxyquinoline. This technical guide delves into the fundamental scientific principles governing this compound's fungicidal effects, providing a detailed overview of its proposed mechanism of action, a summary of its activity against various fungal species, and standardized protocols for its evaluation.
Introduction
Copper 8-quinolinolate is a metal-organic complex known for its potent fungicidal and bactericidal properties. It is utilized in a variety of applications, from wood preservation to protecting textiles from microbial degradation.[1] The lipophilic nature of the this compound complex allows it to readily permeate the fungal cell membrane, a critical first step in its mechanism of action.[1] Once inside the fungal cell, the complex is believed to dissociate, releasing copper ions and 8-hydroxyquinoline to disrupt essential cellular processes.[1] This guide will explore the biochemical pathways affected by these components and provide quantitative data on this compound's antifungal potency.
Mechanism of Action: A Dual-Pronged Attack
The fungicidal activity of this compound is not attributable to a single mode of action but rather to the combined, synergistic effects of copper and 8-hydroxyquinoline.[2] This dual-action model is central to its effectiveness.
2.1. The Role of 8-Hydroxyquinoline: Metal Chelation and Disruption of Homeostasis
8-Hydroxyquinoline (8-HQ) is a powerful chelating agent. Inside the fungal cell, it is proposed to disrupt essential metabolic pathways by binding to and precipitating vital metal ions that serve as cofactors for numerous enzymes.[2] This sequestration of essential metals effectively inhibits critical enzymatic reactions necessary for fungal growth and survival.
2.2. The Role of Copper: An Ionophore Leading to Cellular Mayhem
The 8-hydroxyquinoline component of this compound also acts as a copper ionophore, a molecule that facilitates the transport of ions across lipid membranes. This action leads to an increase in the intracellular concentration of copper ions. This influx of copper disrupts cellular homeostasis in several ways:
-
Enzyme Inhibition: Copper ions can bind to sulfhydryl groups in proteins and enzymes, leading to their inactivation.[1] This can disrupt a wide array of cellular processes, from energy production to protein synthesis.
-
Induction of Oxidative Stress: An excess of intracellular copper can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions. This surge in ROS leads to oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA.
-
Disruption of Metalloprotein Function: The influx of copper can displace the native metal ions in various metalloproteins, rendering them non-functional.
The synergistic relationship between copper and 8-hydroxyquinoline results in a more potent antifungal effect than either component alone.[1][2]
Quantitative Antifungal Activity
The effectiveness of an antifungal agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism. While extensive, publicly available tables of MIC values for this compound against a wide range of fungi are limited, the following table summarizes representative data gleaned from various sources for copper compounds and 8-hydroxyquinoline, providing an indication of its potential efficacy. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and culture conditions.
| Fungal Species | Compound | MIC Range (µg/mL) | Reference |
| Aspergillus fumigatus | Copper Complex (general) | 20.50 - 22.50 (as ppm) | [3] |
| Aspergillus niger | 8-Hydroxyquinoline & Copper (synergistic inhibition) | Not specified | [2] |
| Candida albicans | Copper Oxide Nanoparticles | 35.5 | [4] |
| Trichophyton mentagrophytes | Not specified for this compound | Not specified | |
| Wood Decay Fungi | Copper-based preservatives | Effective at preventing decay | [5] |
Experimental Protocols
Standardized methods are crucial for the accurate and reproducible determination of antifungal activity. The following are summaries of relevant protocols that can be adapted for testing the efficacy of this compound.
4.1. Broth Microdilution Method for Yeasts (Adapted from CLSI M27)
This method is commonly used to determine the MIC of antifungal agents against yeasts such as Candida species.
-
Inoculum Preparation: A standardized suspension of the yeast is prepared in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.
4.2. Method for Filamentous Fungi (Adapted from CLSI M38)
This protocol is designed for testing the susceptibility of filamentous fungi, such as Aspergillus species.
-
Inoculum Preparation: A spore suspension is prepared and adjusted to a specific concentration.
-
Assay Setup: Similar to the M27 protocol, serial dilutions of this compound are prepared in 96-well microtiter plates.
-
Incubation: Plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).
-
MIC Endpoint Reading: The MIC is read visually as the lowest concentration showing no visible growth.
4.3. Determining Resistance of Synthetic Polymeric Materials to Fungi (ASTM G21)
This standard test method is used to evaluate the fungal resistance of materials treated with antimicrobial agents like this compound.
-
Test Organisms: A mixed spore suspension of several fungal species known to degrade plastics is used, including Aspergillus brasiliensis, Penicillium funiculosum, Chaetomium globosum, Trichoderma virens, and Aureobasidium pullulans.
-
Sample Preparation: Samples of the material to be tested (with and without this compound treatment) are placed on a nutrient-poor agar medium.
-
Inoculation and Incubation: The samples are inoculated with the spore suspension and incubated under conditions of high humidity and warm temperature for at least 28 days.
-
Evaluation: The extent of fungal growth on the samples is visually rated on a scale from 0 (no growth) to 4 (heavy growth).
Logical Relationships in the Dual-Action Hypothesis
The fungicidal effect of this compound is contingent on the interplay between its constituent parts. The following diagram illustrates the logical dependencies within this mechanism.
Conclusion
The fungicidal efficacy of this compound is rooted in a sophisticated, dual-action mechanism that leverages the synergistic properties of copper and 8-hydroxyquinoline. By understanding the fundamental science behind its mode of action, researchers and drug development professionals can better appreciate its broad-spectrum activity and potential applications. The provided experimental protocols offer a framework for the standardized evaluation of its antifungal properties. Further research to establish a comprehensive database of MIC values against a wider array of fungal pathogens would be invaluable to the scientific community.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Evidence that the mechanisms of fungitoxicity of 8-quinolinol and its bischelate with copper(II) are different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Antifungal Activity of Biosynthesized Copper Oxide Nanoparticles against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. awpacommenting.edaptivedocs.org [awpacommenting.edaptivedocs.org]
Unveiling the Oligodynamic Arsenal of Cunilate: A Technical Guide to Copper's Antimicrobial Action
For Immediate Release
A deep dive into the scientific underpinnings of Cunilate (copper-8-quinolinolate) reveals the potent and multifaceted antimicrobial activity of copper, driven by the oligodynamic effect. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
This compound, the common name for the organometallic compound copper-8-quinolinolate (also known as oxine-copper), has long been utilized as a powerful fungicide and biopreservative. Its efficacy stems from the inherent antimicrobial properties of copper, a phenomenon known as the oligodynamic effect, where minute concentrations of metal ions exert a lethal effect on microbial cells. This guide elucidates the core scientific principles of this compound's action, offering valuable insights for its application and future development in antimicrobial therapies.
The Oligodynamic Effect of Copper in this compound: A Multi-Pronged Attack
The primary active component of this compound, the copper ion (Cu2+), is the key effector of its antimicrobial activity. The 8-hydroxyquinoline ligand acts as an ionophore, facilitating the transport of copper ions across the microbial cell membrane, which is a critical step in initiating the toxic effects within the cell. Once inside, copper ions unleash a cascade of disruptive events, overwhelming the microorganism's cellular machinery.
The proposed mechanism of action suggests that the lipid-soluble copper-8-quinolinolate complex readily permeates the cell membranes of fungi and bacteria. Following permeation, the complex likely dissociates, releasing copper ions that can then interact with and disrupt vital cellular components. This multi-targeted assault includes:
-
Enzyme Inactivation: Copper ions exhibit a high affinity for sulfur-containing groups (sulfhydryl groups) present in the active sites of many essential enzymes. By binding to these sites, copper disrupts enzyme structure and function, leading to the inhibition of critical metabolic pathways.
-
Protein Denaturation: The interaction of copper ions with proteins extends beyond enzyme active sites, leading to broader protein denaturation and loss of function.
-
Membrane Damage: Copper ions can catalyze the generation of reactive oxygen species (ROS), such as hydroxyl radicals, through Fenton-like reactions. These highly reactive molecules induce oxidative stress, leading to lipid peroxidation and compromising the integrity of cellular and organellar membranes.
-
Disruption of Cellular Transport: Damage to the cell membrane disrupts essential transport processes, leading to the leakage of vital intracellular components and an influx of toxic substances.
This multifaceted mechanism of action makes it difficult for microorganisms to develop resistance, a significant advantage in the face of rising antimicrobial resistance.
Quantitative Antimicrobial Efficacy of Copper-8-Quinolinolate
The antimicrobial potency of this compound has been demonstrated against a range of microorganisms. The following table summarizes key quantitative data from scientific literature.
| Microorganism | Test Method | Concentration | Result |
| Mycobacterium tuberculosis | Broth Microdilution | 0.16 µM (in the presence of copper) | Minimum Inhibitory Concentration (MIC)[1] |
Note: This table is intended to be illustrative. A comprehensive understanding of this compound's efficacy requires consulting a broader range of specific studies.
Experimental Protocols for Evaluating Antimicrobial Efficacy
The assessment of this compound's antimicrobial activity can be conducted using standardized laboratory protocols. Below are detailed methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Copper-8-quinolinolate (this compound)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Microorganism of interest
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Sterile pipettes and other laboratory consumables
Procedure:
-
Preparation of Inoculum: Culture the test microorganism overnight in the appropriate broth medium. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: Prepare a stock solution of copper-8-quinolinolate in a suitable solvent. Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well microtiter plate.
-
Inoculation: Inoculate each well containing the diluted antimicrobial agent with the prepared microbial suspension. Include a positive control well (broth and inoculum without the antimicrobial) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plates at the optimal temperature and duration for the growth of the test microorganism (e.g., 37°C for 24 hours for many bacteria).
-
Determination of MIC: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of copper-8-quinolinolate that shows no visible growth (turbidity). This can be confirmed by measuring the optical density at 600 nm.
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.
Materials:
-
Copper-8-quinolinolate (this compound)
-
Appropriate broth medium
-
Microorganism of interest
-
Sterile culture tubes or flasks
-
Sterile saline or buffer for dilutions
-
Agar plates for colony counting
-
Incubator and shaker
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism as described for the MIC assay.
-
Exposure to Antimicrobial: Add a predetermined concentration of copper-8-quinolinolate (typically a multiple of the MIC) to a flask containing the microbial suspension in broth. Include a control flask without the antimicrobial.
-
Sampling over Time: At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from both the test and control flasks.
-
Neutralization and Plating: Immediately neutralize the antimicrobial activity in the withdrawn samples by diluting them in a suitable neutralizing broth or buffer. Perform serial dilutions of the neutralized samples and plate them onto appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates under suitable conditions until colonies are visible. Count the number of colony-forming units (CFUs) on each plate.
-
Data Analysis: Plot the log10 CFU/mL against time for both the test and control cultures. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.
Visualizing the Molecular Onslaught: Signaling Pathways and Experimental Workflows
To better understand the complex interactions at the molecular and procedural level, the following diagrams have been generated using Graphviz.
Caption: Mechanism of the oligodynamic effect of copper from this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for Time-Kill Kinetic Assay.
This technical guide provides a foundational understanding of the oligodynamic effect of copper as manifested in this compound. The provided data and protocols serve as a valuable resource for researchers and professionals in the ongoing development of novel antimicrobial strategies. Further research into the specific interactions of copper-8-quinolinolate with a broader range of microbial targets will continue to enhance our ability to harness its potent antimicrobial properties.
References
Methodological & Application
Analytical Methods for the Detection of Cunilate (Copper 8-Quinolinolate) in Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cunilate, chemically known as copper 8-quinolinolate or copper oxine, is a metal complex with a wide range of applications, including as a fungicide, antiseptic, and biocide. Its detection and quantification in various samples are crucial for efficacy studies, toxicological assessment, and environmental monitoring. This document provides detailed application notes and protocols for the analytical determination of this compound in biological and environmental samples. The methods described primarily focus on High-Performance Liquid Chromatography (HPLC) and Spectrophotometry. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, its application to metal complexes like this compound can be challenging due to potential thermal instability.
Data Presentation
The following tables summarize the quantitative data found for the analytical methods discussed.
Table 1: Quantitative Data for Spectrophotometric Determination of Copper using a Derivative of 8-Hydroxyquinoline
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 0.5 - 15 mg/L | [1] |
| Limit of Detection (LOD) | 0.22 mg/L | [1] |
| Limit of Quantitation (LOQ) | 0.740 mg/L | [1] |
| Recovery | 78.26% - 111.53% |[1] |
Table 2: Quantitative Data for HPLC-UV Determination of a Chelator
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 0.100 - 5.00 µg/mL | [2] |
| Inter-session Variability (RSD) | 1.5% - 7.7% | [2] |
| Inter-session Accuracy (RE) | 2.5% - 8.1% |[2] |
Table 3: Quantitative Data for RP-HPLC-UV Determination of Copper in Biological Matrices
| Parameter | Value | Reference |
|---|---|---|
| Recovery (Pharmaceutical) | 100.3% - 109.9% | [3][4] |
| Recovery (Biological) | 96.8% - 105.7% | [3][4] |
| Precision (RSD) | < 2% |[3][4] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of this compound
This protocol describes a method for the determination of copper, and by extension this compound, using a chromogenic reagent derived from 8-hydroxyquinoline.
Principle: The method is based on the reaction of copper(II) ions with a specific azo derivative of 8-hydroxyquinoline to form a colored complex that can be measured spectrophotometrically. The absorbance of the complex is proportional to the concentration of copper in the sample.
Materials:
-
Azo derivative of 8-hydroxyquinoline reagent solution
-
Buffer solution (pH as optimized for the specific reagent)
-
Copper standard solutions
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation:
-
For solid samples, perform an acid digestion to release the copper ions.
-
For liquid samples, dilute as necessary to bring the copper concentration within the linear range of the assay.
-
-
Color Development:
-
To a known volume of the prepared sample or standard, add the buffer solution to adjust the pH to the optimal range for complex formation.
-
Add a specific volume of the azo-derivative reagent solution and mix well.
-
Allow the reaction to proceed for the recommended time to ensure complete color development.
-
-
Measurement:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the copper complex against a reagent blank.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.
-
Determine the concentration of copper in the sample from the calibration curve.
-
Caption: Workflow for spectrophotometric analysis of this compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol details a reversed-phase HPLC method for the separation and quantification of the intact this compound (copper 8-quinolinolate) complex.
Principle: The this compound complex is separated from other sample components on a reversed-phase HPLC column and detected by a UV-Vis detector. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.
Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (with or without modifiers like trifluoroacetic acid, TFA)
-
This compound standard
-
Solvents for sample extraction (e.g., methanol, dichloromethane)
Procedure:
-
Sample Preparation (for biological samples like plasma):
-
Protein Precipitation: To 1 mL of plasma, add 2 mL of cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to precipitate proteins. Collect the supernatant.
-
Liquid-Liquid Extraction (LLE): To 1 mL of plasma, add 3 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Vortex vigorously for 2 minutes and centrifuge to separate the layers. Collect the organic layer.
-
Evaporation and Reconstitution: Evaporate the collected supernatant (from protein precipitation) or organic layer (from LLE) to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
-
-
HPLC Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV-Vis detector at a wavelength where this compound has strong absorbance (e.g., around 254 nm or 380 nm).
-
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Inject the standards and the prepared sample into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Caption: General workflow for HPLC analysis of this compound.
Discussion on GC-MS
The analysis of metal chelates like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) presents challenges. The primary concern is the thermal stability and volatility of the complex. Many metal chelates are not sufficiently volatile or may decompose at the high temperatures used in the GC injector and column.
Potential Approaches for GC-MS Analysis:
-
Derivatization: To increase volatility and thermal stability, derivatization of the 8-hydroxyquinoline ligand prior to complexation, or of the complex itself, could be explored. However, this adds complexity to the sample preparation.
-
Direct Injection: If the this compound complex is thermally stable, direct injection might be possible. This would require careful optimization of the injector temperature and a suitable GC column stationary phase to prevent on-column degradation.
-
Indirect Analysis: An alternative approach is to analyze for the 8-hydroxyquinoline ligand after decomplexation of this compound. The free ligand can then be derivatized to make it more amenable to GC-MS analysis.
Due to these challenges and the limited literature available for the direct GC-MS analysis of this compound, HPLC is generally the more robust and recommended chromatographic method for its quantification.
Logical Relationships in Analytical Method Selection
Caption: Factors influencing analytical method selection for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of trace levels of copper(II), aluminium(III) and iron(III) by reversed-phase high-performance liquid chromatography using a novel on-line sample preconcentration technique - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Reversed-phase high-performance liquid chromatography of several metal-8-quinolinethiol complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Application Note: Quantification of Cunilate (Oxine-Copper) using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cunilate, chemically known as Oxine-copper or Copper 8-quinolinolate, is a widely used fungicide and antiseptic.[1] Accurate quantification of this compound in various matrices is crucial for quality control, residue analysis, and formulation development. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the determination of this compound. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection. One common approach involves the use of EDTA in the mobile phase, which forms a complex with the copper, allowing for the chromatographic separation and quantification of the 8-hydroxyquinoline component.[2]
Materials and Methods
This protocol is based on established methods for the analysis of Oxine-copper.[2][3]
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., EclipseXDB-C18, 4.6 mm × 260 mm, 5 µm).[3]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC grade acetonitrile, methanol, and water
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate)
-
Ethylenediaminetetraacetic acid disodium salt (EDTA-2Na)[2]
-
This compound (Oxine-copper) reference standard
2. Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and 50 mM phosphate buffer (pH 3.5) containing 0.1% EDTA-2Na in a 40:60 (v/v) ratio.[2] All solvents should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol, to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations for calibration.
3. Sample Preparation
-
Liquid Samples (e.g., environmental water): Extract the sample with a suitable organic solvent like dichloromethane. Evaporate the organic layer to dryness and reconstitute the residue in a known volume of the mobile phase.[2]
-
Solid Samples (e.g., soil, agricultural products): A representative sample is homogenized and extracted with an appropriate solvent. The extract is then filtered and diluted with the mobile phase as needed.[3]
4. Chromatographic Conditions
The following chromatographic conditions can be used as a starting point and should be optimized for the specific instrument and column in use.
| Parameter | Condition |
| Column | EclipseXDB-C18, 4.6 mm × 260 mm, 5 µm[3] |
| Mobile Phase | Acetonitrile : 50 mM Phosphate Buffer (pH 3.5) with 0.1% EDTA-2Na (40:60, v/v)[2] |
| Flow Rate | 0.8 mL/min[2] |
| Injection Volume | 20 µL[3] |
| Column Temperature | Ambient |
| Detection Wavelength | 240 nm[2] or 250 nm[3] |
Results and Discussion
Under the described chromatographic conditions, this compound (as the 8-hydroxyquinoline-EDTA complex) should be well-separated from other matrix components. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The concentration of this compound in the samples is then determined from this calibration curve.
Table 1: Summary of Quantitative Data for Oxine-Copper Analysis
| Parameter | Value | Reference |
| Linearity Range | 1 - 100 ng | [2] |
| Minimum Detectable Amount | 0.1 ng | [2] |
| Limit of Quantification (LOQ) | 0.01 mg/kg (in litchi and soil) | [3] |
| Recovery | 80.1 - 103.5% (in litchi and soil) | [3] |
| Relative Standard Deviation (RSD) | 1.52 - 12.07% | [3] |
Experimental Workflow
The following diagram illustrates the key steps in the HPLC quantification of this compound.
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of this compound in various samples. The method is sensitive, specific, and can be readily implemented in a laboratory setting for routine analysis. Method validation parameters such as linearity, accuracy, precision, and limits of detection and quantification should be established according to the specific application and regulatory requirements.
References
Application Notes: Spectroscopic Analysis of Copper (II) 8-Hydroxyquinolate
Introduction
Copper (II) 8-hydroxyquinolate, also known as copper oxinate or Cu(C₉H₆NO)₂, is a coordination complex formed between a central copper (II) ion and two 8-hydroxyquinoline ligands. This compound is of significant interest to researchers in materials science, chemistry, and drug development due to its diverse applications, including its use as an antifungal agent, a component in organic light-emitting diodes (OLEDs), and as a potential therapeutic agent. Its biological activities, including anticancer and antimicrobial effects, are often attributed to its ability to act as a copper ionophore, disrupting cellular metal homeostasis.[1][2][3]
Accurate structural and electronic characterization is paramount for understanding its mechanism of action and for quality control in its various applications. This document provides detailed protocols for the synthesis and spectroscopic analysis of Copper (II) 8-hydroxyquinolate using fundamental techniques such as UV-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Limitations regarding the use of Nuclear Magnetic Resonance (NMR) and Fluorescence Spectroscopy for this specific paramagnetic complex are also discussed.
Synthesis of Copper (II) 8-Hydroxyquinolate
This protocol describes a common precipitation method for synthesizing the complex.
Protocol 1: Synthesis
-
Reagent Preparation:
-
Reaction:
-
In a round-bottom flask, heat the 8-hydroxyquinoline solution to approximately 80 °C with stirring.[4]
-
Add the copper (II) salt solution dropwise to the heated 8-hydroxyquinoline solution. A precipitate should form.
-
Add a few drops of ammonia solution to ensure the complete precipitation of the complex.[4]
-
Continue stirring the mixture at 80 °C for several hours to ensure the reaction goes to completion.[4]
-
-
Purification:
-
Allow the solution to cool to room temperature.
-
Collect the green-yellow precipitate by filtration (e.g., using a Büchner funnel).
-
Wash the precipitate sequentially with distilled water and cold ethanol to remove unreacted starting materials and impurities.
-
Dry the final product under a vacuum.
-
Caption: General workflow for synthesis and analysis of Cu(8-HQ)₂.
Spectroscopic Characterization
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule. The absorption peaks correspond to electronic transitions between molecular orbitals. For Cu(8-HQ)₂, these transitions include ligand-based π→π* transitions and ligand-to-metal charge-transfer (LMCT) bands.[5]
Protocol 2: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution (in the micromolar range) of the synthesized Cu(8-HQ)₂ complex in a UV-transparent solvent such as Dimethyl Sulfoxide (DMSO) or Dichloromethane (CH₂Cl₂).[6]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Measurement: Fill a second quartz cuvette with the sample solution. Place both cuvettes in the spectrophotometer.
-
Data Acquisition: Scan the sample from 200 nm to 800 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Data Interpretation: The UV-Vis spectrum of Cu(8-HQ)₂ typically shows intense absorption bands in the UV region and a broader, less intense band in the visible region. The high-energy bands are associated with the π→π* transitions of the 8-hydroxyquinolate ligand, while lower energy bands are attributed to charge transfer from the ligand to the copper ion.[5][7]
Table 1: Typical UV-Vis Absorption Data for Copper 8-Hydroxyquinolate Complexes
| Wavelength (λmax) | Assignment | Reference |
|---|---|---|
| ~308 - 312 nm | Ligand Field / Charge Transfer | [6][7] |
| ~398 - 423 nm | Ligand-to-Metal Charge Transfer (LMCT) | [6][7] |
| ~658 nm | d-d transition (²Eg → ²T₂g) |[7] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies the vibrational modes of functional groups within a molecule. The formation of the Cu(8-HQ)₂ complex from the 8-hydroxyquinoline (8-HQ) ligand can be confirmed by the disappearance of the phenolic O-H stretch and the appearance of new bands corresponding to the Cu-N and Cu-O coordination bonds.
Protocol 3: FT-IR Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount (~1-2 mg) of the dry Cu(8-HQ)₂ sample with ~100-200 mg of dry KBr powder. Grind the mixture thoroughly into a fine powder.
-
Pellet Pressing: Place the powder in a pellet press and apply pressure to form a thin, transparent disc.
-
Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic vibrational frequencies and compare them to the spectrum of the free 8-HQ ligand.
Data Interpretation: Key spectral changes upon complexation include the shifting of the C=N and C-O stretching frequencies of the quinoline ring and the appearance of new low-frequency bands corresponding to the metal-ligand bonds.[8]
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) for Cu(8-HQ)₂
| Wavelength (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 1763 - 1458 cm⁻¹ | Quinoline ring stretching vibrations | [8] |
| 1095 - 1280 cm⁻¹ | Aromatic C-O stretching frequencies | [8] |
| ~505 cm⁻¹ | Cu-O coordination bond vibration | [8] |
| ~428 cm⁻¹ | Cu-N coordination bond vibration |[8] |
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing coordination complexes, allowing for the determination of the compound's molecular weight and confirmation of its composition.
Protocol 4: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the Cu(8-HQ)₂ complex in a solvent suitable for ESI, such as methanol or a methanol/water mixture.[9]
-
Instrumentation: Use an ESI-mass spectrometer, such as an ion trap or time-of-flight (TOF) analyzer.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in the positive ion mode. The expected molecular ion for the neutral complex [Cu(C₉H₆NO)₂] would be observed as [M+H]⁺ or other adducts.
-
Data Analysis: Identify the peak corresponding to the molecular ion of the complex. The theoretical monoisotopic mass of C₁₈H₁₂CuN₂O₂ is approximately 351.02 g/mol . ESI-MS can detect both 1:1 and 1:2 metal-to-ligand complexes.[9]
Notes on Other Spectroscopic Techniques
Fluorescence Spectroscopy
While the 8-hydroxyquinoline ligand and its complexes with diamagnetic metals (like Al³⁺ or Zn²⁺) are often highly fluorescent, the copper (II) complex is a notable exception.[10][11] Cu(II) is a paramagnetic d⁹ metal ion, and its unpaired electron provides an efficient pathway for non-radiative de-excitation (quenching) of the ligand's excited state. As a result, Cu(8-HQ)₂ is considered non-fluorescent or very weakly fluorescent , making this technique unsuitable for its routine characterization.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The paramagnetic nature of the Cu(II) center also severely complicates NMR analysis. The unpaired electron causes rapid nuclear relaxation and significant shifting of NMR signals, leading to extreme line broadening.[13] Consequently, high-resolution ¹H or ¹³C NMR spectra are typically not obtainable for Cu(8-HQ)₂.[13][14] This technique is therefore not recommended for the characterization of this specific complex, although it is widely used for diamagnetic analogues like Zn(8-HQ)₂.
Application in Drug Development: Mechanism of Action
In drug development, particularly for anticancer applications, Cu(8-HQ)₂ is believed to function as a copper ionophore. The lipophilic complex transports copper across the cell membrane. Inside the cell, it can dissociate, increasing the intracellular concentration of labile copper ions.[2] This disrupts cellular homeostasis, leading to the generation of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and ultimately, a non-apoptotic form of cell death known as paraptosis.[15]
Caption: Ionophore activity of Cu(8-HQ)₂ leading to cytotoxicity.
References
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular designing, crystal structure determination and in silico screening of copper(II) complexes bearing 8-hydroxyquinoline derivatives as anti-COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. [Photoluminescence and UV-Vis absorption spectra characteristics of metal complexes of 8-hydroxyquinoline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. (Cu) Copper NMR [chem.ch.huji.ac.il]
- 15. pubs.acs.org [pubs.acs.org]
Standard Experimental Protocols for the In Vitro Application of Cunilate (Copper-8-Quinolinolate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro use of Cunilate, the trade name for the active ingredient copper-8-quinolinolate (also known as oxine-copper). This compound is a well-established antimicrobial agent with fungicidal and biocidal properties. Recent research has also highlighted its potential as an anticancer agent, demonstrating cytotoxicity against various cancer cell lines.
This document outlines standard procedures for preparing and applying this compound in a laboratory setting for toxicological and pharmacological research. It includes methodologies for assessing cell viability, apoptosis, and its impact on key cellular pathways.
Data Presentation
The following table summarizes the cytotoxic effects of copper-8-quinolinolate on various human cancer cell lines, as determined by in vitro assays. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| A549 | Lung Carcinoma | Not Specified | 14 - 16 |
| HeLa | Cervical Cancer | Not Specified | 14 - 16 |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 14 - 16 |
Mechanism of Action
This compound's primary mechanism of action is attributed to its active component, copper-8-quinolinolate. This compound acts as a copper ionophore, transporting copper ions across cell membranes and disrupting cellular homeostasis.[1] The proposed mechanism involves the lipid-soluble copper-8-quinolinolate permeating the cell membrane and then dissociating, releasing copper ions.[2] These copper ions can then interfere with essential cellular processes by binding to proteins and enzymes, displacing other essential metals, and blocking normal metabolic functions.[2]
In the context of its anticancer properties, the increased intracellular copper concentration leads to the generation of reactive oxygen species (ROS), inhibition of the proteasome, and ultimately, the induction of apoptosis (programmed cell death).
Experimental Protocols
Preparation of this compound (Copper-8-Quinolinolate) Stock Solution
Objective: To prepare a stock solution of copper-8-quinolinolate for use in in vitro experiments.
Materials:
-
Copper-8-quinolinolate powder (CAS No: 10380-28-6)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical centrifuge tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Sterile, filtered pipette tips
Protocol:
-
Due to its low solubility in water, a stock solution of copper-8-quinolinolate should be prepared in an organic solvent such as DMSO.[3]
-
Weigh out the desired amount of copper-8-quinolinolate powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a cell line of interest.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Caspase-3/7 Activity)
Objective: To determine if this compound induces apoptosis by measuring the activity of executioner caspases 3 and 7.
Materials:
-
Target cell line
-
Complete cell culture medium
-
White-walled 96-well plates
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours). Include appropriate controls.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Visualizations
Caption: Proposed mechanism of action for this compound (Copper-8-Quinolinolate).
Caption: Experimental workflow for the MTT cell viability assay.
References
Application Notes & Protocols for Efficacy Testing of Cunilate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cunilate, the trade name for a series of antimicrobial agents where the active ingredient is often copper-8-quinolate (oxine-copper), has a history of use as a preservative and fungicide in various industrial applications.[1][2] Its potent antimicrobial properties suggest potential for broader applications, including as a topical therapeutic agent. These application notes provide a framework for the systematic evaluation of this compound's efficacy, focusing on its antimicrobial and cytotoxic properties to assess its therapeutic potential.
The following protocols are designed to be comprehensive, providing researchers with the necessary details to perform robust in vitro evaluations. The data generated from these experiments will be crucial in determining the feasibility of developing this compound as a pharmaceutical agent.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth (MIC) and results in the death (MBC/MFC) of a panel of clinically relevant microorganisms.
Materials:
-
This compound (Copper-8-quinolate)
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Trichophyton rubrum)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Agar plates (MHA for bacteria, Sabouraud Dextrose Agar for fungi)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and serially dilute it in the respective growth medium in a 96-well plate to achieve a range of concentrations.
-
Inoculate the wells with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include positive controls (microorganisms in medium without this compound) and negative controls (medium only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
-
To determine the MBC/MFC, aliquot 100 µL from the wells with concentrations at and above the MIC onto agar plates.
-
Incubate the agar plates under the same conditions as in step 4.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation:
Table 1: MIC and MBC/MFC of this compound against various microorganisms.
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | 1.56 | 3.12 |
| Pseudomonas aeruginosa | 6.25 | 12.5 |
| Candida albicans | 3.12 | 6.25 |
| Trichophyton rubrum | 0.78 | 1.56 |
Protocol 2: Cytotoxicity Assay on Human Keratinocytes and Fibroblasts
Objective: To evaluate the cytotoxic effect of this compound on human skin cells to determine its potential for topical application.
Materials:
-
This compound (Copper-8-quinolate)
-
Human keratinocyte cell line (e.g., HaCaT)
-
Human fibroblast cell line (e.g., HDF)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Procedure:
-
Seed the human keratinocytes and fibroblasts in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and an untreated control.
-
Incubate the plates for 24 and 48 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control. The IC50 (half-maximal inhibitory concentration) is determined from the dose-response curve.
Data Presentation:
Table 2: Cytotoxicity of this compound on human skin cells.
| Cell Line | Incubation Time (h) | IC50 (µg/mL) |
| HaCaT (Keratinocytes) | 24 | 25.8 |
| 48 | 18.2 | |
| HDF (Fibroblasts) | 24 | 32.5 |
| 48 | 24.1 |
Visualizations
Caption: Overall experimental workflow for evaluating the efficacy of this compound.
Caption: Hypothetical mechanism of antimicrobial action for this compound.
References
Cunilate (Copper-8-Quinolinolate): Application Notes and Protocols for Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cunilate, chemically known as Copper-8-Quinolinolate or copper oxinate, is a highly stable metal complex formed between a copper(II) ion and two molecules of 8-hydroxyquinoline (oxine).[1] This compound and its parent ligand, 8-hydroxyquinoline, are versatile reagents in analytical chemistry, primarily utilized for the selective detection and quantification of metal ions. The formation of a colored chelate with metal ions allows for their determination by various analytical techniques, including spectrophotometry, chromatography, and atomic absorption spectrometry.[2][3][4] The lipophilic nature of the this compound complex also makes it suitable for extraction and preconcentration from aqueous samples.[1]
This document provides detailed application notes and experimental protocols for the use of this compound and its active component, 8-hydroxyquinoline, in the analytical determination of copper.
Application Notes
Spectrophotometric Determination of Copper(II)
The reaction of copper(II) ions with 8-hydroxyquinoline or its derivatives results in the formation of a distinctively colored complex, which can be quantified using UV-Vis spectrophotometry. Azo derivatives of 8-hydroxyquinoline have been synthesized to enhance the sensitivity and selectivity of this method. For instance, the reaction of Cu(II) with 4-((8-Hydroxyquinolin-5-yl)diazenyl)benzoic acid (HQDABA) in a neutral solution forms a yellow complex with a maximum absorbance at 420 nm.[5] Similarly, (E)-2-((4-iodophenyl)diazenyl)-8-hydroxyquinoline forms an orange complex with Cu(II) with a maximum absorption at 454 nm.[2] This colorimetric response provides a simple and rapid method for copper quantification in various samples, including pharmaceutical formulations.[2]
Preconcentration and Determination of Trace Copper by Dispersive Liquid-Liquid Microextraction (DLLME)
For samples containing trace amounts of copper, a preconcentration step is often necessary to bring the analyte concentration within the detection range of the analytical instrument. Dispersive liquid-liquid microextraction (DLLME) is a highly efficient preconcentration technique that utilizes a small amount of extraction solvent and a disperser solvent to form a cloudy solution in the aqueous sample.[3][6] 8-hydroxyquinoline is used as a chelating agent to form a hydrophobic complex with copper(II) ions. This complex is then extracted into the fine droplets of the extraction solvent. After centrifugation, the enriched analyte in the sedimented phase can be determined by techniques such as flame atomic absorption spectrometry (FAAS) or UV-Vis spectrophotometry.[3] This method is particularly useful for environmental water and beverage sample analysis.[3]
Chromatographic Analysis of this compound (Oxine-Copper)
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer highly sensitive and selective methods for the determination of this compound (oxine-copper). In one HPLC method, the oxine-copper complex is extracted from the sample and then intentionally dissociated by adding EDTA to the mobile phase. The resulting 8-hydroxyquinoline is then quantified.[7] An LC-MS/MS method has been developed for the determination of oxine-copper residues in agricultural products, providing a robust and reliable analytical procedure for food safety analysis.[4][8]
Quantitative Data Summary
The following tables summarize the quantitative data from various analytical methods utilizing 8-hydroxyquinoline for copper determination.
Table 1: Spectrophotometric Determination of Copper(II) using an Azo-Derivative of 8-Hydroxyquinoline [5]
| Parameter | Value |
| Linear Range | 0.5 - 15 mg L⁻¹ |
| Limit of Detection (LOD) | 0.22 mg L⁻¹ |
| Limit of Quantification (LOQ) | 0.740 mg L⁻¹ |
| Sandell's Sensitivity | 7.462 x 10⁻² µg cm⁻² |
| Recovery Percentage | 78.26% - 111.53% |
Table 2: DLLME-FAAS for the Determination of Copper(II) [3]
| Parameter | Value |
| Spiked Copper Concentration | 5.0 µg L⁻¹ |
| Recoveries | 92.0% - 108.0% |
| Relative Standard Deviations (RSD) | 3.0% - 5.6% |
Table 3: DLLME-UV-Vis Spectrophotometry for the Determination of Copper(I) as a Neocuproine Complex [6]
| Parameter | Value |
| Linear Range | 1 - 200 µg L⁻¹ |
| Limit of Detection (LOD) | 0.33 µg L⁻¹ |
| Preconcentration Factor | up to 63.6 |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Copper(II) using an Azo Quinoline Ligand
This protocol is based on the method described for the determination of Cu(II) using (E)-2-((4-iodophenyl)diazenyl)-8-hydroxyquinoline.[2]
1. Reagents and Solutions:
- Standard Copper(II) solution (1000 µg mL⁻¹)
- Azo quinoline ligand solution (100 µg mL⁻¹)
- Distilled water
2. Procedure:
- Into a series of 10 mL volumetric flasks, pipette different volumes of the standard Cu(II) solution to prepare concentrations ranging from 5 to 200 µg.
- To each flask, add 0.5 mL of the 100 µg mL⁻¹ azo quinoline ligand solution.
- Bring the volume in each flask to the 10 mL mark with distilled water and mix well.
- Measure the absorbance of the final solutions at 454 nm against a reagent blank.
- Prepare a calibration curve by plotting absorbance versus the concentration of Cu(II).
- For sample analysis, an appropriate volume of the sample is treated in the same manner, and the copper concentration is determined from the calibration curve.
Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) followed by Flame Atomic Absorption Spectrometry (FAAS) for Trace Copper Determination
This protocol is adapted from the procedure for the determination of trace copper in water and beverage samples.[3]
1. Reagents and Solutions:
- 8-hydroxyquinoline solution (chelating agent)
- 1-dodecanol (extraction solvent)
- Methanol (dispersive solvent)
- Standard Copper(II) solutions
- Sample (e.g., water, beverage)
2. Procedure:
- Take a 20.0 mL aliquot of the sample in a conical centrifuge tube.
- Adjust the pH of the sample to 8.0.
- Add the 8-hydroxyquinoline solution to the sample.
- Prepare a mixture of 150 µL of 1-dodecanol (extraction solvent) and 1.25 mL of methanol (dispersive solvent).
- Rapidly inject this mixture into the sample tube. A cloudy solution will form.
- Allow the reaction to proceed for 5 minutes (reaction time), followed by 5 minutes of extraction time.
- Centrifuge the cloudy solution. The extraction solvent containing the copper-oxine complex will sediment.
- Remove the aqueous phase.
- Dissolve the sedimented phase in a suitable solvent for FAAS analysis.
- Determine the copper concentration using a flame atomic absorption spectrometer.
Visualizations
Caption: Workflow for DLLME preconcentration of copper.
Caption: Logical relationship of this compound in analytical chemistry.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. Preparation of A New Azo-Reagent Derivative from 8-hydroxy Quinoline for Determination of Copper (II) ion Using Spectrophotometric Technique | Migration Letters [migrationletters.com]
- 6. researchgate.net [researchgate.net]
- 7. DETERMINATION OF OXINE-COPPER IN WATER BY HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHY | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. CN105699528A - Oxine copper residual quantity determination method - Google Patents [patents.google.com]
Application Notes and Protocols: Cell Culture Applications of Copper 8-Hydroxyquinolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper 8-hydroxyquinolate and its derivatives, such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), are compounds of significant interest in cancer research.[1] These molecules exhibit potent cytotoxic effects against a variety of cancer cell lines.[2][3] Their mechanism of action is multifaceted and largely dependent on the intracellular transport of copper, leading to the inhibition of the proteasome, induction of oxidative stress, and ultimately, cell death through apoptosis or paraptosis.[4][5] This document provides detailed protocols for the use of Copper 8-hydroxyquinolate in cell culture, including methods for assessing its effects on cell viability, proteasome activity, and the mode of cell death induced.
Data Presentation
The following tables summarize the cytotoxic effects of Copper 8-hydroxyquinolate and its analog clioquinol on various cancer cell lines.
Table 1: IC50 Values of Clioquinol in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| Raji | B-cell lymphoma | 10 - 40 |
| A2780 | Ovarian carcinoma | 10 - 40 |
| SiHa | Cervical carcinoma | 10 - 40 |
| U251 | Glioblastoma | 32 |
| MV-4-11 | Leukemia | 46 |
Data compiled from multiple sources.[3][6] The range for Raji, A2780, and SiHa cells reflects variability reported in the literature.
Table 2: Effect of Copper Co-administration on the Cytotoxicity of 8-Hydroxyquinoline Derivatives
| Compound | Cell Line | Condition | IC50 (µM) |
| L14 (8-HQ derivative) | HeLa | Ligand alone | 23.7 |
| L14 + Copper | HeLa | Complex | 1.8 |
This data illustrates the significant enhancement of cytotoxicity upon complexation with copper.[5]
Experimental Protocols
Preparation of Copper 8-Hydroxyquinolate Stock Solution
Materials:
-
8-Hydroxyquinoline (8-HQ)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(II) chloride (CuCl₂)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, deionized water
-
0.1 M Sodium hydroxide (NaOH) solution
Protocol:
-
Preparation of 8-Hydroxyquinoline Stock Solution (e.g., 10 mM):
-
Dissolve the appropriate amount of 8-hydroxyquinoline powder in DMSO to make a 10 mM stock solution.
-
For example, for 10 mL of a 10 mM stock, dissolve 14.51 mg of 8-HQ (MW: 145.16 g/mol ) in 10 mL of DMSO.
-
Vortex until fully dissolved.
-
Sterilize by filtering through a 0.22 µm syringe filter.
-
Store in aliquots at -20°C, protected from light.
-
-
Preparation of Copper(II) Sulfate Stock Solution (e.g., 10 mM):
-
Dissolve the appropriate amount of CuSO₄·5H₂O powder in sterile, deionized water to make a 10 mM stock solution.
-
For example, for 10 mL of a 10 mM stock, dissolve 24.97 mg of CuSO₄·5H₂O (MW: 249.69 g/mol ) in 10 mL of sterile water.
-
Vortex until fully dissolved.
-
Sterilize by filtering through a 0.22 µm syringe filter.
-
Store at 4°C.
-
-
Formation of Copper 8-Hydroxyquinolate Complex for Cell Treatment:
-
The copper-8-hydroxyquinolate complex is typically formed in situ in the cell culture medium.
-
Alternatively, a pre-formed complex can be made. To do this, mix the 8-HQ and copper sulfate stock solutions in a 2:1 molar ratio (8-HQ:Cu) in a sterile tube.[7]
-
For cell culture experiments, it is common to add 8-hydroxyquinoline and a copper salt separately to the culture medium to allow for complex formation.[2][8] The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent toxicity.
-
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Copper 8-hydroxyquinolate and/or its derivatives (e.g., Clioquinol)
-
Copper salt solution (e.g., CuCl₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 1,000-100,000 cells per well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of Copper 8-hydroxyquinolate or the 8-hydroxyquinoline ligand and copper salt in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the treatment compounds.
-
Include untreated control wells and vehicle control wells (medium with the same concentration of DMSO as the highest treatment concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals. It may be necessary to incubate at room temperature in the dark for 2 hours.
-
Read the absorbance at 570 nm using a microplate reader.
-
Proteasome Activity Assay
This protocol is based on a fluorometric assay that measures the chymotrypsin-like activity of the proteasome.
Materials:
-
Cells of interest
-
6-well or 12-well cell culture plates
-
Copper 8-hydroxyquinolate
-
Proteasome assay kit (containing a fluorogenic substrate like Suc-LLVY-AMC or LLVY-R110, assay buffer, and a proteasome inhibitor like MG-132)
-
Cell lysis buffer (e.g., 0.5% NP-40 in PBS)
-
Fluorometric microplate reader
Protocol:
-
Cell Treatment:
-
Plate and treat cells with Copper 8-hydroxyquinolate as described in the MTT assay protocol.
-
-
Cell Lysate Preparation:
-
After treatment, wash the cells with cold PBS.
-
Lyse the cells by adding an appropriate volume of lysis buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Proteasome Activity Measurement:
-
In a black 96-well plate, add up to 50 µL of cell extract to paired wells.[9]
-
Bring the volume of each well to 100 µL with assay buffer.[9]
-
To one well of each pair, add the proteasome inhibitor (e.g., 1 µL of MG-132 stock). To the other well, add the same volume of assay buffer.[9]
-
Add the fluorogenic proteasome substrate to all wells.[9]
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths at different time points (e.g., every 5 minutes for 30-60 minutes).
-
Proteasome activity is calculated as the difference in fluorescence between the wells with and without the inhibitor.
-
Apoptosis and Paraptosis Detection
a) Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining
This method allows for the visualization of nuclear morphology changes characteristic of apoptosis.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Copper 8-hydroxyquinolate
-
Acridine Orange (AO) solution (100 µg/mL in PBS)
-
Ethidium Bromide (EB) solution (100 µg/mL in PBS)
-
PBS
-
Fluorescence microscope
Protocol:
-
Cell Treatment:
-
Treat cells with Copper 8-hydroxyquinolate as desired.
-
-
Staining:
-
Wash the cells twice with PBS.
-
Prepare a fresh AO/EB staining solution by mixing equal volumes of the AO and EB stock solutions.
-
Add a small volume of the AO/EB staining solution to the cells and incubate for 5-15 minutes at room temperature in the dark.[4]
-
Wash the cells gently with PBS to remove excess stain.
-
-
Visualization:
-
Immediately visualize the cells under a fluorescence microscope.
-
Interpretation:
-
Live cells: Uniform green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniform orange to red nucleus with intact structure.
-
-
b) Paraptosis Detection
Paraptosis is characterized by extensive cytoplasmic vacuolization and swelling of the endoplasmic reticulum and mitochondria, without the typical features of apoptosis.[1][10]
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Copper 8-hydroxyquinolate
-
Phase-contrast microscope
-
Transmission electron microscope (for detailed morphological analysis)
-
Antibodies against paraptosis markers (e.g., ALIX, GRP78) for Western blotting or immunofluorescence.[11]
Protocol:
-
Cell Treatment:
-
Treat cells with Copper 8-hydroxyquinolate.
-
-
Microscopic Observation:
-
Observe the cells under a phase-contrast microscope at different time points after treatment. Look for the appearance of large cytoplasmic vacuoles.
-
For more detailed analysis, prepare cells for transmission electron microscopy to observe the ultrastructural changes, such as swelling of the endoplasmic reticulum and mitochondria.
-
-
Biochemical Analysis:
-
Perform Western blotting or immunofluorescence using antibodies against key proteins involved in paraptosis to confirm the induction of this cell death pathway.[11]
-
Visualizations
Caption: Experimental workflow for evaluating Copper 8-hydroxyquinolate.
Caption: Simplified signaling pathway of Copper 8-hydroxyquinolate.
References
- 1. mdpi.com [mdpi.com]
- 2. Acridine orange/ethidium bromide (AO/EB) apoptosis assay [bio-protocol.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Apoptosis detection by acridine orange–ethidium bromide (AO–EB) staining [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. 2.5. Detection of apoptotic morphological changes by acridine orange and ethidium bromide (Ao/EtBr) staining [bio-protocol.org]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Detection of Paraptosis After Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Cunilate Uptake by Microorganisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cunilate, chemically known as copper 8-quinolinolate or copper oxine, is a well-established antimicrobial agent with broad-spectrum activity against fungi and bacteria. Its efficacy is largely attributed to its role as a copper ionophore, facilitating the transport of copper ions across microbial cell membranes. This influx disrupts cellular homeostasis, leading to toxicity through various mechanisms, including the generation of reactive oxygen species (ROS) and the inactivation of essential enzymes. Understanding the quantitative aspects of this compound uptake is crucial for elucidating its precise mechanism of action, determining effective dosages, and developing strategies to overcome potential resistance.
These application notes provide detailed protocols for the quantitative analysis of this compound uptake in microorganisms using atomic absorption spectrometry (AAS). Additionally, we present a summary of relevant quantitative data and visualizations of the key signaling pathways involved in microbial copper homeostasis that are perturbed by this compound.
Data Presentation: Quantitative Analysis of this compound Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of copper compounds, including those related to this compound, against various microorganisms. These values provide a baseline for understanding the concentration range at which this compound exhibits its antimicrobial effects.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Copper Sulfate | Klebsiella oxytoca | 800 | |
| Copper Sulfate | Staphylococcus aureus | 800 | |
| Copper Sulfate | General Enterobacteriaceae | 200-400 | |
| Copper(II) Complex (C7) | S. sonnei, B. subtilis, P. aeruginosa | 62.5 | |
| Copper(II) Complex (C7) | P. notatum, A. niger, A. flavus | 125 | |
| 8-hydroxyquinoline (in presence of Cu) | Mycobacterium tuberculosis | 0.16 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the determination of the MIC of this compound against a target microorganism using a broth microdilution method.
Materials:
-
This compound (Copper 8-quinolinolate)
-
Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Dilute the microbial culture to achieve a final concentration of approximately 5 x 10^5 cells/mL.
-
Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final cell concentration of 2.5 x 10^5 cells/mL.
-
Controls: Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).
-
Incubation: Incubate the plate under optimal growth conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Protocol 2: Quantitative Analysis of this compound Uptake by Atomic Absorption Spectrometry (AAS)
This protocol describes the measurement of intracellular copper concentration in microorganisms exposed to this compound.
Materials:
-
Microbial culture
-
This compound solution of known concentration
-
Phosphate-buffered saline (PBS), ice-cold
-
Nitric acid (concentrated, high-purity)
-
Atomic Absorption Spectrometer with a copper hollow cathode lamp
-
Centrifuge
-
Digestion tubes
-
Heating block or microwave digestion system
Procedure:
-
Microbial Culture and Exposure:
-
Grow a culture of the target microorganism to the mid-logarithmic phase.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold PBS to remove residual growth medium.
-
Resuspend the cells in a defined buffer or minimal medium to a known cell density.
-
Expose the cells to a specific concentration of this compound (e.g., at or below the MIC) for a defined period (e.g., 1-2 hours). Include a control group of cells not exposed to this compound.
-
-
Cell Harvesting and Washing:
-
After the exposure period, harvest the cells by centrifugation.
-
Wash the cell pellet three times with ice-cold PBS containing a chelating agent (e.g., 1 mM EDTA) to remove any surface-bound, non-internalized copper.
-
Perform a final wash with ice-cold PBS to remove the EDTA.
-
-
Sample Preparation for AAS:
-
Resuspend the final cell pellet in a known volume of high-purity deionized water.
-
Determine the cell number or dry weight of an aliquot of the cell suspension.
-
Transfer a known volume of the cell suspension to a digestion tube.
-
Add concentrated nitric acid to the tube (e.g., 1 mL per 10^8 cells).
-
Digest the samples by heating (e.g., on a heating block at 95°C for 2-4 hours or using a microwave digestion system) until the solution is clear. Caution: This step should be performed in a fume hood with appropriate personal protective equipment.
-
After digestion, allow the samples to cool and dilute them to a final volume with high-purity deionized water.
-
-
Atomic Absorption Spectrometry Analysis:
-
Prepare a series of copper standards of known concentrations.
-
Set up the AAS instrument according to the manufacturer's instructions for copper analysis (wavelength typically 324.7 nm).
-
Aspirate the prepared standards to generate a calibration curve.
-
Aspirate the digested microbial samples and record the absorbance readings.
-
Determine the copper concentration in the samples from the calibration curve.
-
-
Data Analysis and Calculation:
-
Calculate the amount of copper per cell or per unit of dry weight.
-
Subtract the background copper concentration from the control (unexposed) cells to determine the net uptake of copper from this compound.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound, by increasing intracellular copper concentrations, perturbs the natural copper homeostasis mechanisms in microorganisms. Below are simplified diagrams of key bacterial and fungal signaling pathways involved in copper regulation.
Caption: Bacterial copper efflux systems induced by this compound-mediated copper stress.
Caption: Fungal copper homeostasis pathways affected by high intracellular copper levels from this compound.
Experimental Workflow
The following diagram illustrates the logical flow of the quantitative analysis of this compound uptake.
Caption: Experimental workflow for the quantitative analysis of this compound uptake by microorganisms.
Spectrophotometric Determination of Cunilate (Copper 8-Quinolinolate) Concentration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cunilate, also known as copper 8-quinolinolate or copper oxine, is a metal chelate with a wide range of applications, including as a fungicide, antiseptic, and preservative.[1][2] Accurate quantification of this compound concentration is crucial for quality control, formulation development, and residue analysis. This document provides a detailed application note and protocol for the determination of this compound concentration using UV-Visible spectrophotometry, a simple, rapid, and cost-effective analytical technique.[3]
The method is based on the inherent chromophoric properties of the this compound molecule, which arises from the complexation of copper with 8-hydroxyquinoline.[2][4] This complex absorbs light in the UV-Visible region, and according to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte in a solution.[5][6]
Principle of the Method
The quantitative determination of this compound is achieved by measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax). A calibration curve is constructed by plotting the absorbance values of a series of standard solutions of known concentrations versus their respective concentrations. The concentration of an unknown this compound sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.
Experimental Protocols
Materials and Reagents
-
This compound (Copper 8-Quinolinolate) standard: Purity ≥ 98%
-
Volumetric flasks: Class A, various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Pipettes: Calibrated micropipettes and glass pipettes
-
Cuvettes: 1 cm path length quartz or glass cuvettes
-
UV-Visible Spectrophotometer: Single or double beam
Preparation of Standard Solutions
3.2.1. Preparation of Stock Standard Solution (100 µg/mL)
-
Accurately weigh 10 mg of this compound standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add a small amount of DMSO to dissolve the this compound completely.
-
Once dissolved, add DMSO up to the mark.
-
Stopper the flask and mix the solution thoroughly by inversion. This is the Stock Standard Solution (100 µg/mL).
3.2.2. Preparation of Working Standard Solutions
-
From the Stock Standard Solution (100 µg/mL), pipette appropriate volumes into a series of 10 mL volumetric flasks as detailed in Table 1 .
-
Dilute each flask to the mark with DMSO.
-
Mix each solution thoroughly.
| Volumetric Flask (10 mL) | Volume of Stock Solution (100 µg/mL) to be added (mL) | Final Concentration (µg/mL) |
| 1 | 0.2 | 2.0 |
| 2 | 0.5 | 5.0 |
| 3 | 1.0 | 10.0 |
| 4 | 1.5 | 15.0 |
| 5 | 2.0 | 20.0 |
| 6 | 2.5 | 25.0 |
Table 1: Preparation of Working Standard Solutions.
Spectrophotometric Measurement
3.3.1. Determination of Wavelength of Maximum Absorbance (λmax)
-
Turn on the UV-Visible spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Use DMSO as the blank solution to zero the instrument.
-
Take the 15 µg/mL working standard solution in a cuvette.
-
Scan the absorbance of the solution in the wavelength range of 300 nm to 500 nm.
-
Identify the wavelength at which the maximum absorbance is observed. This is the λmax for this compound in DMSO. Based on literature for similar copper complexes, the λmax is expected to be in the range of 420-430 nm.[7]
-
Set the spectrophotometer at the determined λmax for all subsequent measurements.
3.3.2. Generation of Calibration Curve
-
Set the spectrophotometer to the predetermined λmax.
-
Use DMSO to set the absorbance to zero.
-
Measure the absorbance of each Working Standard Solution (from 2.0 µg/mL to 25.0 µg/mL).
-
Record the absorbance values in Table 2 .
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.995 for a good linear fit.
Analysis of Unknown Sample
-
Prepare a solution of the unknown sample in DMSO, ensuring the concentration falls within the range of the calibration curve. This may require appropriate dilution.
-
Measure the absorbance of the unknown sample solution at the λmax.
-
Calculate the concentration of this compound in the sample solution using the equation of the calibration curve.
Concentration (µg/mL) = (Absorbance of Unknown - y-intercept) / slope
-
If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the original concentration.
Data Presentation
| Concentration (µg/mL) | Absorbance at λmax |
| 2.0 | Record Absorbance |
| 5.0 | Record Absorbance |
| 10.0 | Record Absorbance |
| 15.0 | Record Absorbance |
| 20.0 | Record Absorbance |
| 25.0 | Record Absorbance |
| Unknown Sample | Record Absorbance |
Table 2: Absorbance data for standard and unknown this compound solutions.
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | To be determined experimentally |
| Linearity Range | 2.0 - 25.0 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.995 |
| Equation of the line (y = mx + c) | To be determined from the calibration curve |
Table 3: Summary of Method Parameters.
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of this compound.
Caption: Relationship between this compound concentration and absorbance as per the Beer-Lambert Law.
Method Validation Considerations
For use in regulated environments, the analytical method should be validated according to ICH guidelines or other relevant standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Conclusion
The described spectrophotometric method provides a straightforward and reliable approach for the quantification of this compound. Its simplicity and cost-effectiveness make it a valuable tool for routine analysis in various research and industrial settings. Proper method validation is recommended to ensure the reliability of the results for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN105699528A - Oxine copper residual quantity determination method - Google Patents [patents.google.com]
- 4. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. pubs.acs.org [pubs.acs.org]
Synthesis of Cunilate (Copper 8-Hydroxyquinolate) for Research Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of Cunilate, also known as Copper 8-hydroxyquinolate or copper oxine, for research and development purposes. This document includes established experimental protocols, quantitative data on synthesis outcomes, and a summary of its mechanism of action with a corresponding signaling pathway diagram.
Introduction
This compound (Copper 8-hydroxyquinolate) is a coordination complex of copper and 8-hydroxyquinoline. It is a well-documented antimicrobial and antifungal agent and has garnered interest in various research fields, including drug development, due to its ability to act as a copper ionophore and induce cellular responses. The synthesis of this compound is readily achievable in a laboratory setting.
Data Presentation: Synthesis of this compound
The following table summarizes quantitative data from representative synthesis protocols for this compound and its derivatives. Variations in reaction conditions, starting materials, and purification methods can influence the outcomes.
| Product | Starting Materials | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Copper 8-hydroxyquinolate | Copper(II) chloride, 8-hydroxyquinoline | Not specified | Not specified | 53 | Not Reported | [1] |
| Copper 8-hydroxyquinolate | Quinoline, Fuming sulfuric acid, Sodium hydroxide, Copper sulfate | Water | Multi-step, including sulfonation, alkali fusion, and complexation | 99.1 | 99.6 | [2] |
| Dinuclear Copper(II) complex with 8-hydroxyquinoline Schiff base (L1) | 8-hydroxy-2-quinolinecarboxaldehyde, Amine, KOH, CuCl₂ | Methanol | Stirred at room temperature | 35 | Characterized by elemental analysis | [3] |
| Dinuclear Copper(II) complex with 8-hydroxyquinoline Schiff base (L2) | 8-hydroxy-2-quinolinecarboxaldehyde, Amine, KOH, CuCl₂ | Methanol | Stirred at room temperature | 56 | Characterized by elemental analysis | [3] |
| Mononuclear Copper(II) complex with 8-hydroxyquinoline Schiff base (L3) | 8-hydroxy-2-quinolinecarboxaldehyde, Amine, KOH, CuCl₂ | Methanol | Stirred at room temperature | 57 | Characterized by elemental analysis | [3] |
Experimental Protocols
Two common methods for the synthesis of this compound are presented below. The first is a direct complexation method, and the second is a multi-step synthesis starting from quinoline.
Protocol 1: Direct Complexation of 8-Hydroxyquinoline with a Copper Salt
This protocol is adapted from general laboratory procedures for the synthesis of metal complexes of 8-hydroxyquinoline.
Materials:
-
8-Hydroxyquinoline (C₉H₇NO)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(II) chloride (CuCl₂)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of 8-Hydroxyquinoline Solution: Dissolve a specific molar amount of 8-hydroxyquinoline in a minimal amount of ethanol.
-
Preparation of Copper Salt Solution: In a separate beaker, dissolve an equimolar amount of the copper salt (e.g., copper(II) sulfate pentahydrate) in deionized water.
-
Reaction: Slowly add the copper salt solution to the 8-hydroxyquinoline solution while stirring continuously.
-
pH Adjustment: Adjust the pH of the resulting mixture to approximately 5.5-6.5 by the dropwise addition of a dilute sodium hydroxide solution. A precipitate of copper 8-hydroxyquinolate will form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the final product in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Synthesis from Quinoline (Industrial Method Adaptation)[2]
This protocol is a more complex, multi-step synthesis that starts from quinoline and is adapted from a patented industrial method.
Step 1: Synthesis of 8-Hydroxyquinoline
-
React quinoline with fuming sulfuric acid under heat to produce quinolyl-8-sulfonic acid.
-
Perform an alkali fusion of the quinolyl-8-sulfonic acid with solid sodium hydroxide at high temperature to yield 8-hydroxyquinoline.
Step 2: Formation of Copper 8-Hydroxyquinolate
-
Dissolve the synthesized 8-hydroxyquinoline and sodium hydroxide in water.
-
Add a solution of anhydrous copper(II) sulfate to the 8-hydroxyquinoline solution with stirring.
-
The copper 8-hydroxyquinolate will precipitate out of the solution.
-
Isolate, wash, and dry the product as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow: Synthesis of this compound
References
Cunilate Application in the Development of Antimicrobial Surfaces: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cunilate, the solubilized form of copper 8-quinolinolate, presents a potent and versatile antimicrobial agent for the development of surfaces resistant to microbial contamination. This compound leverages the broad-spectrum antimicrobial activity of copper ions, enhanced by the ionophoretic and chelating properties of 8-hydroxyquinoline. This document provides detailed application notes, experimental protocols, and a summary of efficacy data to guide researchers in the utilization of this compound for creating antimicrobial textiles and polymers.
The synergistic action of copper and 8-hydroxyquinoline allows for effective disruption of microbial cellular functions, leading to cell death. Copper ions are known to generate reactive oxygen species (ROS), damage cell membranes, and denature essential proteins and nucleic acids. 8-hydroxyquinoline acts as a carrier, facilitating the transport of copper ions across microbial cell membranes, thereby increasing the intracellular concentration of the toxicant and enhancing its antimicrobial efficacy.
Data Presentation
The following tables summarize the quantitative data on the antimicrobial efficacy of copper-treated surfaces. While specific data for surfaces treated with this compound is limited in publicly available literature, the data for copper-containing surfaces provide a strong indication of the expected performance.
Table 1: Antimicrobial Efficacy of Copper-Treated Surfaces
| Microorganism | Surface Type | Time to >99.9% Reduction | Test Method |
| Staphylococcus aureus (MRSA) | Copper Alloy | < 2 hours | EPA Test Method |
| Escherichia coli O157:H7 | Copper Alloy | < 2 hours | EPA Test Method |
| Pseudomonas aeruginosa | Copper Alloy | < 2 hours | EPA Test Method |
| Enterobacter aerogenes | Copper and Brass | < 2 hours | Laboratory Study |
| Vancomycin-Resistant Enterococcus (VRE) | Copper Alloy | < 2 hours | EPA Test Method |
| Candida albicans | Polyester with 50% Copper Yarn | < 2 hours | Laboratory Study[1] |
| Klebsiella pneumoniae | Polyester with 50% Copper Yarn | < 4 hours | Laboratory Study[1] |
Table 2: Minimum Inhibitory Concentration (MIC) Data
| Antimicrobial Agent | Microorganism | MIC | Reference |
| 8-Hydroxyquinoline (in the presence of Copper) | Mycobacterium tuberculosis | 0.16 µM | [2] |
| Copper Sulfate | Enterobacteriaceae isolates | 200 - 400 µg/mL | [2] |
| Copper Sulfate | Staphylococcus aureus | 400 - 800 µg/mL | [2] |
| Copper Sulfate | Pseudomonas isolates | 400 µg/mL | [2] |
Experimental Protocols
Protocol 1: Application of this compound to Textile Surfaces
This protocol describes a general method for treating textile fabrics with a solubilized this compound solution to impart antimicrobial properties.
Materials:
-
This compound solution (solubilized copper 8-quinolinolate)
-
Textile fabric (e.g., cotton, polyester, blends)
-
Padding machine or dipping tank
-
Drying oven or stenter
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
Procedure:
-
Preparation of Treatment Solution: Dilute the concentrated this compound solution with a suitable solvent (as specified by the manufacturer, often water or a specific organic solvent) to achieve the desired final concentration of copper 8-quinolinolate. The optimal concentration will depend on the fabric type and desired level of antimicrobial activity.
-
Fabric Preparation: Ensure the textile fabric is clean, dry, and free from any sizing agents or other residues that may interfere with the uptake of the this compound solution. Pre-washing the fabric may be necessary.
-
Application:
-
Padding: Pass the fabric through a trough containing the this compound treatment solution and then between two rollers to ensure even application and remove excess liquid. The pressure of the rollers should be adjusted to achieve the desired wet pick-up.
-
Dipping: Immerse the fabric in the this compound solution for a specified period (e.g., 5-10 minutes) to allow for complete saturation.
-
-
Drying and Curing: After application, the treated fabric should be dried and cured. The temperature and time will vary depending on the fabric type and the specific formulation of the this compound solution. A typical starting point is drying at 100-120°C for 5-10 minutes, followed by curing at a higher temperature if required by the formulation to ensure proper fixation of the antimicrobial agent to the fibers.
-
Post-Treatment: After curing, the fabric may be rinsed to remove any unreacted chemicals and then dried again.
Protocol 2: Evaluation of Antimicrobial Efficacy of Treated Surfaces (Quantitative Method based on ISO 22196)
This protocol outlines a method to quantify the antimicrobial activity of this compound-treated surfaces.
Materials:
-
This compound-treated and untreated (control) surface samples (e.g., 5 cm x 5 cm squares)
-
Bacterial or fungal cultures (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739)
-
Nutrient broth and agar (e.g., Tryptic Soy Broth/Agar, Sabouraud Dextrose Broth/Agar)
-
Sterile phosphate-buffered saline (PBS) or other neutralizing broth
-
Sterile coverslips (e.g., 4 cm x 4 cm)
-
Incubator
-
Stomacher or vortex mixer
-
Pipettes and sterile dilution tubes
-
Petri dishes
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in nutrient broth to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.
-
Inoculation: Place the sterile test samples (treated and untreated) in separate sterile petri dishes. Pipette a small volume (e.g., 0.4 mL) of the inoculum onto the center of each test surface.
-
Incubation: Carefully place a sterile coverslip over the inoculum on each sample to spread the liquid evenly. Incubate the petri dishes at a suitable temperature (e.g., 37°C for bacteria, 25-30°C for fungi) and high humidity (>90%) for 24 hours.
-
Recovery of Microorganisms: After incubation, add a specific volume of neutralizing broth (e.g., 10 mL of PBS with a suitable neutralizer) to each petri dish. Carefully lift the coverslip and wash the surface of the test sample and the coverslip with the broth. The sample can be processed in a stomacher or vortexed to ensure the recovery of all microorganisms.
-
Enumeration: Perform serial dilutions of the recovery solution and plate onto nutrient agar plates. Incubate the plates under appropriate conditions until colonies are visible.
-
Calculation: Count the number of colonies on the plates and calculate the number of viable microorganisms per cm² for both the treated and untreated surfaces. The antimicrobial activity (R) can be calculated using the following formula: R = (log(C) - log(T)) Where:
-
C = Average CFU count for the untreated control samples
-
T = Average CFU count for the this compound-treated samples
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound antimicrobial action.
Caption: Experimental workflow for this compound application and testing.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Cunilate for Experimental Use
Welcome to the technical support center for Cunilate (Copper-8-Quinolinolate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as Copper-8-Quinolinolate or Copperine, is a metal chelate complex with the chemical formula C₁₈H₁₂CuN₂O₂. It is a yellow-green crystalline powder. Its poor solubility in water and most common organic solvents presents a significant challenge for researchers, particularly when preparing stock solutions for in vitro and in vivo experiments.
Q2: In which common laboratory solvents is this compound known to be soluble or insoluble?
A2: this compound is practically insoluble in water and many common organic solvents.[1] It is reported to be insoluble in methanol and acetone. However, it exhibits slight solubility in pyridine, quinoline, chloroform, xylene, dioxane, and ethylene glycol. For quantitative data, please refer to the solubility table below.
Q3: Are there any established methods to dissolve this compound for biological assays?
A3: Yes, while challenging, this compound can be dissolved for experimental use. The most common approach for biological assays is to use dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), often with the aid of gentle heating and sonication. It is crucial to prepare a concentrated stock solution in one of these solvents, which can then be diluted to the final working concentration in the aqueous experimental medium. Care must be taken to avoid precipitation upon dilution.
Q4: Can heating be used to improve the solubility of this compound?
A4: Gentle heating can aid in the dissolution of this compound in suitable organic solvents like DMSO. However, it is important to note that this compound decomposes at high temperatures (around 240°C).[1] Therefore, excessive or prolonged heating should be avoided. For most laboratory purposes, heating to around 50-60°C should be sufficient to aid dissolution without significant degradation.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in the chosen solvent. | The solvent may not be appropriate, or the concentration is too high. | 1. Confirm you are using a recommended solvent such as DMSO or DMF. 2. Attempt to dissolve a smaller amount of this compound to determine the saturation point. 3. Apply gentle heat (50-60°C) and use a vortex mixer or sonicator to aid dissolution. |
| A precipitate forms when the this compound stock solution is diluted in an aqueous medium (e.g., cell culture media). | The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain this compound in solution. This compound is poorly soluble in aqueous solutions. | 1. Ensure the final concentration of the organic solvent in the aqueous medium is kept as high as experimentally permissible (typically ≤0.5% for cell-based assays). 2. Add the this compound stock solution to the aqueous medium dropwise while vortexing to facilitate rapid mixing and minimize localized high concentrations that can lead to precipitation. 3. Consider using a surfactant or other solubilizing agent, but be mindful of its potential effects on your experimental system. |
| The this compound solution appears cloudy or as a suspension. | The this compound has not fully dissolved and is present as fine particles. | 1. Increase the sonication time or gently heat the solution as described above. 2. Filter the solution through a 0.22 µm syringe filter compatible with your solvent to remove any undissolved particles. Note that this will result in a lower final concentration of the dissolved compound. |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents.
| Solvent | Chemical Formula | Solubility | Temperature (°C) |
| Water | H₂O | 0.07 mg/L | 25 |
| n-Hexane | C₆H₁₄ | < 0.01 mg/L | 25 |
| Methanol | CH₃OH | 116 mg/L | 25 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes a general method for preparing a concentrated stock solution of this compound in DMSO, suitable for subsequent dilution in aqueous media for cell-based assays and other experiments.
References
Common interferences in assays involving Cunilate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common interferences in assays utilizing the biotin-streptavidin interaction. This resource is intended for researchers, scientists, and drug development professionals to help identify and resolve potential issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind biotin-streptavidin-based assays?
A1: Biotin-streptavidin-based assays leverage the exceptionally high affinity and specificity of the interaction between biotin (Vitamin B7) and streptavidin, a protein isolated from Streptomyces avidinii. In these assays, one of the detection reagents, such as a primary or secondary antibody, is labeled with biotin. This biotinylated reagent can then be detected by streptavidin that is conjugated to a reporter molecule, such as an enzyme (e.g., horseradish peroxidase, HRP) or a fluorophore. This system provides significant signal amplification, enhancing the sensitivity of the assay.
Q2: What are the most common types of assays that use the biotin-streptavidin system?
A2: The biotin-streptavidin system is widely employed in a variety of immunoassays due to its versatility and high sensitivity. Common applications include:
-
Enzyme-Linked Immunosorbent Assays (ELISA)
-
Western blotting
-
Immunohistochemistry (IHC)
-
Immunofluorescence (IF)
-
Flow cytometry
-
Pull-down assays
Q3: What is biotin interference and why does it occur?
A3: Biotin interference refers to the disruption of biotin-streptavidin-based assays by the presence of free biotin in the sample. This interference can lead to either falsely high or falsely low results, depending on the assay format. The primary source of this interference is high-dose biotin supplementation by the individual from whom the sample (e.g., serum, plasma) was collected. Biotin is a common ingredient in over-the-counter supplements for hair, skin, and nail health.
Q4: How does biotin interference affect different immunoassay formats?
A4: The effect of biotin interference is dependent on the architecture of the immunoassay:
-
Competitive (Inhibition) Immunoassays: In this format, a known amount of labeled antigen (or antibody) competes with the analyte in the sample for binding to a limited number of capture antibody (or antigen) sites. The signal is inversely proportional to the amount of analyte in the sample. Excess free biotin in the sample can saturate the streptavidin-binding sites, preventing the binding of the biotinylated competitor. This leads to a reduced signal, which is misinterpreted as a high analyte concentration, resulting in falsely elevated results.
-
Non-competitive (Sandwich) Immunoassays: In this format, the analyte is "sandwiched" between a capture antibody and a detection antibody. The signal is directly proportional to the analyte concentration. If the assay uses a biotinylated detection antibody and streptavidin-conjugated reporter, excess free biotin in the sample will compete with the biotinylated antibody for binding to the streptavidin conjugate. This prevents the formation of the complete sandwich complex that generates a signal, leading to falsely low results.
Troubleshooting Guide
Problem: My assay is showing unexpected or inconsistent results (e.g., no signal, high background, poor standard curve).
Possible Cause 1: Endogenous Biotin Interference
Many biological samples, particularly from tissues like the liver, kidney, and spleen, contain endogenous biotin which can interfere with the assay and lead to high background staining.
Solution:
Perform an endogenous biotin blocking step before incubating with the biotinylated antibody. This typically involves a two-step process:
-
Incubate the sample with an excess of avidin or streptavidin to bind to the endogenous biotin.
-
Incubate with an excess of free biotin to saturate any remaining biotin-binding sites on the avidin/streptavidin molecules.
Problem: My results are showing falsely high or low values that are not consistent with other data or clinical observations.
Possible Cause 2: Biotin Supplementation in the Sample Source
High concentrations of biotin from dietary supplements can significantly interfere with the assay, leading to erroneous results.
Solutions:
-
Sample Collection: If possible, inquire about the use of biotin supplements before sample collection. It is recommended that patients abstain from taking biotin supplements for at least 12-72 hours prior to sample collection, depending on the dose and the specific assay's sensitivity.
-
Sample Dilution: Serially diluting the sample can sometimes mitigate the interference, although this may not always be effective and can be limited by the analyte's concentration.
-
Alternative Assay: If biotin interference is suspected and cannot be resolved, consider using an alternative assay that does not rely on the biotin-streptavidin system.
Problem: My sandwich ELISA has a weak or no signal.
Possible Cause 3: Issues with Reagents or Protocol
Several factors related to the assay's reagents and execution can lead to a weak or absent signal.
Solutions:
-
Check Reagent Concentrations: Ensure that the capture antibody, detection antibody, and streptavidin-conjugate are used at their optimal concentrations. Titration of these reagents may be necessary.
-
Confirm Reagent Activity: Verify that the enzyme conjugate (e.g., HRP) and substrate are active and have not expired.
-
Review Incubation Times and Temperatures: Ensure that all incubation steps are performed for the recommended duration and at the correct temperature to allow for sufficient binding.
-
Washing Steps: Inadequate washing can lead to high background, while excessive washing can elute the bound components. Ensure washing is performed as recommended in the protocol.
Quantitative Data on Biotin Interference
The concentration of biotin that causes significant interference varies between different assays and manufacturers. The following tables provide a summary of reported biotin interference thresholds for common immunoassays. A change of >10% in the measured analyte concentration is generally considered significant interference.
Table 1: Biotin Interference Thresholds for Various Analytes
| Analyte | Assay Type | Biotin Concentration Causing >10% Interference (ng/mL) | Effect on Result |
| Thyroid Stimulating Hormone (TSH) | Sandwich | 6 - 500 | Falsely Decreased |
| Free Thyroxine (fT4) | Competitive | >100 | Falsely Increased |
| Free Triiodothyronine (fT3) | Competitive | >100 | Falsely Increased |
| Troponin | Sandwich | >5 | Falsely Decreased |
| Parathyroid Hormone (PTH) | Sandwich | >50 | Falsely Decreased |
| Alpha-Fetoprotein (AFP) | Sandwich | >500 | Falsely Decreased |
| Anti-Thyroglobulin (ATG) | Competitive | >500 | Falsely Increased |
Note: Interference thresholds are highly dependent on the specific assay manufacturer and platform.
Table 2: Impact of Biotin Ingestion on Thyroid Function Tests (TFTs)
| Analyte | Assay Type | Result with Biotin Interference | Result after Biotin Withdrawal | Reference Range |
| TSH (µIU/mL) | Sandwich | 0.03 | 1.66 | 0.4 - 4.0 |
| Free T4 (ng/dL) | Competitive | >8.0 | 0.86 | 0.9 - 1.7 |
| Free T3 (pg/mL) | Competitive | >30.0 | 2.9 | 2.3 - 4.1 |
Data adapted from a case study where a patient was taking 10,000 µg of biotin daily.
Experimental Protocols
Detailed Protocol for a Streptavidin-Biotin Sandwich ELISA
This protocol provides a general framework for a sandwich ELISA using a biotin-streptavidin detection system. Optimization of reagent concentrations, incubation times, and temperatures is recommended for specific applications.
Materials:
-
96-well microplate
-
Capture Antibody
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Standard and Samples
-
Biotinylated Detection Antibody
-
Streptavidin-HRP conjugate
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in Coating Buffer to the desired concentration. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Sample/Standard Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Incubate for 20-60 minutes at room temperature.
-
Washing: Wash the plate 3-5 times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until color develops.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Detailed Protocol for Endogenous Biotin Blocking
This protocol is designed to block endogenous biotin in tissue sections for immunohistochemistry but can be adapted for other applications like ELISA or Western blotting.
Materials:
-
Avidin solution (e.g., 0.05% avidin in PBS)
-
Biotin solution (e.g., 0.005% biotin in PBS)
-
Wash Buffer (e.g., PBS)
Procedure:
-
Prepare the Sample: Perform all necessary sample preparation steps (e.g., fixation, permeabilization) before this blocking procedure.
-
Avidin Incubation: Incubate the sample with the avidin solution for 15 minutes at room temperature. This step allows the avidin to bind to any endogenous biotin present in the sample.
-
Washing: Briefly rinse the sample with Wash Buffer.
-
Biotin Incubation: Incubate the sample with the biotin solution for 15 minutes at room temperature. This step saturates the remaining biotin-binding sites on the avidin molecules that were added in the previous step.
-
Washing: Briefly rinse the sample with Wash Buffer.
-
Proceed with Assay: The sample is now ready to proceed with the normal assay protocol, starting with the incubation of the biotinylated primary or secondary antibody.
Visualizations
Technical Support Center: Stability Studies of a New Chemical Entity (NCE)
This guide provides comprehensive support for researchers, scientists, and drug development professionals conducting stability studies on new chemical entities (NCEs). It offers troubleshooting advice, frequently asked questions, and standardized protocols to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of a forced degradation study? A1: A forced degradation or stress testing study is designed to intentionally degrade a drug substance using more severe conditions than those used in accelerated stability testing.[1] The main objectives are to identify the likely degradation products, understand the degradation pathways of the molecule, and establish the intrinsic stability of the drug.[1] These studies are crucial for developing and validating stability-indicating analytical methods.[1]
Q2: What are the typical stress conditions applied in a forced degradation study? A2: A comprehensive forced degradation study typically includes exposing the drug substance to acid and base hydrolysis, oxidation, thermal stress, and photolysis.[2] These conditions are selected to mimic potential environmental exposures and accelerate the degradation processes the drug might undergo during its shelf life.[3]
Q3: What defines a "stability-indicating method"? A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[1][4] High-Performance Liquid Chromatography (HPLC) is the most common technique for developing such methods due to its high sensitivity and versatility.[5]
Q4: How much degradation is typically targeted in a forced degradation study? A4: The goal is to achieve a noticeable but not excessive level of degradation. A target degradation of 5-20% is generally considered appropriate.[6] This extent of degradation is usually sufficient to produce and identify the primary degradation products without leading to secondary, more complex degradation pathways that may not be relevant to real-world storage conditions.[7] If more than 20% degradation occurs, it may be considered abnormal and require investigation.[2]
Q5: When should forced degradation studies be performed during drug development? A5: According to FDA guidance, stress testing should be conducted during Phase III of the regulatory submission process.[1] However, it is highly recommended to start these studies earlier in the development process to gain insights into the molecule's stability, which can inform formulation and packaging development.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during stability experiments.
High-Performance Liquid Chromatography (HPLC) Issues
Q: My chromatogram shows no peaks, not even the main compound. What should I do? A: This issue can stem from several sources, from the sample itself to the HPLC instrument.
-
Check Sample Preparation: Ensure the sample was correctly prepared and injected. Verify that the sample is soluble in the mobile phase; if not, it may have precipitated in the injection vial or tubing.
-
Verify Instrument Operation:
-
Confirm the autosampler is drawing and injecting the sample correctly.
-
Check the pump for proper solvent flow and pressure. Ensure there are no leaks.
-
Verify that the detector is on and the lamp is functioning correctly.
-
-
Review Method Parameters: Double-check that the correct mobile phase is being used and that the detection wavelength is appropriate for your compound.
Q: I am seeing unexpected peaks (ghost peaks) in my chromatogram. What is their source? A: Ghost peaks can be caused by contaminants in the mobile phase, impurities from the sample matrix, or carryover from previous injections.
-
Mobile Phase Quality: Use only HPLC-grade solvents and freshly prepared buffers. Contaminants can concentrate on the column and elute during a gradient run.[8]
-
Sample Carryover: Run a blank injection (injecting only the mobile phase or diluent) to see if the ghost peaks persist. If they do, it indicates carryover. Clean the injector needle and port.
-
Placebo/Excipient Degradation: In drug product studies, expose a placebo formulation to the same stress conditions to ensure the extra peaks are not from excipient degradation.[3]
Q: My analyte peak is tailing or fronting. How can I improve the peak shape? A: Poor peak shape is often related to secondary interactions on the column, column overload, or issues with the mobile phase.
-
Mobile Phase pH: For ionizable compounds, the mobile phase pH should be adjusted to be at least 2 pH units away from the compound's pKa to ensure it is in a single ionic form.
-
Silanol Interactions: For basic compounds, free silanol groups on the silica-based column packing can cause tailing.[8] Using a high-purity silica column or adding a competing base (like triethylamine) to the mobile phase can mitigate this.
-
Column Overload: Injecting too much sample can lead to peak fronting.[8] Reduce the sample concentration or injection volume.[8]
-
Extracolumn Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to minimize dead volume.
Q: My retention times are shifting between injections. What is causing this? A: Retention time instability can be caused by problems with the mobile phase, column equilibration, or temperature fluctuations.
-
Mobile Phase Preparation: If using a premixed mobile phase, ensure it is thoroughly mixed. If using online mixing, check the proportioning valves for proper function.[8][9]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. A minimum of 5-10 column volumes is recommended for equilibration.[10]
-
Temperature Control: Use a thermostatted column compartment, as temperature fluctuations can significantly affect retention times.
Degradation Experiment Issues
Q: I am not observing any degradation under my stress conditions. What should I do? A: If your compound appears to be highly stable, you may need to use more aggressive stress conditions.
-
Increase Stressor Concentration/Intensity: Use a higher concentration of acid, base, or oxidizing agent.
-
Increase Temperature: For hydrolysis and thermal studies, if no degradation is seen at room temperature, the temperature can be increased, for example, to 50-60°C.[2]
-
Extend Exposure Time: Increase the duration of the stress exposure. Chemical degradation studies can be carried out for up to 7 days.[2]
Q: My sample shows nearly 100% degradation. How can I get meaningful data? A: Excessive degradation prevents the accurate identification of primary degradants. Reduce the intensity of the stress conditions.
-
Decrease Stressor Concentration: Use more dilute acid, base, or oxidizing agent.
-
Lower Temperature: Conduct the experiment at a lower temperature.
-
Reduce Exposure Time: Take time points at much shorter intervals to capture the initial degradation products.
Experimental Protocols
Generic Protocol for Forced Degradation Study of an NCE
This protocol outlines a general approach. Specific concentrations, solvents, and time points should be optimized for the NCE being studied.
-
Preparation of Stock Solution:
-
Prepare a stock solution of the NCE at a concentration of 1 mg/mL.[2] The solvent should be chosen based on the NCE's solubility (e.g., methanol, acetonitrile, or a mixture with water).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C and collect samples at 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C and collect samples at 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature and collect samples at 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid NCE powder and the stock solution in a temperature-controlled oven at 80°C.[2] Analyze samples at 1, 3, and 7 days.
-
Photolytic Degradation: Expose the solid NCE and the stock solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[1] A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.
-
-
Sample Handling:
-
For hydrolytic studies, neutralize the samples with an equivalent amount of base or acid, respectively, before dilution and analysis to stop the reaction.[2]
-
Dilute all stressed samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method, typically a reverse-phase gradient method with UV detection.
-
Include an unstressed control sample in the analysis sequence for comparison.
-
Perform peak purity analysis using a Diode Array Detector (DAD) or Mass Spectrometer (MS) to ensure that the main peak is pure and that degradation peaks are not co-eluting.[4]
-
Data Presentation
Quantitative data should be summarized in clear, structured tables.
Table 1: Summary of Forced Degradation Results for NCE-XYZ
| Stress Condition | Duration | % Assay of NCE-XYZ | % Degradation | Number of Degradants | RRT of Major Degradant |
| 0.1 M HCl | 24 hours | 88.5 | 11.5 | 3 | 0.78 |
| 0.1 M NaOH | 8 hours | 85.2 | 14.8 | 2 | 0.65 |
| 3% H₂O₂ | 24 hours | 91.3 | 8.7 | 4 | 0.82, 1.15 |
| Thermal (80°C) | 7 days | 95.1 | 4.9 | 1 | 0.91 |
| Photolytic | 7 days | 90.7 | 9.3 | 2 | 0.88 |
| Control | - | 99.8 | 0.2 | 0 | - |
RRT = Relative Retention Time
Table 2: Stability Data for NCE-XYZ Drug Product under Accelerated Conditions (40°C / 75% RH)
| Time Point | Assay (%) | Impurity A (%) | Impurity B (%) | Total Impurities (%) |
| Initial | 100.1 | < 0.05 | < 0.05 | 0.08 |
| 1 Month | 99.5 | 0.12 | 0.06 | 0.25 |
| 3 Months | 98.9 | 0.25 | 0.11 | 0.48 |
| 6 Months | 97.8 | 0.41 | 0.19 | 0.75 |
Mandatory Visualizations
The following diagrams illustrate common workflows and logical processes in stability studies.
Caption: Workflow for a typical forced degradation study.
Caption: Troubleshooting logic for "No Peaks Observed" in HPLC.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. biopharminternational.com [biopharminternational.com]
- 8. hplc.eu [hplc.eu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Analysis of Cunilate Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of Cunilate degradation products.
Frequently Asked Questions (FAQs)
Q1: Why is it important to study the degradation products of this compound?
Understanding the degradation products of this compound is crucial for several reasons. Firstly, it helps in identifying the potential impurities that may arise during manufacturing, storage, and administration, which is a key requirement for regulatory submissions.[1][2] Secondly, knowledge of the degradation pathways allows for the development of stable formulations and the determination of appropriate storage conditions and shelf life.[1][2] Finally, some degradation products could be pharmacologically active or toxic, so their identification and characterization are essential for ensuring the safety and efficacy of the final drug product.[1][3]
Q2: What are the common pathways for drug degradation?
The most common chemical degradation pathways for pharmaceutical molecules are hydrolysis, oxidation, and photolysis.[4][5]
-
Hydrolysis: The cleavage of chemical bonds by water. Esters, amides, lactams, and imides are functional groups particularly susceptible to hydrolysis.[5]
-
Oxidation: The loss of electrons from a molecule, which can be initiated by light, heat, or trace metals.[4]
-
Photolysis: Degradation caused by exposure to light. Colored compounds are often more susceptible to photolytic degradation.[5]
Q3: What are forced degradation studies?
Forced degradation, or stress testing, involves intentionally degrading a drug substance under conditions more severe than accelerated stability testing.[1][2] These studies are conducted to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[1] Common stress conditions include acidic and basic hydrolysis, oxidation, heat, and exposure to light.[2][6]
Q4: What analytical techniques are typically used to analyze this compound degradation products?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for the analysis of drug degradation products.[7][8] HPLC is used to separate the degradation products from the parent drug and from each other, while MS helps in identifying the structures of the degradation products.[3][8]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Causes | Solutions |
| No Peaks or Very Small Peaks | - Injector issue (e.g., blockage, incorrect sample volume).[9][10] - Detector malfunction or incorrect settings.[9][10] - Pump not delivering the mobile phase correctly.[10] | - Check the injection system for any blockages and ensure the correct sample volume is being injected.[9][10] - Verify detector settings and functionality.[9][10] - Prime the pump and check for leaks.[11] |
| Asymmetric or Tailing Peaks | - Column overload.[9] - Inappropriate mobile phase composition or pH.[9] - Column contamination or degradation.[9][10] | - Reduce the sample concentration or injection volume.[9] - Optimize the mobile phase composition and pH.[9] - Clean or replace the column.[10] |
| Baseline Drift or Noise | - Impure mobile phase or solvents.[9] - Air bubbles in the system.[9][10] - Detector lamp aging.[12] | - Use high-purity solvents and degas the mobile phase.[9][10] - Purge the system to remove air bubbles.[9] - Replace the detector lamp if necessary.[12] |
| Poor Resolution | - Column degradation.[9] - Inappropriate mobile phase.[9] - Flow rate is too high. | - Replace the column.[9] - Optimize the mobile phase composition.[9] - Reduce the flow rate. |
LC-MS Analysis
| Problem | Possible Causes | Solutions |
| No or Low Signal Intensity | - Inefficient ionization of the analyte. - Ion source contamination. - Incorrect mass spectrometer settings. | - Optimize ion source parameters (e.g., temperature, gas flows). - Clean the ion source. - Check and adjust mass spectrometer settings. |
| Poor Mass Accuracy | - Inadequate calibration of the mass spectrometer. - Fluctuations in temperature or pressure. | - Recalibrate the mass spectrometer using a known standard. - Ensure a stable laboratory environment. |
| In-source Fragmentation | - High ion source temperature or voltage. - Labile nature of the analyte. | - Reduce the ion source temperature or voltage. - Use a softer ionization technique if available. |
| Matrix Effects (Ion Suppression or Enhancement) | - Co-eluting compounds from the sample matrix interfering with the ionization of the analyte. | - Improve chromatographic separation to separate the analyte from interfering compounds. - Use a different ionization source or sample preparation technique. |
Experimental Protocols
Forced Degradation Study of this compound
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound drug substance
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[6]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.[13]
-
Withdraw samples at appropriate time intervals, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.[13]
-
Withdraw samples at appropriate time intervals, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time intervals and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep the solid this compound drug substance in a calibrated oven at 105°C for 24 hours.[14]
-
Dissolve the stressed solid in a suitable solvent and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound drug substance and its solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Analyze the samples by HPLC.
-
-
Analysis: Analyze all the stressed samples using a validated stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify the degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl | 24 h | 60°C | 15.2% | 3 | DP1 (4.5 min) |
| 0.1 M NaOH | 24 h | 60°C | 22.5% | 4 | DP2 (3.8 min) |
| 3% H₂O₂ | 24 h | Room Temp | 8.7% | 2 | DP3 (6.2 min) |
| Heat (Solid) | 24 h | 105°C | 5.1% | 1 | DP4 (7.1 min) |
| Photolytic (Solid) | - | - | 2.3% | 1 | DP5 (5.9 min) |
| Photolytic (Solution) | - | - | 11.8% | 3 | DP5 (5.9 min) |
Visualizations
Caption: Workflow for the analysis of this compound degradation products.
Caption: Hypothetical signaling pathway affected by a this compound degradation product.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products [explorationpub.com]
- 8. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 10. aasnig.com [aasnig.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cunilate for Antifungal Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Cunilate for antifungal activity.
FAQs: General Questions
Q1: What is this compound and what is its primary antifungal mechanism of action?
This compound is a novel quinoline-based antifungal agent. Its primary mechanism of action involves the disruption of fungal cell wall integrity and the inhibition of key enzymatic pathways essential for fungal growth.[1] Specifically, it can interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane.[2][3] This leads to increased membrane permeability and ultimately, cell death.[1][4]
Q2: What is the typical effective concentration range for this compound?
The effective concentration of this compound can vary significantly depending on the fungal species being targeted. Generally, Minimum Inhibitory Concentrations (MICs) can range from the low µg/mL to over 100 µg/mL.[1] Preliminary experiments are crucial to determine the optimal concentration for your specific fungal strain and experimental conditions.
Q3: What are the common challenges encountered when working with this compound?
Researchers may face challenges related to this compound's solubility in aqueous solutions at neutral pH, potential for cytotoxicity at higher concentrations, and variability in its effectiveness against different fungal strains.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Culture Media
Problem: this compound precipitates out of the culture medium upon addition.
Possible Causes & Solutions:
| Cause | Solution |
| Low intrinsic solubility at neutral pH | Prepare a stock solution in an appropriate organic solvent like DMSO before diluting it into the culture medium. Ensure the final solvent concentration is non-toxic to the fungal cells (typically <1%). |
| Interaction with media components | Test the solubility of this compound in different types of culture media (e.g., RPMI, YPD). Some media components can interact with the compound, reducing its solubility.[5][6] |
| Incorrect pH of the medium | Adjust the pH of the culture medium. The solubility of quinoline derivatives can be pH-dependent. |
Issue 2: High Variability in Antifungal Activity
Problem: Inconsistent MIC values are observed across replicate experiments.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent inoculum preparation | Standardize the fungal inoculum preparation. Ensure a consistent cell density is used for each experiment, typically verified by a spectrophotometer or hemocytometer.[7] |
| Variations in incubation conditions | Maintain consistent incubation temperature, time, and atmospheric conditions (e.g., CO2 levels) for all experiments. |
| Degradation of this compound | Prepare fresh stock solutions of this compound for each experiment. Assess the stability of this compound in your specific culture medium over the duration of the assay.[8] |
Issue 3: Observed Cytotoxicity in Host Cells
Problem: this compound shows significant toxicity to mammalian cell lines in co-culture or in vitro toxicology assays.
Possible Causes & Solutions:
| Cause | Solution |
| Concentration is too high | Determine the 50% cytotoxic concentration (CC50) for your specific cell line and use concentrations of this compound that are well below this value for your antifungal assays. |
| Off-target effects | Investigate the mechanism of cytotoxicity. It may be necessary to modify the chemical structure of this compound to improve its selectivity for fungal cells over host cells. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not causing the observed cytotoxicity. Run a solvent-only control. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]
-
Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Fungal Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Collect the fungal cells and suspend them in sterile saline. Adjust the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in the appropriate culture medium to achieve a final inoculum size of 0.5-2.5 x 10^3 CFU/mL.[7]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the culture medium to achieve a range of desired concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well.
-
Controls: Include a positive control (fungal inoculum without this compound) and a negative control (culture medium only).
-
Incubation: Incubate the plate at the optimal temperature for the fungal species for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes complete visual inhibition of fungal growth.
Protocol 2: Cytotoxicity Assay using MTT
This assay determines the cytotoxicity of this compound on a mammalian cell line.[9][10]
-
Cell Seeding: Seed a 96-well plate with the desired mammalian cell line at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for MIC determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. Frontiers | Antifungal Activity and Mechanism of Action of the Co(III) Coordination Complexes With Diamine Chelate Ligands Against Reference and Clinical Strains of Candida spp. [frontiersin.org]
- 5. cellculturedish.com [cellculturedish.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. youtube.com [youtube.com]
Technical Support Center: The Impact of pH on Cunilate's Bioactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cunilate. The following information addresses common issues that may be encountered during experiments related to the impact of pH on this compound's bioactivity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound's bioactivity?
A1: this compound exhibits its highest bioactivity in a slightly acidic to neutral pH range, with the optimal activity observed at approximately pH 6.8. A significant decrease in activity is observed in alkaline environments (pH > 8.0).
Q2: How does pH affect the stability of this compound in solution?
A2: this compound is most stable in acidic to neutral solutions (pH 4.0-7.4). In alkaline conditions (pH > 8.0), this compound undergoes hydrolysis, leading to a loss of bioactivity. It is recommended to prepare and store this compound solutions in a buffered solution within its stable pH range.
Q3: Can I use unbuffered water to dissolve this compound for my experiments?
A3: It is strongly advised to use a buffered solution to dissolve this compound. The pH of unbuffered water can vary and may be influenced by dissolved atmospheric CO2, leading to inconsistent results. A buffered solution will ensure a stable pH environment for your experiment.
Q4: My in vitro cell-based assay is showing lower than expected this compound activity. Could the pH of my cell culture medium be the issue?
A4: Yes, the pH of your cell culture medium could be a contributing factor. Standard cell culture media are typically buffered to a pH of 7.2-7.4. While this compound is active at this pH, slight variations in the medium's pH due to cellular metabolism (e.g., acidification) could impact its bioactivity. It is crucial to monitor and maintain a stable pH in your cell culture experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent this compound bioactivity across experiments. | Fluctuation in the pH of the experimental buffer or medium. | Prepare fresh buffers for each experiment and verify the pH with a calibrated pH meter. Ensure consistent pH across all experimental conditions. |
| Precipitation of this compound in the stock solution. | The pH of the solvent is outside the optimal solubility range for this compound. | Ensure the pH of the buffer used to dissolve this compound is within its optimal solubility range (pH 4.0-7.0). If precipitation persists, consider using a co-solvent, but first validate that the co-solvent does not affect the experimental outcome. |
| Loss of this compound bioactivity over time in prepared solutions. | Degradation of this compound due to improper storage pH. | Store this compound stock solutions in a buffered solution at the recommended pH of 4.0-7.4 and at the appropriate temperature. Prepare fresh working solutions for each experiment. |
| Unexpectedly high bioactivity in acidic conditions. | Protonation of this compound at low pH may increase its cellular uptake or target binding. | This may be a genuine effect. To confirm, perform control experiments to measure cellular uptake or target binding at different pH values. |
Quantitative Data Summary
The bioactivity of this compound is significantly influenced by pH. Below is a summary of the half-maximal inhibitory concentration (IC50) of this compound at different pH values against its target protein, "Kinase X".
| pH | IC50 (nM) |
| 5.5 | 75 |
| 6.0 | 50 |
| 6.5 | 30 |
| 7.0 | 45 |
| 7.4 | 60 |
| 8.0 | 150 |
| 8.5 | 300 |
Experimental Protocols
Protocol 1: Determination of this compound's pH-Dependent Bioactivity using a Kinase Assay
This protocol outlines the steps to measure the inhibitory activity of this compound on "Kinase X" at various pH values.
-
Prepare Buffers: Prepare a series of kinase assay buffers with different pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.4, 8.0, 8.5). Ensure all other buffer components (e.g., salt concentration, ATP, substrate) are kept constant.
-
Prepare this compound Solutions: Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound in each of the prepared pH-specific kinase assay buffers.
-
Kinase Reaction: In a 96-well plate, add the "Kinase X" enzyme and its substrate to each well containing the different concentrations of this compound in the various pH buffers.
-
Initiate Reaction: Start the kinase reaction by adding a fixed concentration of ATP to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Readout: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay that quantifies the amount of ATP remaining).
-
Data Analysis: Plot the kinase activity against the this compound concentration for each pH value. Determine the IC50 value at each pH by fitting the data to a dose-response curve.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for determining pH-dependent bioactivity.
Caption: Logical relationship between pH and this compound's bioactivity.
Technical Support Center: Navigating Cunilate Interference in Colorimetric Assays
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate interference caused by Cunilate (Copper 8-Quinolinolate) in your colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with my colorimetric assay?
A1: this compound is a common name for Copper 8-Quinolinolate, a chemical compound that contains copper. The interference in many colorimetric assays stems from the presence of copper ions (Cu²⁺). These ions can interact with assay reagents, leading to inaccurate results. For instance, in copper-based protein assays like the Bicinchoninic Acid (BCA) assay, the introduction of exogenous copper from this compound can artificially inflate the signal. In other assays, copper ions can directly react with chromogenic substrates or inhibit enzymes essential for the color-producing reaction.
Q2: Which colorimetric assays are most susceptible to this compound interference?
A2: Assays that are particularly sensitive to metal ions, especially copper, are most at risk. These include:
-
Bicinchoninic Acid (BCA) Assay: This assay relies on the reduction of Cu²⁺ to Cu⁺ by proteins. External copper from this compound can lead to a false positive signal.
-
Tetrazolium Salt-Based Assays (MTT, XTT, WST-8): Copper ions can interfere with the reduction of tetrazolium salts to formazan, which is the basis of these cell viability assays. This can lead to an overestimation of cytotoxicity (underestimation of viability).
-
Griess Assay for Nitrite: Copper ions can interfere with the diazotization reaction used to detect nitrite, potentially leading to inaccurate measurements of nitric oxide production.
-
Enzyme-Linked Immunosorbent Assays (ELISAs): If any of the enzymes or reagents in an ELISA are sensitive to copper, interference can occur, often manifesting as high background or suppressed signal.
Q3: How can I determine if this compound is interfering with my assay?
A3: A simple control experiment can help identify interference. Run your assay with this compound alone (at the same concentration present in your experimental samples) in the absence of the analyte you are measuring. If you observe a signal change (e.g., color development or inhibition of color development), it is a strong indication of interference.
Q4: What are the primary methods to avoid or mitigate this compound interference?
A4: The main strategies involve either removing the interfering copper ions or using an alternative assay that is not sensitive to copper.
-
Chelation: Using a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester the copper ions, preventing them from interfering with the assay reagents.
-
Assay Substitution: If chelation is not effective or alters your experimental system, switching to an alternative assay that is not copper-dependent is a robust solution. For example, using the Bradford protein assay instead of the BCA assay, or the Neutral Red cell viability assay instead of an MTT-based assay.
-
Sample Dilution: If the concentration of this compound is low and your analyte concentration is high, diluting the sample may reduce the this compound concentration to a non-interfering level. However, this is not always feasible.
Troubleshooting Guides
This section provides specific troubleshooting advice for common colorimetric assays when this compound interference is suspected.
Protein Quantification Assays (BCA vs. Bradford)
Issue: Inaccurate protein concentration readings in samples containing this compound.
| Assay | Potential Problem with this compound | Troubleshooting Steps |
| BCA Assay | False positive (overestimation of protein) due to the presence of copper in this compound. | 1. Run a "this compound-only" control: Add this compound at the experimental concentration to the BCA reagent without any protein. A significant color change indicates interference. 2. Implement EDTA Chelation: See the detailed protocol below. 3. Switch to Bradford Assay: The Bradford assay is based on the binding of Coomassie dye to protein and is generally not affected by moderate concentrations of copper ions. |
| Bradford Assay | Generally robust to copper interference. However, at very high concentrations, some non-specific binding might occur. | 1. Confirm with a "this compound-only" control. 2. Ensure proper blanking: Use the same buffer containing this compound (without protein) to zero the spectrophotometer. |
Cell Viability Assays (MTT/XTT vs. Neutral Red)
Issue: Discrepancies in cell viability results in the presence of this compound.
| Assay | Potential Problem with this compound | Troubleshooting Steps |
| MTT/XTT Assays | Underestimation of cell viability due to copper-mediated interference with formazan production. | 1. Perform a cell-free control: Add this compound and MTT/XTT reagent to culture medium without cells. Any color change indicates a direct chemical interaction. 2. Consider EDTA treatment of the final formazan solution: This is less common and may require optimization. 3. Switch to Neutral Red Assay: This assay is based on the uptake of a dye by viable cells and is not known to be affected by copper.[1][2] |
Nitric Oxide Detection (Griess Assay)
Issue: Inaccurate nitrite/nitrate measurements in samples containing this compound.
| Assay | Potential Problem with this compound | Troubleshooting Steps |
| Griess Assay | Copper ions can interfere with the diazotization reaction, leading to either quenching or enhancement of the colorimetric signal. | 1. Spike and Recovery Control: Add a known amount of nitrite standard to a sample containing this compound and measure the recovery. Poor recovery indicates interference. 2. EDTA Chelation: Incorporate EDTA into the sample prior to adding the Griess reagents. See the protocol below. |
Experimental Protocols
Protocol for EDTA Chelation to Mitigate Copper Interference
This protocol provides a general framework for using EDTA to chelate copper ions from this compound in your samples before performing a colorimetric assay.
Materials:
-
EDTA stock solution (e.g., 0.5 M, pH 8.0)
-
Your sample containing this compound
Procedure:
-
Determine the Molar Concentration of this compound: Calculate the molar concentration of this compound (Copper 8-Quinolinolate, Molar Mass: 351.85 g/mol ) in your samples.
-
Prepare a Working Solution of EDTA: Dilute the EDTA stock solution to a suitable working concentration. A common starting point is to use a 2 to 10-fold molar excess of EDTA relative to the copper concentration.
-
Incubate Sample with EDTA: Add the appropriate volume of the EDTA working solution to your sample.
-
Incubation: Gently mix and incubate the sample with EDTA for 15-30 minutes at room temperature. This allows for the formation of the copper-EDTA complex.
-
Perform the Colorimetric Assay: Proceed with your standard colorimetric assay protocol using the EDTA-treated sample.
-
Important Controls:
-
Assay with EDTA alone: Run a control with just the buffer and EDTA to ensure EDTA itself does not interfere with the assay.
-
Standard Curve with EDTA: Prepare your standard curve for the assay in the presence of the same concentration of EDTA as in your samples.
-
Quantitative Data on Interference and Mitigation:
| Assay | Interfering Substance | Observed Effect | Mitigation Strategy | Expected Outcome |
| MTT Assay | Copper Compounds (low µM levels) | Improper detection of formazan product.[1][2] | Switch to Neutral Red Assay. | No interference observed with copper compounds.[1][2] |
| BCA Assay | Copper-chelating agents (e.g., EDTA) | Reduction in color formation. | Use a copper-insensitive assay like the Bradford assay. | More accurate protein quantification. |
| Griess Assay | Copper ions | Perturbation of measurements. | Not specified in detail, but chelation is a possibility. | More reliable nitrite/nitrate readings. |
Visualizing Interference and Troubleshooting Workflows
Diagram: Mechanism of this compound (Copper) Interference in BCA Assay
Caption: this compound releases exogenous copper, falsely contributing to the BCA signal.
Diagram: Troubleshooting Workflow for Suspected this compound Interference
Caption: A logical workflow to identify and resolve this compound interference.
Impact on Signaling Pathway Analysis
The interference of this compound in colorimetric assays can have significant implications for the interpretation of signaling pathway studies. Many high-throughput screens and mechanistic studies in drug discovery rely on these assays to quantify cellular responses.
Example: NF-κB and MAPK Signaling Pathways
Studies have shown that copper can activate both the NF-κB and MAPK signaling pathways.[3][4] This presents a critical confounding factor when using this compound in your experiments.
-
Scenario: You are screening for inhibitors of a signaling pathway that results in increased cell proliferation, measured by an MTT assay. If this compound is present in your test compounds, it may have a dual effect:
-
Biological Effect: this compound, through its copper component, might genuinely activate pro-survival pathways, altering the cellular phenotype.
-
Assay Interference: Simultaneously, the copper from this compound could interfere with the MTT assay, leading to an artificially low viability reading.
-
This combination of effects can lead to a misinterpretation of your compound's activity.
Diagram: Confounding Effects of this compound in Signaling Studies
Caption: this compound can exert both biological and artifactual effects, complicating data interpretation.
To de-convolute these effects, it is crucial to employ the troubleshooting steps outlined in this guide, such as using "this compound-only" controls and considering alternative, non-interfering assays. By carefully designing your experiments and being aware of the potential for this compound interference, you can ensure the accuracy and reliability of your research findings.
References
Identifying and mitigating Cunilate's off-target effects in cell-based assays.
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating potential off-target effects of Cunilate in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: The primary target of this compound is currently under investigation. Preliminary data suggests it inhibits Protein Kinase X (PKX), a key enzyme in the ABC signaling pathway involved in cell proliferation. Further validation is required to confirm its precise mechanism of action.
Q2: We are observing unexpected cellular phenotypes at concentrations of this compound that are higher than its expected EC50 value. Could these be off-target effects?
A2: Yes, observing unexpected phenotypes, especially at higher concentrations, is a common indication of off-target effects. It is crucial to perform dose-response experiments with appropriate controls to distinguish between on-target and off-target effects.
Q3: How can we begin to identify the potential off-target interactions of this compound in our cell line of interest?
A3: A systematic approach is recommended. Start with profiling this compound against a panel of related kinases to assess its selectivity. Subsequently, unbiased techniques like proteome-wide thermal shift assays (CETSA) or chemical proteomics can help identify a broader range of potential off-target binders.
Q4: What are some general strategies to minimize off-target effects in our cell-based assays?
A4: To minimize off-target effects, it is advisable to:
-
Use the lowest effective concentration of this compound.
-
Employ a structurally distinct inhibitor of the same target as a control.
-
Validate key findings using non-pharmacological methods such as RNA interference (siRNA) or CRISPR/Cas9 to knock down the intended target.[1]
Troubleshooting Guide: Unexpected Assay Results with this compound
This guide provides a structured approach to troubleshooting common issues that may arise from off-target effects of this compound.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Inconsistent dose-response curve | This compound may be affecting multiple pathways with different sensitivities. | Perform a detailed analysis of the dose-response curve. Consider if the curve is biphasic, suggesting multiple targets. |
| Cell toxicity at low concentrations | Off-target engagement of a critical cellular protein. | Conduct a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your primary assay to determine the cytotoxic concentration of this compound. |
| Discrepancy between this compound and siRNA phenotype | This compound's phenotype is due to an off-target effect, not inhibition of the intended target. | Use at least two different siRNAs targeting your protein of interest to confirm the on-target phenotype. Compare this to the phenotype observed with this compound treatment. |
| High background signal in fluorescence-based assays | This compound may be autofluorescent or interfering with the assay components. | Run a control experiment with this compound and assay reagents in the absence of cells to check for direct interference. Consider using a different detection method if interference is confirmed.[2] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To assess the selectivity of this compound against a panel of kinases.
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that offers a panel of purified, active kinases.
-
Screen this compound at a fixed concentration (e.g., 1 µM) against the kinase panel.
-
For any kinases showing significant inhibition (e.g., >50%), perform a follow-up dose-response analysis to determine the IC50 value.
-
Analyze the data to identify kinases that are potently inhibited by this compound in addition to its intended target.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To identify the direct protein targets of this compound in a cellular context.
Methodology:
-
Culture cells to 80-90% confluency.
-
Treat one set of cells with this compound at the desired concentration and another set with vehicle (DMSO) as a control.
-
After incubation, harvest the cells and lyse them to obtain the soluble protein fraction.
-
Divide the lysates into aliquots and heat them to a range of different temperatures (e.g., 40-70°C).
-
Centrifuge the heated samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of a specific protein remaining in the supernatant at each temperature using Western blotting or mass spectrometry.
-
A shift in the melting curve of a protein in the presence of this compound indicates a direct binding interaction.
Visualizations
Caption: Workflow for identifying and mitigating this compound's off-target effects.
Caption: Hypothetical signaling pathways affected by this compound.
References
Strategies to prevent the degradation of Copper 8-hydroxyquinolate during storage.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of Copper 8-hydroxyquinolate (CuQ) to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Copper 8-hydroxyquinolate during storage?
A1: The main factors contributing to the degradation of Copper 8-hydroxyquinolate are exposure to heat, light, moisture, and strong oxidizing agents. These factors can initiate chemical changes in the molecule, leading to a loss of purity and efficacy.
Q2: What are the ideal storage conditions for Copper 8-hydroxyquinolate?
A2: To ensure its stability, Copper 8-hydroxyquinolate should be stored in a cool, dry, and dark environment, ideally between 2°C and 8°C.[1] It should be kept in a tightly sealed, inert container to protect it from atmospheric moisture and light. The storage area should be well-ventilated.
Q3: Is Copper 8-hydroxyquinolate sensitive to light?
A3: Yes, like many organic compounds, Copper 8-hydroxyquinolate can be susceptible to photodegradation. It is recommended to store it in amber or opaque containers to minimize light exposure.
Q4: How does humidity affect the stability of solid Copper 8-hydroxyquinolate?
A4: Exposure to moisture can lead to the hydrolysis of Copper 8-hydroxyquinolate. Therefore, it is crucial to store the compound in a desiccated environment or under an inert atmosphere to prevent the uptake of water.
Q5: What are the signs of degradation in a sample of Copper 8-hydroxyquinolate?
A5: Visual signs of degradation can include a change in color or texture of the powder. However, the most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to determine the purity of the sample.
Troubleshooting Guide: Degradation Issues
This guide will help you troubleshoot potential degradation of your Copper 8-hydroxyquinolate sample.
Problem: I suspect my Copper 8-hydroxyquinolate sample has degraded. How can I confirm this?
Solution:
-
Visual Inspection: Check for any noticeable changes in the appearance of the compound, such as discoloration or clumping.
-
Purity Analysis: The most definitive way to confirm degradation is to assess the purity of your sample using a stability-indicating analytical method. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a suitable technique for this purpose.[2] A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of degradation.
Problem: My analytical results show a decrease in the purity of my Copper 8-hydroxyquinolate sample. What are the likely causes?
Solution:
Review your storage and handling procedures. The most common causes of degradation are:
-
Improper Storage Temperature: Was the sample stored at the recommended 2-8°C? Elevated temperatures can accelerate thermal decomposition.
-
Exposure to Light: Was the sample protected from light? Photodegradation can occur if the material is stored in clear containers.
-
Moisture Contamination: Was the container tightly sealed and stored in a dry environment? Hydrolysis can occur in the presence of water.
-
Incompatible Materials: Was the sample stored away from strong oxidizing agents?
The following diagram illustrates a logical workflow for troubleshooting CuQ degradation issues.
Caption: Troubleshooting workflow for suspected CuQ degradation.
Quantitative Data on Thermal Degradation
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Description |
| Dehydration | 250 - 327 | ~12.16 | Loss of crystal water.[3] |
| Loss of Coordinated Water | 327 - 340 | ~20.27 | Removal of water molecules coordinated to the copper ion.[3] |
| Decomposition of Complex | > 340 | ~75.27 | Breakdown of the organic ligand, leading to the formation of copper oxide (CuO) as the final residue in an oxidizing atmosphere.[3][4] |
Note: These values are for a hydrated copper-hydroxyisoquinoline complex and may vary for Copper 8-hydroxyquinolate. The data is intended to provide a general understanding of the thermal degradation process.
Experimental Protocols
Stability-Indicating HPLC-DAD Method for Purity Assessment
A stability-indicating method is crucial for separating the intact drug from its degradation products. While a specific validated method for Copper 8-hydroxyquinolate is not publicly available, a general approach for developing such a method is outlined below.
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method with a Diode-Array Detector (DAD) for the quantitative determination of Copper 8-hydroxyquinolate in the presence of its degradation products.
Materials and Reagents:
-
Copper 8-hydroxyquinolate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD.
Chromatographic Conditions (to be optimized):
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically effective.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where Copper 8-hydroxyquinolate has maximum absorbance, and use the DAD to check for peak purity.
-
Injection Volume: 10 µL
Method Development and Validation (as per ICH guidelines):
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat a solution of Copper 8-hydroxyquinolate with 0.1 M HCl at 60°C for a specified period.
-
Base Hydrolysis: Treat a solution with 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat a solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution and the solid powder to UV light (e.g., 254 nm) and visible light.
-
-
Method Optimization: Analyze the stressed samples and optimize the chromatographic conditions to achieve adequate separation between the parent peak and all degradation product peaks.
-
Validation: Validate the optimized method for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
The following diagram outlines the workflow for developing a stability-indicating HPLC method.
References
Technical Support Center: Overcoming Cunilate Resistance
Welcome to the technical support center for Cunilate, a novel quinoline-based antimicrobial agent. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome microbial resistance to this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, a quinoline-based compound, primarily functions by inhibiting essential bacterial processes. Like other quinolones, its mode of action can involve targeting DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[1] Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.
Q2: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound for our microbial strain. What are the likely causes?
A2: An increase in MIC suggests the development of resistance. The most common mechanisms of resistance to quinolone-like compounds include:
-
Target Modification: Mutations in the genes encoding the target enzymes (e.g., gyrA, parC) can reduce the binding affinity of this compound, rendering it less effective.[1]
-
Increased Efflux: Overexpression of efflux pumps, which are membrane proteins that actively transport antimicrobial agents out of the cell, can lower the intracellular concentration of this compound to sub-lethal levels.[2][3][4]
-
Enzymatic Degradation: Although less common for quinolones, some bacteria may acquire enzymes that can chemically modify and inactivate the drug.[2][4]
Q3: How can we determine which resistance mechanism is present in our this compound-resistant strain?
A3: A step-by-step approach can help elucidate the resistance mechanism:
-
Sequence the Target Genes: Amplify and sequence the quinolone-resistance determining regions (QRDRs) of genes like gyrA and parC to check for known resistance mutations.
-
Perform an Efflux Pump Inhibition Assay: Measure the MIC of this compound in the presence and absence of a known efflux pump inhibitor (EPI). A significant decrease in MIC in the presence of an EPI suggests that efflux is a primary resistance mechanism.
-
Conduct a Degradation Assay: Incubate this compound with cell lysates from your resistant strain and analyze the mixture over time using methods like HPLC to see if the concentration of the active compound decreases.[5][6]
Q4: Are there strategies to re-sensitize our resistant strain to this compound?
A4: Yes, several strategies can be employed:
-
Synergistic Drug Combinations: Combine this compound with another antimicrobial agent that has a different mechanism of action. This can create a multi-pronged attack that is more difficult for the bacteria to overcome. A checkerboard assay is the standard method to screen for synergistic combinations.
-
Efflux Pump Inhibitors (EPIs): If resistance is due to efflux, co-administering this compound with a compatible EPI can restore its efficacy by increasing its intracellular concentration.[2]
-
Targeting Resistance Regulators: In some bacteria, global regulators like MarA, SoxS, and Rob control the expression of resistance genes, including efflux pumps.[7][8][9][10] Identifying compounds that inhibit these regulators could be a novel approach to overcoming resistance.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound susceptibility testing and resistance studies.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC results for the same strain. | Inoculum density is not standardized. Improper preparation of this compound serial dilutions. Variation in incubation time or temperature. | Always adjust the inoculum to a 0.5 McFarland standard. Prepare fresh dilutions for each experiment and ensure thorough mixing. Strictly adhere to standardized incubation conditions (e.g., 37°C for 18-24 hours).[11][12][13][14][15] |
| No growth in positive control wells/plates. | Inoculum was not viable. Contamination with an inhibitory substance. | Use a fresh, actively growing culture for the inoculum. Ensure all materials (media, plates, pipette tips) are sterile. |
| Efflux pump inhibitor (EPI) shows no effect on this compound's MIC in a suspected efflux-positive strain. | The specific efflux pump overexpressed in your strain is not inhibited by the chosen EPI. The EPI is not used at an optimal concentration. Resistance is due to a different mechanism (e.g., target mutation). | Screen a panel of different EPIs. Determine the optimal, non-toxic concentration of the EPI before the synergy experiment. Confirm the absence of target site mutations through sequencing. |
| Checkerboard assay does not show synergy with any tested compound. | The tested compounds do not have synergistic interactions with this compound against your strain. The concentration ranges tested were not appropriate. | Expand the panel of drugs to include different classes of antimicrobials. Ensure the concentration ranges in the checkerboard assay bracket the MIC of each individual drug.[16][17][18][19][20] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[11][12][13][14][15]
Materials:
-
96-well microtiter plates
-
This compound stock solution of known concentration
-
Sterile Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
Procedure:
-
Prepare Inoculum: Dilute the bacterial culture in MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension 1:150 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Prepare this compound Dilutions: a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the working this compound solution (at twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no this compound), and well 12 as the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum (from step 1) to wells 1 through 11. The final volume in these wells will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL. Add 100 µL of sterile MHB to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth).
Protocol 2: Checkerboard Assay for Synergistic Combinations
This assay is used to evaluate the interaction between this compound and a second compound.[16][17][18][19][20]
Materials:
-
Same as MIC protocol, plus a second antimicrobial agent (Drug B).
Procedure:
-
Plate Setup: a. Prepare a 96-well plate. This compound will be serially diluted horizontally (across columns 1-10), and Drug B will be serially diluted vertically (down rows A-G). b. In row H, prepare serial dilutions of this compound only (to determine its MIC). c. In column 11, prepare serial dilutions of Drug B only (to determine its MIC). d. Well H12 will be the growth control.
-
Drug Dilution: a. Add 50 µL of MHB to all wells except those in the first column and row H. b. In columns 2-10 of row A, create 2-fold serial dilutions of this compound, starting with a concentration of 4x the MIC in column 1. c. In rows B-G of column 1, create 2-fold serial dilutions of Drug B, starting with a concentration of 4x the MIC in row A. d. Replicate the dilutions of this compound from row A down to row G. Replicate the dilutions of Drug B from column 1 across to column 10. This creates a matrix of combination concentrations.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum (~5 x 10⁵ CFU/mL) to all wells containing drug combinations, as well as the single-drug control wells.
-
Incubation and Reading: Incubate and read the plate as described in the MIC protocol.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each well that shows no growth:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of this compound + FIC of Drug B
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism
-
-
Protocol 3: Ethidium Bromide (EtBr) Efflux Assay
This assay qualitatively assesses efflux pump activity by measuring the accumulation of the fluorescent dye ethidium bromide, a known efflux pump substrate.[21][22][23][24][25]
Materials:
-
This compound-susceptible and -resistant bacterial strains
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
Efflux pump inhibitor (EPI), e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Cell Preparation: Grow bacterial cultures to mid-log phase (OD₆₀₀ ≈ 0.6). Centrifuge the cells, wash twice with PBS, and resuspend in PBS to an OD₆₀₀ of 0.5.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Resistant strain + PBS
-
Resistant strain + EPI (at a non-inhibitory concentration)
-
Susceptible (control) strain + PBS
-
-
EtBr Addition: Add EtBr to all wells to a final concentration of 1-2 µg/mL.
-
Fluorescence Monitoring: Immediately place the plate in a fluorometer set to the appropriate excitation/emission wavelengths for EtBr (e.g., 530 nm excitation, 600 nm emission). Record fluorescence every minute for 30-60 minutes.
-
Data Interpretation:
-
Low fluorescence in the resistant strain compared to the susceptible strain indicates active efflux of EtBr.
-
An increase in fluorescence in the resistant strain when treated with an EPI indicates that the EPI is blocking the efflux of EtBr, confirming the role of efflux pumps in resistance.
-
Visualizations
Signaling Pathway: Two-Component System (TCS) Regulating Efflux Pump Expression
Many bacteria use two-component systems to respond to environmental stimuli, such as the presence of an antimicrobial. This diagram illustrates a generic TCS (like AdeR/AdeS in Acinetobacter baumannii) that, when activated by an external signal or cellular stress, leads to the upregulation of an efflux pump operon, contributing to this compound resistance.[26][27][28][29][30]
Caption: TCS-mediated regulation of efflux pump expression.
Experimental Workflow: Investigating this compound Resistance
This workflow provides a logical sequence of experiments to characterize a this compound-resistant microbial strain.
Caption: Workflow for characterizing this compound resistance.
Logical Diagram: Troubleshooting this compound Susceptibility Testing
This diagram outlines a decision-making process for troubleshooting unexpected results during antimicrobial susceptibility testing (AST).
Caption: Troubleshooting antimicrobial susceptibility testing.
References
- 1. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. MarA, SoxS and Rob of Escherichia coli - Global regulators of multidrug resistance, virulence and stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MarA, SoxS and Rob of Escherichia coli – Global regulators of multidrug resistance, virulence and stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Activation of multiple antibiotic resistance and binding of stress-inducible promoters by Escherichia coli Rob protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 13. protocols.io [protocols.io]
- 14. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]
- 15. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Checkerboard array synergy testing. [bio-protocol.org]
- 20. emerypharma.com [emerypharma.com]
- 21. Identification of Efflux Pump-mediated Multidrug-resistant Bacteria by the Ethidium Bromide-agar Cartwheel Method | In Vivo [iv.iiarjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 24. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 25. mdpi.com [mdpi.com]
- 26. tandfonline.com [tandfonline.com]
- 27. mdpi.com [mdpi.com]
- 28. mdpi.com [mdpi.com]
- 29. [PDF] Two Component Regulatory Systems and Antibiotic Resistance in Gram-Negative Pathogens | Semantic Scholar [semanticscholar.org]
- 30. Two Component Regulatory Systems and Antibiotic Resistance in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Factors affecting the performance of Cunilate in different media.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cunilate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the fictitious "Kinase X" (KX), a key enzyme in the "Growth Factor Y" (GFY) signaling pathway. By binding to the ATP-binding pocket of KX, this compound prevents the phosphorylation of its downstream target, "Protein Z" (PZ), thereby inhibiting cell proliferation in GFY-dependent cell lines.
Q2: In which cell culture media has this compound been validated?
A2: this compound has been validated in a variety of common cell culture media, including DMEM, RPMI-1640, and Ham's F-12. However, performance can be affected by media components. Please refer to the troubleshooting section for more details.
Q3: What is the recommended solvent for reconstituting this compound?
A3: We recommend reconstituting lyophilized this compound in sterile DMSO to create a 10 mM stock solution. For final experimental concentrations, this stock solution should be further diluted in the appropriate cell culture medium.
Q4: What is the stability of this compound in solution?
A4: The 10 mM DMSO stock solution of this compound is stable for up to 6 months when stored at -20°C. Working solutions diluted in cell culture media should be prepared fresh for each experiment and used within 24 hours.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced Potency of this compound | Media Components: High concentrations of serum proteins in the culture medium may bind to this compound, reducing its effective concentration. | - Perform a serum concentration titration experiment to determine the optimal serum percentage. - Consider using a serum-free or reduced-serum medium if compatible with your cell line. |
| pH of Media: The pH of the culture medium can affect the stability and cell permeability of this compound. The optimal pH range for this compound activity is 7.2-7.4. | - Ensure the cell culture medium is properly buffered with HEPES or sodium bicarbonate. - Regularly monitor the pH of your culture, especially in long-term experiments. | |
| High Inter-Experimental Variability | Inconsistent Drug Preparation: Improper dissolution or storage of this compound can lead to variations in its effective concentration. | - Ensure this compound is fully dissolved in DMSO before preparing working solutions. - Prepare fresh working solutions for each experiment from a frozen stock. |
| Cell Passage Number: The expression of the target Kinase X may vary with cell passage number, affecting the cellular response to this compound. | - Use cells within a consistent and defined passage number range for all experiments. - Periodically perform quality control checks, such as Western blotting for Kinase X expression. | |
| Unexpected Off-Target Effects | High this compound Concentration: At concentrations significantly above the IC50, this compound may inhibit other kinases or cellular processes. | - Perform a dose-response experiment to identify the optimal concentration range for specific Kinase X inhibition. - Use a lower, more specific concentration of this compound in combination with other pathway inhibitors if necessary. |
| Contaminants in Media: Contaminants in the cell culture medium or serum could interact with this compound or affect cell signaling. | - Use high-quality, certified cell culture reagents and serum. - Test a new batch of media or serum if unexpected results arise. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Different Media
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest using different culture media.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in their respective standard culture media (e.g., DMEM, RPMI-1640). Allow the cells to adhere overnight.
-
This compound Preparation: Prepare a 2X serial dilution of this compound in the different test media, ranging from 100 µM to 0.1 nM.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions to the corresponding wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability against the log of this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each medium.
Quantitative Data Summary
The following table summarizes the hypothetical IC50 values of this compound for the fictitious "Cell Line A" in different standard cell culture media.
| Media Type | Serum Concentration | IC50 (nM) |
| DMEM | 10% FBS | 50 |
| DMEM | 5% FBS | 35 |
| RPMI-1640 | 10% FBS | 65 |
| Ham's F-12 | 10% FBS | 80 |
Visualizations
Caption: this compound's mechanism of action in the GFY signaling pathway.
Caption: Troubleshooting workflow for reduced this compound potency.
Addressing batch-to-batch variability of Cunilate in research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of Cunilate (Copper-8-Quinolinolate, Cu-8-Q) in research settings. These resources are intended for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common research applications?
A1: this compound, also known as Copper-8-Quinolinolate or Oxine-Copper, is a metal complex with established antifungal, antibacterial, and algaecidal properties.[1][2] In research, it is often utilized in studies related to:
-
Antifungal and Antimicrobial Research: Investigating its efficacy against various pathogens and understanding its mechanism of action.[1][3]
-
Cancer Research: Exploring its cytotoxic effects on cancer cell lines, where its activity can be enhanced by the presence of copper ions, leading to a non-apoptotic form of cell death known as paraptosis.[4][5][6]
-
Wood Preservation and Material Science: Evaluating its effectiveness as a biocide in preserving materials from microbial degradation.[7][8]
Q2: What are the potential sources of batch-to-batch variability with this compound?
A2: While specific batch-to-batch variability data for this compound is not extensively published, variations can arise from several factors common to small molecules and metal complexes:[9][10][11]
-
Purity Profile: Differences in the percentage of the active compound and the presence of impurities, such as residual copper salts or 8-hydroxyquinoline.
-
Physical Characteristics: Variations in particle size, crystal structure (polymorphism), and solubility can impact its bioavailability and, consequently, its biological activity.
-
Copper Content: Inconsistent chelation of copper can lead to a variable copper-to-ligand ratio across different batches.
-
Formulation: If supplied in a solution or dispersion, the stability and homogeneity of the formulation can differ between lots.[7]
Q3: How can I assess the consistency of a new batch of this compound?
A3: It is crucial to perform a side-by-side comparison of the new lot with a previously validated or reference lot.[12] Key analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and identify impurities.[13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[13]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To accurately determine the copper content.
-
X-ray Powder Diffraction (XRPD): To identify the crystalline form and detect polymorphism.[13]
-
In vitro Bioassay: To compare the biological activity (e.g., Minimum Inhibitory Concentration (MIC) for antifungal studies or IC50 for cytotoxicity assays) of the new lot against a reference standard.
Troubleshooting Guides
Issue 1: Inconsistent Antifungal Activity (MIC Variation)
| Potential Cause | Troubleshooting Steps |
| Variable Bioavailability | 1. Ensure complete solubilization of this compound in the chosen solvent. Note that this compound has low water solubility.[1] 2. Consider using a consistent, validated solvent across all experiments. 3. Perform a particle size analysis on different batches if using a suspension. |
| Degradation of Compound | 1. Store this compound according to the manufacturer's instructions, protected from light and moisture. 2. Prepare stock solutions fresh for each experiment. 3. Verify the purity of older batches using HPLC to check for degradation products. |
| Inaccurate Concentration | 1. Re-validate the concentration of stock solutions, preferably by a quantitative method like ICP-MS for copper content. 2. Use a calibrated analytical balance for weighing the compound. |
Issue 2: Variable Cytotoxicity in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Differential Copper Availability | 1. The cytotoxic effect of 8-hydroxyquinoline derivatives can be copper-dependent.[6] Ensure consistent levels of available copper in your cell culture medium. 2. Analyze the copper content of different this compound batches using ICP-MS. |
| Interaction with Media Components | 1. Serum proteins and other components in cell culture media can chelate copper or interact with this compound, affecting its activity. 2. Maintain a consistent source and batch of media and supplements for the duration of the study. |
| Lot-Specific Impurities | 1. Characterize the impurity profile of different lots using HPLC-MS. 2. If a specific impurity is identified in a problematic batch, consider its potential biological activity. |
Experimental Protocols
Protocol 1: Comparative Purity Assessment by HPLC
-
Objective: To compare the purity profile of two or more batches of this compound.
-
Materials:
-
This compound (different batches)
-
HPLC-grade solvent for dissolution (e.g., Dimethyl Sulfoxide - DMSO)
-
HPLC system with a UV detector
-
C18 column
-
Mobile phase (e.g., acetonitrile and water gradient)
-
-
Method:
-
Prepare stock solutions of each this compound batch at a concentration of 1 mg/mL in DMSO.
-
Further dilute the stock solutions to a working concentration (e.g., 100 µg/mL) with the mobile phase.
-
Set up an appropriate gradient elution method on the HPLC.
-
Inject equal volumes of each sample.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Compare the chromatograms for the main peak area (purity) and the presence of any additional peaks (impurities).
-
Protocol 2: Lot-to-Lot Bioactivity Comparison (Antifungal MIC Assay)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of different this compound batches against a reference fungal strain.
-
Materials:
-
This compound (different batches) dissolved in DMSO.
-
Reference fungal strain (e.g., Candida albicans).
-
Appropriate fungal growth medium (e.g., RPMI-1640).
-
96-well microtiter plates.
-
-
Method:
-
Prepare a 2-fold serial dilution of each this compound batch in the 96-well plate.
-
Inoculate each well with a standardized suspension of the fungal strain.
-
Include a positive control (fungus only) and a negative control (medium only).
-
Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).
-
The MIC is the lowest concentration of this compound that visibly inhibits fungal growth.[14]
-
Compare the MIC values obtained for the different batches.
-
Data Presentation
Table 1: Example Certificate of Analysis Comparison for Two Batches of this compound
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Appearance | Olive-green powder | Olive-green powder | Conforms |
| Purity (HPLC) | 99.2% | 98.5% | ≥ 98.0% |
| Copper Content (ICP-MS) | 17.8% | 18.1% | 17.5 - 18.5% |
| Solubility (DMSO) | Clear solution | Clear solution | Conforms |
| Bioactivity (MIC) | 0.5 µg/mL | 0.5 µg/mL | Within 2-fold of reference |
Visualizations
Caption: Workflow for validating a new lot of this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Oxine-copper [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the effect of copper on the bioactivity of 8-quinolines: an in vitro and in vivo study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-dependent cytotoxicity of 8-hydroxyquinoline derivatives correlates with their hydrophobicity and does not require caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. awpacommenting.edaptivedocs.org [awpacommenting.edaptivedocs.org]
- 8. pcimag.com [pcimag.com]
- 9. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
- 11. myadlm.org [myadlm.org]
- 12. research.chop.edu [research.chop.edu]
- 13. pharmtech.com [pharmtech.com]
- 14. academic.oup.com [academic.oup.com]
Validation & Comparative
Comparing the efficacy of Cunilate to other commercial fungicides.
A deep dive into the performance of Cunilate (copper naphthenate) reveals its robust and long-standing efficacy as a wood preservative, with broader implications for its fungicidal activity. While direct comparative data against a wide range of commercial agricultural fungicides is limited, analysis of its performance in wood preservation and the known mechanisms of copper-based fungicides provide valuable insights for researchers, scientists, and drug development professionals.
This compound, a prominent oil-borne wood preservative, has demonstrated significant and enduring effectiveness in protecting wood from decay fungi and insect attacks.[1][2] Its primary active ingredient, copper naphthenate, has a long history of use and has been shown to be comparable or even superior to other heavy-duty wood preservatives like pentachlorophenol in long-term field stake tests.[1][2] The efficacy of this compound is attributed to the fungicidal properties of copper ions, which disrupt essential enzymatic processes and interfere with the cell walls of fungi.[3][4]
Comparative Performance Data
Table 1: Comparative Efficacy of this compound (Copper Naphthenate) and Pentachlorophenol in a Long-Term Field Stake Test [1][2]
| Preservative | Retention Level | Test Site 1 (Dorman Lake) - Mean Rating | Test Site 2 (Saucier) - Mean Rating |
| This compound (Cu-Nap) | 0.05 pcf Cu | Slightly Better | Equivalent to Slightly Better |
| Pentachlorophenol (Penta) | 0.40 pcf | - | - |
Note: Ratings are based on a visual inspection for decay and termite attack over a ten-year period. "Slightly Better" indicates a lower incidence of degradation compared to the other preservative.
Mechanism of Action: A Multi-faceted Attack
The fungicidal activity of this compound, and copper-based fungicides in general, stems from the multi-site action of copper ions (Cu²⁺) on fungal cells. Unlike systemic fungicides that target specific metabolic pathways, copper ions have a broader impact, making the development of resistance more challenging for the fungi.[5]
The primary mechanisms of action include:
-
Enzyme Inhibition: Copper ions bind to sulfhydryl groups of amino acids within proteins, leading to the denaturation of enzymes and disruption of critical cellular functions.[4]
-
Cell Membrane Disruption: Copper ions can interfere with the integrity of the fungal cell membrane, leading to leakage of essential cellular components.
-
Oxidative Stress: The presence of excess copper can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components.[6]
Below is a diagram illustrating the generalized signaling pathway of copper's fungicidal action.
Caption: Generalized mechanism of copper's fungicidal action.
Experimental Protocols
The efficacy data for wood preservatives like this compound is primarily generated using standardized laboratory and field tests. The following are detailed methodologies for two key experiments.
AWPA E10-16: Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures
This laboratory test is a standardized method for evaluating the effectiveness of wood preservatives against pure cultures of wood-destroying fungi.[7][8]
Experimental Workflow:
Caption: Workflow for the AWPA E10 Soil-Block Culture Test.
Methodology:
-
Preparation of Wood Blocks: Small, uniform blocks of a susceptible wood species (e.g., Southern Pine) are prepared.
-
Treatment of Blocks: The wood blocks are treated with varying concentrations of the preservative (e.g., this compound) and appropriate control solutions.
-
Conditioning: The treated blocks are conditioned to allow for the fixation of the preservative.
-
Soil Jar Preparation: Test jars are prepared with a soil substrate, which is then sterilized and inoculated with a pure culture of a specific wood-decay fungus (e.g., Gloeophyllum trabeum or Trametes versicolor).
-
Exposure: The conditioned wood blocks are placed in the soil jars in a manner that exposes them to the actively growing fungus.
-
Incubation: The jars are incubated under controlled conditions of temperature and humidity for a specified period (typically 12 weeks).
-
Post-Incubation Processing: After incubation, the blocks are removed, and any surface fungal growth is carefully cleaned off.
-
Weight Loss Measurement: The blocks are oven-dried to a constant weight, and the percentage of weight loss due to fungal decay is calculated.
-
Efficacy Determination: The effectiveness of the preservative is determined by comparing the weight loss of the treated blocks to that of the untreated control blocks.
Agar Disk Diffusion Susceptibility Test
This in-vitro method is widely used to assess the antifungal activity of a substance by measuring the inhibition of fungal growth on an agar plate.[9][10][11]
Experimental Workflow:
Caption: Workflow for the Agar Disk Diffusion Susceptibility Test.
Methodology:
-
Fungal Inoculum Preparation: A standardized suspension of the target fungus (e.g., Botrytis cinerea or Fusarium oxysporum) is prepared.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the fungal suspension and used to evenly inoculate the entire surface of a suitable agar medium (e.g., Potato Dextrose Agar) in a petri dish.
-
Application of Disks: Sterile paper disks impregnated with a known concentration of the fungicide (e.g., this compound) and control substances are placed onto the surface of the inoculated agar.
-
Incubation: The plates are incubated under optimal conditions for fungal growth (temperature and time).
-
Measurement of Inhibition Zones: After incubation, the plates are examined for zones of inhibition, which are clear areas around the disks where fungal growth has been prevented. The diameter of these zones is measured in millimeters.
-
Interpretation: The size of the inhibition zone is indicative of the susceptibility of the fungus to the tested compound. Larger zones generally indicate greater efficacy.
Conclusion
This compound's long and successful history as a wood preservative underscores its potent fungicidal properties. The multi-site mechanism of action of its active ingredient, copper, makes it an effective and durable fungicide. While more research is needed to directly compare its efficacy against a wider array of commercial agricultural fungicides for specific plant pathogens, the existing data and an understanding of its mode of action provide a strong foundation for its consideration in various fungicidal applications. The standardized testing protocols outlined provide a clear framework for future comparative studies to further elucidate its relative performance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pomerix.com [pomerix.com]
- 3. Copper pesticide - Wikipedia [en.wikipedia.org]
- 4. How Copper Sprays Work and Avoiding Phytotoxicity - Cornell Vegetable Program - Cornell University - Cornell Cooperative Extension [cvp.cce.cornell.edu]
- 5. pomais.com [pomais.com]
- 6. researchgate.net [researchgate.net]
- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Industrial Fungicides and Azole Antifungal Agents: Cunilate vs. Azoles
An important point of clarification: The term "Cunilate" refers to a range of industrial fungicides and wood preservatives, not a pharmaceutical antifungal agent for human or animal use.[1][2] The active ingredient in many this compound products is copper-8-quinolinolate (also known as oxine-copper).[3][4][5] Therefore, this guide provides a comparative study between copper-8-quinolinolate as a representative industrial fungicide and the azole class of antifungal drugs, using fluconazole as a primary example. This comparison will highlight the distinct applications, mechanisms of action, and safety profiles of these two very different types of antifungal compounds.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics of copper-8-quinolinolate and the azole antifungal agent, fluconazole.
Table 1: General Characteristics and Applications
| Feature | Copper-8-Quinolinolate (this compound) | Azole Antifungals (e.g., Fluconazole) |
| Primary Use | Industrial fungicide, wood preservative.[5][6] | Pharmaceutical drug for treating fungal infections in humans and animals.[7] |
| Common Applications | Treatment of wood for indoor and outdoor structures, adhesives, paperboard, and in-can paint preservation.[6] | Treatment of candidiasis (yeast infections), cryptococcal meningitis, and other systemic fungal infections.[7][8] |
| Formulation | Liquid concentrates, dispersions for industrial application.[4][5] | Oral tablets, oral suspensions, and intravenous injections.[7][8] |
| Administration | Dipping or spraying onto materials like freshly cut lumber.[9] | Oral or intravenous administration to patients.[8][10] |
Table 2: Efficacy and Mechanism of Action
| Feature | Copper-8-Quinolinolate (this compound) | Azole Antifungals (e.g., Fluconazole) |
| Mechanism of Action | The lipid-soluble compound permeates fungal cell membranes. It is suggested to then dissociate, allowing copper to interfere with metal-binding sites on essential proteins and enzymes, blocking metabolic processes.[6] | Inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and arrested growth.[10][11][12] |
| Spectrum of Activity | Broad-spectrum against fungi, mold, and mildew that cause wood decay and sapstain.[3][5] | Effective against a range of yeasts (like Candida and Cryptococcus) and some endemic fungi.[8][10] |
| Effect | Fungicidal (kills fungi). | Primarily fungistatic (inhibits fungal growth) against Candida species.[10][13] |
Table 3: Safety and Toxicity Profile
| Feature | Copper-8-Quinolinolate (this compound) | Azole Antifungals (e.g., Fluconazole) |
| Human Toxicity | Low acute oral and dermal toxicity, but moderate acute inhalation toxicity. A severe eye irritant.[9] Not intended for human consumption. | Generally well-tolerated. Side effects can include headache, nausea, and abdominal pain.[14] |
| Serious Adverse Effects | Insufficient data on long-term human effects from repeated exposure, but utmost care is advised.[15] In animal studies, effects on the blood system and stomach ulceration were noted at high doses.[9] | Rare but serious liver toxicity has been reported, primarily in patients with severe underlying medical conditions.[7][13] Can cause QT prolongation and has numerous drug-drug interactions.[10][13] |
| Environmental Impact | Very toxic to aquatic organisms.[15] Does not move easily through soil and is not expected to accumulate in the tissues of organisms.[9] | Environmental impact is primarily related to excretion into wastewater systems. |
Experimental Protocols
The methodologies for evaluating the efficacy of industrial fungicides and pharmaceutical antifungals are fundamentally different, reflecting their distinct applications.
Protocol for Evaluating Wood Preservatives (e.g., Copper-8-Quinolinolate)
The efficacy of wood preservatives is tested through standardized laboratory and field tests to determine their ability to prevent decay and fungal growth on wood products.
-
Laboratory Soil-Block Culture Test (e.g., AWPA Standard E10):
-
Objective: To determine the toxic values of a preservative against standard strains of wood-decaying fungi under controlled laboratory conditions.[16]
-
Methodology:
-
Small, uniform blocks of wood are treated with varying concentrations of the preservative and then dried and weighed.
-
The treated blocks are placed in jars containing sterilized soil that has been inoculated with a specific wood-destroying fungus (e.g., a brown-rot or white-rot fungus).[17]
-
The jars are incubated under conditions optimal for fungal growth (e.g., 27°C and 80% relative humidity) for a set period, typically 12 weeks.[16]
-
After incubation, the blocks are removed, cleaned of fungal mycelium, and re-weighed.
-
Efficacy is measured by the percentage of weight loss in the wood blocks; lower weight loss indicates higher preservative effectiveness.[17]
-
-
-
Accelerated Aging and Leaching Procedures (e.g., AWPA Standards E11, EN 73, EN 84):
-
Objective: To simulate the effects of weathering and determine the preservative's permanence in the wood.[18]
-
Methodology: Before biological testing, treated wood samples are subjected to procedures that mimic environmental exposure. This can involve cycles of wetting and drying to test for leaching of the chemical or evaporative aging at elevated temperatures.[18][19]
-
Protocol for Antifungal Susceptibility Testing (e.g., Azoles)
The clinical efficacy of antifungal drugs is predicted by in vitro susceptibility testing, which determines the minimum concentration of a drug needed to inhibit fungal growth. These methods are standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[20]
-
Broth Microdilution Method (e.g., CLSI M27):
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a yeast isolate.[21]
-
Methodology:
-
A standardized inoculum of the fungal isolate is prepared.
-
A series of wells on a microtiter plate are filled with a growth medium. The antifungal drug is added to the wells in serial twofold dilutions, creating a range of concentrations.
-
The fungal inoculum is added to each well. A growth control well (no drug) and a sterility control well (no fungus) are included.
-
The plate is incubated for 24-48 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant (e.g., ≥50%) reduction in fungal growth compared to the growth control.[22] This can be assessed visually or with a spectrophotometer.[20]
-
-
Mandatory Visualizations
Mechanism of Action Comparison
References
- 1. Quinolate | C18H13CuN2O2 | CID 54598431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C18H12CuN2O2 | CID 56840841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pomerix.com [pomerix.com]
- 4. CAS 10380-28-6 Copper Quinolate 98% 8-Hydroxyquinoline [rayfull.net]
- 5. pcimag.com [pcimag.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. drugs.com [drugs.com]
- 8. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 10. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. go.drugbank.com [go.drugbank.com]
- 14. drugs.com [drugs.com]
- 15. ICSC 0756 - COPPER 8-QUINOLATE [inchem.org]
- 16. mtu.edu [mtu.edu]
- 17. researchgate.net [researchgate.net]
- 18. Testing of wood preservation / Technical expertise on wood - BioWooEB Unit research [ur-biowooeb.cirad.fr]
- 19. polesaver.com [polesaver.com]
- 20. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Are In Vitro Susceptibilities to Azole Antifungals Predictive of Clinical Outcome in the Treatment of Candidemia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
Comparative Analysis of Cunilate (Copper 8-Quinolinolate) as an Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal activity of Cunilate, the common trade name for the chemical compound copper 8-quinolinolate (also known as oxine-copper). The following sections detail its efficacy against specific fungal pathogens, compare its performance with other antifungal agents, and provide insights into its mechanism of action and relevant experimental protocols.
Antifungal Efficacy of this compound
This compound exhibits broad-spectrum antifungal activity against a wide range of fungal species, including those of clinical and agricultural importance. Its fungicidal and fungistatic properties make it a versatile agent in various applications, from wood preservation to agricultural fungicide formulations.[1][2][3]
Quantitative Antifungal Activity
Table 1: Antifungal Susceptibility Data for Selected Pathogens (Hypothetical Data for Illustrative Purposes)
| Antifungal Agent | Candida albicans (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) | Fusarium oxysporum (MIC, µg/mL) |
| This compound (Copper 8-Quinolinolate) | 1 - 4 | 2 - 8 | 4 - 16 |
| Fluconazole | 0.25 - 8 | >64 | >64 |
| Amphotericin B | 0.25 - 1 | 0.5 - 2 | 2 - 8 |
| Azoxystrobin (Strobilurin) | Not applicable | 0.1 - 1 | 0.5 - 2 |
Note: The data in this table is illustrative and intended for comparative purposes. Actual MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.
Comparison with Other Antifungal Agents
Against Azoles (e.g., Fluconazole)
This compound's broad-spectrum activity contrasts with the more targeted spectrum of some azole antifungals like fluconazole, which are highly effective against many yeast species but have limited activity against filamentous fungi such as Aspergillus and Fusarium.[5][6][7] Furthermore, the emergence of azole-resistant fungal strains is a significant clinical concern, making agents with alternative mechanisms of action, such as this compound, valuable areas of study.
Against Polyenes (e.g., Amphotericin B)
Amphotericin B remains a gold-standard antifungal with a broad spectrum of activity. Both this compound and Amphotericin B demonstrate activity against a wide range of fungi. However, the toxicity profile of Amphotericin B can be a limiting factor in its clinical use.
Against Strobilurins (e.g., Azoxystrobin)
In the agricultural sector, strobilurin fungicides are widely used for their broad-spectrum activity.[8] Like this compound, they are effective against a range of plant-pathogenic fungi. Strobilurins act by inhibiting mitochondrial respiration in fungi.[8] A key difference lies in their mode of action, with this compound's efficacy being linked to the disruptive effects of copper ions and 8-hydroxyquinoline on cellular processes. The development of resistance to strobilurins in some fungal populations has been observed, necessitating the exploration of alternative fungicides like copper 8-quinolinolate.[8]
Mechanism of Action
The precise mechanism of action of copper 8-quinolinolate is multifaceted and is believed to involve the synergistic action of both the copper ion and the 8-hydroxyquinoline ligand.[9] The lipid-soluble chelate is thought to facilitate the transport of copper into the fungal cell.[10] Once inside, it can dissociate, allowing the copper ions to interfere with cellular processes.
Key proposed mechanisms include:
-
Enzyme Inhibition: Copper ions can bind to sulfhydryl groups in enzymes and other proteins, leading to their inactivation and disruption of essential metabolic pathways.[10]
-
Disruption of Metal Homeostasis: The influx of copper can disrupt the delicate balance of essential metal ions within the fungal cell.
-
Oxidative Stress: Copper ions can catalyze the formation of reactive oxygen species (ROS), leading to cellular damage.
References
- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 2. pcimag.com [pcimag.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension [canr.msu.edu]
- 9. "Synergistic antifungal action of 8-quinoinol and its bischelate with c" by Herman Gershon, Donald Dudley Clarke PhD et al. [research.library.fordham.edu]
- 10. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Guide to Research-Grade Cunilate: Quality Control, Efficacy, and Therapeutic Potential
For researchers, scientists, and drug development professionals, the quality and consistent performance of research-grade compounds are paramount. Cunilate (copper 8-quinolinolate), a well-established copper ionophore, has garnered significant interest for its diverse biological activities, ranging from antifungal to anticancer properties. This guide provides a comprehensive comparison of research-grade this compound with its alternatives, focusing on essential quality control parameters, and supported by experimental data.
Quality Control Parameters for Research-Grade this compound
Ensuring the reliability and reproducibility of experimental results begins with stringent quality control of the reagents. For research-grade this compound, the following parameters are critical:
| Parameter | Specification | Typical Analytical Method |
| Appearance | Greenish-yellow crystalline powder | Visual Inspection |
| Identity | Conforms to the structure of Copper (II) bis(8-quinolinolate) | Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Purity | 96.0% - 99.5% | High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)[1] |
| Solubility | Soluble in organic solvents such as DMSO | Visual Inspection |
| Moisture Content | As specified by the supplier | Karl Fischer Titration |
Experimental Protocol: Purity Determination by HPLC-DAD
A common method for determining the purity of this compound involves High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).
Objective: To quantify the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Reference standard of this compound (known purity)
-
HPLC system with a DAD detector
-
C18 analytical column
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable organic solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a known concentration.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound.
-
-
Analysis: Inject the prepared standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of this compound in the sample solution from the calibration curve and calculate the purity as a percentage of the known weight.
Comparison with Alternatives: Anticancer Applications
This compound belongs to a class of compounds known as copper ionophores, which are being actively investigated for their anticancer properties. These compounds transport copper ions into cells, leading to a form of regulated cell death known as cuproptosis.[2][3] Key alternatives to this compound in this research area include elesclomol and disulfiram.
Comparative Cytotoxicity of Copper Ionophores
The efficacy of anticancer compounds is often evaluated by their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. While direct head-to-head comparisons in the same study are ideal, data from different studies can provide valuable insights.
| Compound | Cell Line | IC50 (µM) | Reference |
| Disulfiram/Copper (1 µM CuCl2) | Glioblastoma (U87) | 0.120 | [4] |
| Disulfiram/Copper (1 µM CuCl2) | Glioblastoma (U251) | 0.465 | [4] |
Mechanism of Action: The Cuproptosis Signaling Pathway
Copper ionophores like this compound induce a unique form of cell death termed cuproptosis. This pathway is initiated by the accumulation of intracellular copper, which leads to the aggregation of lipoylated proteins within the mitochondria and the loss of iron-sulfur cluster proteins, ultimately resulting in proteotoxic stress and cell death.[3]
Caption: The cuproptosis signaling pathway initiated by this compound.
Experimental Workflow: Assessing Cuproptosis Induction
A typical workflow to investigate the induction of cuproptosis by this compound and its alternatives is as follows:
Caption: Experimental workflow for comparing cuproptosis induction by copper ionophores.
Comparison with Alternatives: Antifungal Applications
This compound has a long history of use as an antifungal agent. Its efficacy can be compared to other commonly used antifungal drugs by examining their Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Comparative Antifungal Activity (MIC)
| Antifungal Agent | Target Organism | MIC90 (µg/mL) | Reference |
| Fluconazole | Candida albicans | 3.12 | [5] |
| Amphotericin B | Candida albicans | 3.12 | [5] |
Note: Specific MIC90 values for this compound against Candida albicans were not found in the same comparative studies. The provided data for fluconazole and amphotericin B serve as a benchmark for the expected efficacy of established antifungal agents.
Logical Framework for Selecting an Antifungal Agent
The choice of an antifungal agent for research purposes depends on several factors beyond just the MIC.
Caption: Decision-making framework for selecting a research-grade antifungal agent.
Conclusion
Research-grade this compound is a valuable tool for investigating the biological roles of copper and for exploring novel therapeutic strategies. Its quality is defined by stringent parameters such as high purity, which can be reliably determined by methods like HPLC-DAD. In the context of anticancer research, this compound and other copper ionophores offer a promising mechanism of action through the induction of cuproptosis. As an antifungal agent, its efficacy can be benchmarked against established drugs. The selection of this compound or its alternatives should be guided by a clear understanding of the experimental needs, the specific biological question being addressed, and a thorough evaluation of the available comparative data. Further head-to-head studies are warranted to provide a more direct comparison of the performance of this compound against its alternatives in various research applications.
References
- 1. Effect of Disulfiram and Copper Plus Chemotherapy vs Chemotherapy Alone on Survival in Patients With Recurrent Glioblastoma: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting cuproptosis for cancer therapy: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic effect of disulfiram/copper on human glioblastoma cell lines and ALDH-positive cancer-stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluconazole vs amphotericin B: "in vitro" comparative evaluation of the minimal inhibitory concentration (MIC) against yeasts isolated from AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Cunilate (Copper-8-Quinolinolate)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification and characterization of Cunilate, chemically known as copper-8-quinolinolate or copper oxine. This compound is a metal chelate with applications in pharmaceuticals and as a fungicide. The selection of an appropriate analytical method is critical for quality control, stability testing, and pharmacokinetic studies. This document presents a cross-validation of High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Atomic Absorption Spectroscopy (AAS), supported by experimental data and detailed protocols.
Executive Summary
The analysis of this compound can be approached by quantifying the intact chelate or by determining the concentration of its components, copper and 8-hydroxyquinoline. The choice of method depends on the analytical objective, sample matrix, required sensitivity, and available instrumentation.
-
HPLC-DAD offers a robust and widely accessible method for quantifying the intact copper-8-quinolinolate molecule.
-
LC-MS/MS provides superior sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.
-
GC-MS is suitable for the analysis of the 8-hydroxyquinoline ligand after derivatization, particularly for identifying and quantifying volatile impurities.
-
AAS is a specific and sensitive technique for determining the total copper content, providing an indirect measure of this compound concentration.
This guide presents a comparative summary of the performance characteristics of these methods to aid in the selection of the most suitable technique for a given application.
Data Presentation: A Comparative Analysis
The following table summarizes the validation parameters for the different analytical methods. It is important to note that these values are compiled from various sources and may not represent a direct head-to-head comparison from a single study.
| Parameter | HPLC-DAD | LC-MS/MS | GC-MS (for 8-hydroxyquinoline) | Atomic Absorption Spectroscopy (for Copper) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Precision (%RSD) | < 2% | < 5% | < 10% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% | 97-103% |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 ng/mL | ~10 ng/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~5 µg/mL | ~0.5 ng/mL | ~50 ng/mL | ~0.05 µg/mL |
Experimental Protocols
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method allows for the quantification of the intact copper-8-quinolinolate complex.
-
Instrumentation: HPLC system with a diode array detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detection at the wavelength of maximum absorbance for copper-8-quinolinolate (approximately 254 nm and 315 nm).
-
Sample Preparation: Dissolve the sample in a suitable organic solvent like dimethylformamide (DMF) or a mixture of acetonitrile and water. Filter the solution through a 0.45 µm filter before injection.
-
Quantification: External standard calibration curve prepared from a stock solution of this compound standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is suitable for trace analysis of this compound in complex matrices such as agricultural products.[1]
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the precursor ion and product ions specific to copper-8-quinolinolate.
-
Sample Preparation: Extraction with acetonitrile, followed by a clean-up step using solid-phase extraction (SPE) cartridges. The final extract is dissolved in the mobile phase for injection.
-
Quantification: Internal or external standard calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of the 8-hydroxyquinoline ligand, which requires derivatization to increase its volatility.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: An optimized temperature gradient to ensure good separation.
-
Derivatization: The 8-hydroxyquinoline is derivatized with a silylating agent (e.g., BSTFA) to form a volatile derivative.
-
Sample Preparation: The sample is first treated to break the copper chelate (e.g., by acidification) and then the released 8-hydroxyquinoline is extracted with an organic solvent. The extract is then derivatized before injection.
-
Quantification: Based on the peak area of the derivatized 8-hydroxyquinoline, using an internal or external standard.
Atomic Absorption Spectroscopy (AAS)
This technique is used for the determination of the total copper content in the sample, which can be correlated to the concentration of this compound.[2][3][4]
-
Instrumentation: Flame Atomic Absorption Spectrometer.
-
Light Source: Copper hollow cathode lamp.
-
Wavelength: 324.7 nm.
-
Flame: Air-acetylene.
-
Sample Preparation: The sample containing this compound is digested using a mixture of strong acids (e.g., nitric acid and perchloric acid) to break down the organic matrix and release the copper ions into solution. The digested sample is then diluted to a suitable concentration with deionized water.
-
Quantification: A calibration curve is prepared using standard solutions of copper. The concentration of copper in the sample is determined by comparing its absorbance to the calibration curve.
Visualizations
References
- 1. mhlw.go.jp [mhlw.go.jp]
- 2. Flame atomic absorption spectrometric determination of copper-8-quinolinolate anti-stain on treated lumber surfaces - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 3. Flame atomic absorption spectrometric determination of copper-8-quinolinolate anti-stain on treated lumber surfaces - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. Flame atomic absorption spectrometric determination of copper-8-quinolinolate anti-stain on treated lumber surfaces - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
A comparative analysis of Cunilate and other copper-based biocides.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Cunilate (Copper-8-Quinolinolate) with other prominent copper-based biocides, supported by available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds.
Introduction to Copper-Based Biocides
Copper-based biocides have a long history of use in controlling the growth of a wide range of microorganisms, including fungi, bacteria, and algae. Their efficacy stems from the ability of copper ions to disrupt essential cellular processes. This compound, the common name for copper-8-quinolinolate or oxine-copper, is a chelated copper compound known for its broad-spectrum antimicrobial activity. It is utilized in various applications, including as a wood preservative, agricultural fungicide, and in material preservation.[1] This guide will compare this compound with other widely used copper-based biocides such as copper naphthenate, copper hydroxide, copper oxychloride, and cuprous oxide.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the performance of this compound and other copper-based biocides. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, target organisms, and application methods.
| Biocide | Target Organism(s) | Test Method | Efficacy Metric (e.g., MIC, % weight loss) | Reference |
| This compound (Copper-8-Quinolinolate) | Aspergillus, Penicillium, Fusarium, Pythium, Phytophthora | Broth Dilution | Generally more active and broadly fungicidal than oxine alone. | [2] |
| Copper Naphthenate | Wood decay fungi and termites | AWPA E7 Field Stake Test (10 years) | Equivalent or slightly better performance than Pentachlorophenol at specified retentions. | [3][4] |
| Copper Hydroxide | Fusarium spp. | Seed Treatment | Inhibition of mycelium development. | [5] |
| Copper Oxychloride | Fusarium spp. | Seed Treatment | Inhibition of mycelium development. | [5] |
| Cuprous Oxide (Cu₂O) | Marine fouling organisms | Field Immersion | More resistant to biofouling than cuprous thiocyanate. | [1] |
| Copper Oxide Nanoparticles | Candida albicans | Broth Microdilution (CLSI M27-A2) | MIC of 35.5 µg/mL. | [6] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of key experimental protocols cited in the comparison of these biocides.
AWPA E10: Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures
This standard method is designed to determine the minimum amount of a preservative that is effective in preventing the decay of wood by selected fungi under controlled laboratory conditions.[7][8][9]
Methodology:
-
Preparation of Wood Blocks: Small, clear blocks of wood (typically Southern Pine) are prepared to specific dimensions.
-
Preservative Treatment: The wood blocks are treated with varying concentrations of the preservative being tested.
-
Soil and Feeder Strip Preparation: Culture bottles are prepared with a soil substrate and a feeder strip of untreated wood.
-
Inoculation: The feeder strips are inoculated with a pure culture of a specific wood-decay fungus (e.g., Gloeophyllum trabeum, Postia placenta).
-
Incubation: The treated wood blocks are placed in the culture bottles with the inoculated feeder strips and incubated under controlled temperature and humidity for a specified period (typically 12 weeks).
-
Evaluation: After incubation, the blocks are removed, cleaned of fungal mycelium, and oven-dried. The extent of decay is determined by the percentage of weight loss of the wood blocks.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a biocide against a specific fungus. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols (e.g., M38-A2 for molds).[10][11]
Methodology:
-
Preparation of Antifungal Agent: A stock solution of the biocide is prepared and serially diluted in a liquid growth medium (e.g., RPMI-1640) in a microtiter plate.
-
Inoculum Preparation: A standardized suspension of fungal spores or conidia is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.
-
Incubation: The plate is incubated under appropriate conditions for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the biocide that inhibits visible growth of the fungus.
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
The biocidal action of copper-based compounds is multifaceted, primarily involving the interaction of copper ions with the fungal cell. The following diagram illustrates the generalized mechanism of action.
Caption: Generalized mechanism of copper biocide action on a fungal cell.
Experimental Workflow: AWPA E10 Soil-Block Test
The workflow for the standardized AWPA E10 soil-block test is a critical procedure for evaluating wood preservatives.
Caption: Workflow for the AWPA E10 soil-block culture test.
Logical Relationship: this compound's Dual-Action Mechanism
The enhanced efficacy of this compound (copper-8-quinolinolate) is attributed to the synergistic action of both its copper ion and the 8-hydroxyquinoline ligand.
Caption: Synergistic action of this compound's components.
References
- 1. medcu.com [medcu.com]
- 2. researchgate.net [researchgate.net]
- 3. Potential Antifungal Effect of Copper Oxide Nanoparticles Combined with Fungicides against Botrytis cinerea and Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly Antifungal Activity of Biosynthesized Copper Oxide Nanoparticles against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Antifungal Potential of Nanostructured Crystalline Copper and Its Oxide Forms [mdpi.com]
- 10. Mechanism of action and applications of the antimicrobial properties of copper | Semantic Scholar [semanticscholar.org]
- 11. Copper Naphthenate: - A Proven Solution for New Wood Preservative Problems [municipalinfonet.com]
A Comparative Analysis of Cunilate and Silver-Based Antimicrobials: Efficacy, Mechanisms, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates a thorough evaluation of alternative antimicrobial agents. This guide provides a detailed comparison of the efficacy of Cunilate (copper 8-quinolinolate) and silver-based antimicrobials, focusing on their performance, mechanisms of action, and the experimental methodologies used for their evaluation. While specific quantitative data for this compound against certain pathogens remains limited in publicly available literature, this guide leverages data on copper compounds as a proxy to provide a comprehensive comparative framework.
Quantitative Comparison of Antimicrobial Efficacy
The following tables summarize the available quantitative data on the antimicrobial efficacy of copper compounds and silver sulfadiazine against two common and clinically relevant bacterial pathogens: Staphylococcus aureus (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium). The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
| Antimicrobial Agent | Strain | MIC (µg/mL) | Citation |
| Silver Sulfadiazine | Clinical Isolates | 16 - 64 | [1] |
| Silver Sulfadiazine | MRSA | >12.5 | [2] |
| Copper | MRSA | Not Specified | [3] |
| Copper Complex (GTSM) | MRSA | 0.3 - 0.6 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) against Pseudomonas aeruginosa
| Antimicrobial Agent | Strain | MIC (µg/mL) | Citation |
| Silver Sulfadiazine | Canine Otitis Isolates | 1 - 64 | [5] |
| Silver Sulfadiazine | Clinical Isolates | 16 - 64 | [1] |
| Copper | Wildtype | > 1.5 mM (~95.5 µg/mL) | [6] |
Mechanisms of Antimicrobial Action
Both this compound and silver-based antimicrobials exert their effects through multifaceted mechanisms that ultimately lead to microbial cell death.
This compound (Copper 8-Quinolinolate): The antimicrobial activity of this compound stems from the synergistic action of copper ions and 8-hydroxyquinoline. The lipid-soluble nature of the complex allows it to readily permeate the bacterial cell membrane.[7] Once inside the cell, it is thought to dissociate, allowing the copper ions and 8-hydroxyquinoline to interfere with essential cellular processes.
The primary mechanisms include:
-
Enzyme Inhibition: Copper ions can bind to sulfhydryl groups in proteins and enzymes, disrupting their structure and function. 8-hydroxyquinoline can also compete with coenzymes for metal-binding sites on enzymes, further inhibiting metabolic pathways.[7]
-
Oxidative Stress: Copper ions can participate in Fenton-like reactions, leading to the generation of highly reactive oxygen species (ROS) such as hydroxyl radicals. These ROS can cause widespread damage to cellular components, including lipids, proteins, and DNA.
-
Membrane Disruption: The accumulation of copper ions and the lipophilic nature of 8-hydroxyquinoline can disrupt the integrity of the cell membrane, leading to leakage of essential intracellular components.
Silver-Based Antimicrobials: Silver ions (Ag+), released from various silver formulations like silver nanoparticles or silver sulfadiazine, are the primary active species. Their antimicrobial action is broad-spectrum and involves multiple targets.
The key mechanisms are:
-
Cell Wall and Membrane Interaction: Silver ions have a high affinity for sulfur-containing proteins in the bacterial cell wall and membrane. This interaction can disrupt the cell envelope, increase membrane permeability, and ultimately lead to cell lysis.[8][9]
-
Inhibition of Cellular Respiration: Silver ions can inhibit respiratory enzymes in the electron transport chain, leading to the production of ROS and the interruption of ATP synthesis.[9]
-
Interaction with DNA and Ribosomes: Silver ions can bind to DNA, interfering with its replication, and can also denature ribosomes, thereby inhibiting protein synthesis.[9]
-
Signal Transduction Interference: Silver nanoparticles have been shown to modulate cellular signaling pathways, potentially by dephosphorylating tyrosine residues on peptide substrates, which can lead to apoptosis and the cessation of cell multiplication.[9]
Experimental Protocols
The following are detailed methodologies for two key experiments used to assess antimicrobial efficacy.
Minimum Inhibitory Concentration (MIC) Test: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Protocol:
-
Preparation of Antimicrobial Stock Solution: A stock solution of the antimicrobial agent (e.g., this compound or silver sulfadiazine) is prepared at a known high concentration in a suitable solvent.
-
Serial Dilutions: A series of twofold dilutions of the antimicrobial stock solution are prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of antimicrobial concentrations across the wells.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus or P. aeruginosa) is prepared to a specific turbidity, typically corresponding to a cell density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate, including a growth control well (containing no antimicrobial), is inoculated with the prepared bacterial suspension. A sterility control well (containing only the medium) is also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading the Results: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.[10][11]
Zone of Inhibition Test: Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Protocol:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Lawn Culture: A sterile cotton swab is dipped into the bacterial suspension, and the excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to evenly inoculate the entire surface of a Mueller-Hinton agar plate, creating a "lawn" of bacteria. The plate is allowed to dry for a few minutes.[12][13]
-
Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the antimicrobial agent (e.g., this compound or a silver compound) are aseptically placed onto the surface of the inoculated agar plate. The disks should be pressed down gently to ensure complete contact with the agar.[12]
-
Incubation: The plate is incubated in an inverted position under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measurement of Inhibition Zone: After incubation, the diameter of the clear zone of no bacterial growth around each disk is measured in millimeters. The size of the zone of inhibition is indicative of the antimicrobial's effectiveness against the test organism.[13]
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described.
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for silver-based antimicrobials.
Caption: Workflow for MIC determination.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. Evaluation of copper alloys for reducing infection by methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus faecium in intensive care unit and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper Complexation Screen Reveals Compounds with Potent Antibiotic Properties against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of minimum inhibitory concentrations for silver sulfadiazine and other topical antimicrobial agents against strains of Pseudomonas aeruginosa isolated from canine otitis externa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genes involved in copper resistance influence survival of Pseudomonas aeruginosa on copper surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Mechanistic Basis of Antimicrobial Actions of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Antibacterial Mechanism of Silver Nanoparticles and Its Application in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 12. asm.org [asm.org]
- 13. microbenotes.com [microbenotes.com]
In Vivo Antimicrobial Properties of Cunilate and its Analogs: A Comparative Guide for Researchers
An objective analysis of the in vivo antimicrobial performance of Cunilate (Copper 8-Quinolinolate) and its analogs, benchmarked against established topical antimicrobial agents. This guide provides a data-driven comparison, detailed experimental protocols, and a review of the underlying mechanisms of action to inform future research and development.
Executive Summary
"this compound" is the trade name for a pesticide formulation containing Copper, bis(8-quinolinolato-N1,O8)-, also known as copper 8-hydroxyquinolate or oxyquinoline[1]. While extensively utilized as a wood preservative, its in vivo validation as a therapeutic antimicrobial agent is not well-documented in publicly available scientific literature. However, the active component, the 8-hydroxyquinoline scaffold and its copper complexes, have been the subject of research for their antimicrobial properties. This guide provides a comparative analysis of the antimicrobial efficacy of 8-hydroxyquinoline derivatives and their copper complexes, drawing parallels to the potential of this compound, and contrasts them with established topical antimicrobial agents. The information presented is intended for researchers, scientists, and drug development professionals exploring novel antimicrobial compounds.
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial activity of 8-hydroxyquinolines and their metal complexes is often attributed to their ability to chelate essential metal ions, disrupting microbial metabolic pathways[2][3]. The complexation with copper, in particular, has been shown to potentiate the antimicrobial effect[4][5][6].
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro antimicrobial activity of 8-hydroxyquinoline derivatives and comparative agents. It is important to note the scarcity of standardized in vivo data for Copper 8-Quinolinolate in a therapeutic context.
Table 1: In Vitro Antibacterial Activity of 8-Hydroxyquinoline Derivatives and Comparators
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 8-Hydroxyquinoline (in presence of Copper) | Mycobacterium tuberculosis | 0.16 | [4] |
| Clioquinol | Staphylococcus aureus | Near MIC (specific value not stated) in duodeno-pancreatic secretions | [7] |
| 4H-4-oxoquinolizine analog (3ss) | Staphylococcus aureus NCTC 10649M | ED50: 0.8 mg/kg (oral, in vivo mouse model) | [8] |
| 4H-4-oxoquinolizine analog (3ss) | Streptococcus pneumoniae ATCC 6303 | ED50: 2.0 mg/kg (oral, in vivo mouse model) | [8] |
| 4H-4-oxoquinolizine analog (3ss) | Escherichia coli JUHL | ED50: 1.4 mg/kg (oral, in vivo mouse model) | [8] |
| Mupirocin | Superficial pyodermas | Standard topical antibiotic | [9] |
| Fusidic Acid | Staphylococcus species | Standard topical antibiotic | [9] |
Table 2: In Vitro Antifungal Activity of 8-Hydroxyquinoline Derivatives
| Compound | Target Organism | Activity | Reference |
| Clioquinol | Aspergillus fumigatus | MIC = 6 mg/L | [10] |
| Clioquinol | Aspergillus calidoustus | 73% growth inhibition | [10] |
| Clioquinol | Aspergillus flavus | 71% growth inhibition | [10] |
| Clioquinol | Aspergillus niger | 75% growth inhibition | [10] |
| 3% Clioquinol Cream | Trichophyton rubrum, Trichophyton interdigitale | Stronger than 2% ketoconazole and 1% bifonazole | [11] |
Mechanism of Action: The Role of Copper Chelation
The antimicrobial activity of 8-hydroxyquinolines is significantly enhanced by the presence of copper ions. This synergistic relationship is central to its mechanism of action.
Signaling Pathway of Copper-Mediated Antimicrobial Action
Caption: Mechanism of copper-mediated antimicrobial activity of 8-hydroxyquinoline.
The 8-hydroxyquinoline molecule acts as an ionophore, binding to extracellular copper ions and transporting them across the bacterial cell membrane[4][5]. This leads to a toxic accumulation of copper within the cell, which in turn catalyzes the formation of reactive oxygen species (ROS)[5][12][13]. The resulting oxidative stress causes widespread damage to essential cellular components, including proteins, lipids, and DNA, ultimately leading to bacterial cell death[12][13].
Experimental Protocols for In Vivo Validation
For researchers seeking to validate the antimicrobial properties of this compound or related compounds in vivo, the following experimental workflows are recommended.
In Vivo Topical Antimicrobial Efficacy Model
This workflow is adapted from established models for testing topical antimicrobial agents[14][15].
Caption: Workflow for in vivo evaluation of topical antimicrobial agents.
Detailed Methodologies:
-
Animal Model Selection: A common model is the mouse surgical site infection model or the use of ex vivo porcine skin, which closely mimics human skin[16][17][18].
-
Microbial Strains: Clinically relevant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) or Pseudomonas aeruginosa should be used[17][19].
-
Formulation: The test article (e.g., a cream or ointment containing Copper 8-Quinolinolate) should be prepared at various concentrations. A vehicle control (placebo) and a positive control (an established topical antimicrobial like Mupirocin or Silver Sulfadiazine) are essential for comparison[9][20].
-
Infection and Treatment: A superficial wound is created on the animal model and inoculated with a standardized suspension of the target microorganism. After a set incubation period to allow for infection establishment, the test and control formulations are applied.
-
Assessment of Efficacy: At predetermined time points, tissue samples are collected from the wound sites. The samples are homogenized, and serial dilutions are plated to determine the number of colony-forming units (CFUs) per gram of tissue. A statistically significant reduction in CFUs in the test group compared to the control groups indicates antimicrobial efficacy.
Alternative Topical Antimicrobial Agents for Comparison
A comprehensive evaluation of this compound's potential requires comparison against a range of existing antimicrobial agents with different mechanisms of action.
-
Silver-based agents (e.g., Silver Sulfadiazine): Broad-spectrum activity, but concerns about silver resistance are emerging[20][21].
-
Honey-based dressings: Possess antiseptic, antibacterial, and anti-inflammatory properties[20].
-
Polyhexamethylene biguanide (PHMB): A cationic polymer with broad-spectrum antimicrobial activity[21].
-
Topical Antibiotics (e.g., Mupirocin, Fusidic Acid): Effective against specific bacterial species, but bacterial resistance is a growing concern[9].
-
Antiseptics (e.g., Povidone-iodine, Chlorhexidine, Hydrogen Peroxide): Broad-spectrum activity, but can sometimes impair wound healing[22].
Conclusion and Future Directions
While "this compound" (Copper 8-Quinolinolate) has a long history as a pesticide, its potential as a therapeutic antimicrobial agent remains largely unexplored in in vivo settings. The available evidence on the antimicrobial properties of the 8-hydroxyquinoline scaffold and its copper complexes suggests a promising mechanism of action that warrants further investigation. Future research should focus on standardized in vivo studies using clinically relevant infection models to determine the efficacy and safety of topical formulations of Copper 8-Quinolinolate. Such studies will be crucial in bridging the knowledge gap and potentially repurposing this compound for clinical applications in an era of increasing antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Clioquinol? [synapse.patsnap.com]
- 3. What is Clioquinol used for? [synapse.patsnap.com]
- 4. 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 8-Hydroxyquinoline Series Exerts Bactericidal Activity against Mycobacterium tuberculosis Via Copper-Mediated Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topical Antibacterials in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial properties of copper - Wikipedia [en.wikipedia.org]
- 13. Copper as an antimicrobial agent: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Updated in vivo methods for evaluating topical antimicrobial agents on human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of a Stringent Ex Vivo-Burned Porcine Skin Wound Model to Screen Topical Antimicrobial Agents [mdpi.com]
- 17. Development of an Experimental Ex Vivo Wound Model to Evaluate Antimicrobial Efficacy of Topical Formulations [mdpi.com]
- 18. Frontiers | Characterization of the in vitro, ex vivo, and in vivo Efficacy of the Antimicrobial Peptide DPK-060 Used for Topical Treatment [frontiersin.org]
- 19. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. perks.optum.com [perks.optum.com]
- 21. Antibiotic Alternatives: Wound Dressing Technologies | WoundSource [woundsource.com]
- 22. Topical antiseptic cream instead of a topical antibiotic for minor skin infections? - BPJ 68 [bpac.org.nz]
A Comparative Analysis of Cunilate and Osimertinib in the Treatment of EGFR-Mutated Non-Small Cell Lung Cancer
Guide for Researchers and Drug Development Professionals
This guide provides a detailed performance benchmark of the novel third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), Cunilate, against the current industry standard, Osimertinib. The data presented is based on a hypothetical profile for this compound, designed to be competitive with established clinical trial results for Osimertinib in the context of first-line treatment for patients with EGFR-mutated (exon 19 deletion or L858R mutation) advanced non-small cell lung cancer (NSCLC).
Performance Benchmarking: this compound vs. Osimertinib
The following table summarizes the key efficacy and safety endpoints from hypothetical Phase III clinical trials of this compound compared to published data from pivotal trials of Osimertinib, such as the FLAURA study.
| Performance Metric | This compound (Hypothetical Data) | Osimertinib (FLAURA Trial Data) |
| Primary Efficacy Endpoints | ||
| Median Progression-Free Survival (PFS) | 20.5 months | 18.9 months[1] |
| Hazard Ratio for Disease Progression or Death | 0.44 (95% CI: 0.32-0.59) | 0.46 (95% CI: 0.37-0.57) |
| Secondary Efficacy Endpoints | ||
| Median Overall Survival (OS) | 39.2 months | 38.6 months[2] |
| Objective Response Rate (ORR) | 82% | 80%[3] |
| Median Duration of Response | 18.1 months | 17.2 months |
| CNS Progression-Free Survival | Not Reached | Not Reached[4] |
| Safety and Tolerability | ||
| Grade ≥3 Adverse Events | 32% | 34% |
| Diarrhea (any grade) | 55% | 58% |
| Rash (any grade) | 50% | 58% |
| Interstitial Lung Disease/Pneumonitis | 3.5% | 3.7%[5] |
Experimental Protocols
The methodologies outlined below represent standard approaches for evaluating the efficacy and safety of EGFR TKIs in a clinical setting.
Phase III Clinical Trial Protocol for First-Line Treatment of EGFR-Mutated NSCLC
-
Study Design: A randomized, double-blind, multicenter Phase III clinical trial.[6]
-
Patient Population: Adult patients (≥18 years) with locally advanced or metastatic NSCLC, who have not received previous systemic treatment for advanced disease. Patients must have a confirmed EGFR mutation known to confer sensitivity to TKIs (e.g., exon 19 deletion or L858R mutation).[6]
-
Randomization: Patients are randomized in a 1:1 ratio to receive either this compound (e.g., 80 mg once daily) or Osimertinib (80 mg once daily).
-
Primary Endpoint: Progression-Free Survival (PFS), assessed by a blinded independent central review (BICR) based on RECIST v1.1 criteria.
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), central nervous system (CNS) efficacy, and safety/tolerability.[7]
-
Assessments: Tumor assessments are performed at baseline and every 6 weeks for the first 48 weeks, and every 8 weeks thereafter. Safety is monitored throughout the study and for 30 days after the last dose. Adverse events are graded according to CTCAE v5.0.
In Vitro Cell-Based Assay for EGFR TKI Efficacy
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against cell lines expressing wild-type EGFR and various mutant forms (e.g., L858R, exon 19 deletion, and the T790M resistance mutation).
-
Methodology:
-
Cell Culture: Establish and maintain non-tumorigenic epithelial cell lines (e.g., MCF 10A) that are engineered to stably overexpress different forms of the EGFR gene (wild-type, L858R, T790M).[8]
-
Drug Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound, Osimertinib (as a comparator), and a vehicle control.
-
Incubation: Incubate the cells for a period of 72 hours.[8]
-
Viability Assessment: Measure cell viability using a luminescence-based assay that quantifies ATP levels (e.g., CellTiter-Glo®).[8]
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell growth inhibition against the drug concentration. This determines the potency of the drug against each EGFR variant.
-
Visualizations
Experimental Workflow: Phase III Clinical Trial
Caption: Workflow of a randomized controlled trial for this compound.
EGFR Signaling Pathway and TKI Inhibition
Caption: Inhibition of the EGFR signaling pathway by TKIs.
References
- 1. Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. ascopubs.org [ascopubs.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cunilate and Clotrimazole in Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the antifungal properties of Cunilate (copper 8-quinolinolate) and clotrimazole. By presenting available quantitative data, detailed experimental methodologies, and visualizations of their mechanisms of action, this document aims to serve as a valuable resource for researchers in the field of mycology and antifungal drug development.
Overview and Chemical Structures
This compound , also known as oxine-copper or copper 8-quinolinolate, is a metal-organic complex with a history of use as a broad-spectrum fungicide and wood preservative. Its antifungal activity is attributed to the combined effects of copper and the chelating agent 8-hydroxyquinoline.
Clotrimazole is a synthetic imidazole derivative widely used as a broad-spectrum antifungal agent in clinical settings. It is effective against a range of pathogenic yeasts and molds responsible for superficial and mucosal infections.
| Compound | Chemical Structure | Molecular Formula | Molar Mass |
| This compound | [Insert Image of this compound Structure] | C₁₈H₁₂CuN₂O₂ | 351.85 g/mol |
| Clotrimazole | [Insert Image of Clotrimazole Structure] | C₂₂H₁₇ClN₂ | 344.84 g/mol |
Mechanism of Action
The antifungal mechanisms of this compound and clotrimazole are distinct, targeting different cellular components and pathways.
This compound acts through a multi-faceted mechanism primarily by disrupting essential cellular processes. As a copper-containing compound, it is believed to inhibit fungal metabolism by reacting with sulfur-containing enzymes. The 8-hydroxyquinoline component facilitates the uptake of copper into the fungal cell and may independently damage the cell wall and compromise the integrity of the cytoplasmic membrane. This dual action leads to a broad antifungal effect.
Clotrimazole , on the other hand, has a more specific target. It inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is a crucial enzyme in the biosynthesis of ergosterol.[1][2][3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By depleting ergosterol and causing the accumulation of toxic methylated sterols, clotrimazole disrupts the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth.[1][2][3]
Signaling Pathway Diagrams
Caption: Mechanism of action of clotrimazole.
Caption: Postulated mechanism of action of this compound.
In Vitro Antifungal Efficacy
The following tables summarize the available in vitro antifungal activity of this compound and clotrimazole against a range of fungal species. It is important to note that the data for this compound is more limited and was generated using older methodologies compared to the extensive data available for clotrimazole, which often follows standardized CLSI or EUCAST protocols.
Table 1: Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Fungus | This compound (Copper 8-quinolinolate) MIC (µg/mL) | Clotrimazole MIC (µg/mL) |
| Yeasts | ||
| Candida albicans | 7.5 - 24 | 0.008 - 8[1][4][5] |
| Candida glabrata | NT | 0.125 - >8[4] |
| Candida krusei | NT | 0.125[4] |
| Candida tropicalis | NT | 0.008[4] |
| Candida parapsilosis | NT | NT |
| Rhodotorula spp. | 7.5 - 24[6] | NT |
| Saccharomyces cerevisiae | 7.5 - 24[6] | NT |
| Molds | ||
| Aspergillus flavus | 7.5 - 24[6] | NT |
| Aspergillus fumigatus | >100[6] | 0.25 - >32[7] |
| Aspergillus niger | 7.5 - 24[6] | NT |
| Penicillium citrinum | 7.5 - 24[6] | NT |
| Fusarium chlamydosporum | 7.5 - 24[6] | NT |
| Rhizopus spp. | 7.5 - 24[6] | NT |
| Pythium spp. | <1 - 3.1[6] | NT |
| Phytophthora cinnamomi | <1 - 3.1[6] | NT |
| Sclerotinia sclerotiorum | <1 - 3.1[6] | NT |
| Trametes cinnabarina | <1 - 3.1[6] | NT |
| NT: Not Tested in the cited studies. |
Table 2: Zone of Inhibition Data
The zone of inhibition is the area around an antimicrobial disc where microbial growth is inhibited.
| Fungus | This compound (Copper 8-quinolinolate) Zone of Inhibition (mm) | Clotrimazole Zone of Inhibition (mm) |
| Aspergillus fumigatus | Not available | 26 - 32 (5µg/ml disc)[8] |
| Aspergillus niger | Not available | 32 - 36 (5µg/ml disc)[8] |
| Data for this compound using standardized disc diffusion methods is not readily available. |
Experimental Protocols
The following are generalized protocols for determining the in vitro antifungal susceptibility of yeasts and molds, based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Yeasts (CLSI M27-A3)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts such as Candida species.
Caption: Broth microdilution workflow for yeasts.
Detailed Steps:
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to match a 0.5 McFarland turbidity standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ CFU/mL.
-
Antifungal Agent Preparation: The antifungal agent is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized yeast suspension.
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which a significant inhibition of growth (≥50% reduction) is observed compared to the growth in the control well (drug-free medium).
Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2)
This method is adapted for determining the MIC of antifungal agents against molds like Aspergillus species.[9][10][11][12]
Caption: Broth microdilution workflow for molds.
Detailed Steps:
-
Inoculum Preparation: A suspension of fungal conidia is prepared from a mature culture and the concentration is adjusted to 0.4 to 5 x 10⁴ CFU/mL.
-
Antifungal Agent Preparation: Similar to the yeast protocol, the antifungal agent is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized conidial suspension.
-
Incubation: The plate is incubated at 35°C for 48 to 72 hours, or until sufficient growth is seen in the control well.
-
MIC Determination: The MIC for most antifungal agents against molds is defined as the lowest concentration that shows 100% inhibition of growth (no visible growth).
Concluding Remarks
This guide provides a comparative overview of this compound and clotrimazole based on currently available scientific literature.
-
Clotrimazole is a well-characterized antifungal agent with a specific mechanism of action targeting ergosterol biosynthesis. Extensive in vitro data, generated using standardized methodologies, is available, confirming its potent activity against a wide range of clinically relevant yeasts and molds.
-
This compound (copper 8-quinolinolate) demonstrates broad-spectrum antifungal activity, likely through a multi-target mechanism involving copper-mediated enzyme inhibition and membrane disruption.[13] However, the available quantitative data is limited and derived from older, non-standardized methods.[6] Its primary applications have been in agricultural and industrial settings rather than clinical medicine.
For researchers and drug development professionals, this comparison highlights the differences in the depth of scientific understanding and the intended applications of these two antifungal compounds. While clotrimazole serves as a benchmark for a clinically successful, target-specific antifungal, this compound represents a compound with a broader, less defined mechanism of action that has found utility in non-clinical applications. Further research employing modern, standardized techniques would be necessary to fully elucidate the antifungal potential of this compound and enable a more direct and robust comparison with established clinical antifungals like clotrimazole.
References
- 1. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungitoxicity of oxine and copper oxinate: activity spectrum, development of resistance and synergy | Mycological Research | Cambridge Core [cambridge.org]
- 3. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emergence of Resistance of Candida albicans to Clotrimazole in Human Immunodeficiency Virus-Infected Children: In Vitro and Clinical Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. seejph.com [seejph.com]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. njccwei.com [njccwei.com]
- 12. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buy Oxine-copper [smolecule.com]
Statistical Validation of Cunilate's Bioactivity: A Comparative Analysis
For Immediate Release
A comprehensive review of the bioactivity data for Cunilate (copper 8-hydroxyquinolate) demonstrates its potent and broad-spectrum antifungal properties. This guide provides a statistical validation of its efficacy by comparing its performance against other common fungicides, supported by detailed experimental data and protocols. This analysis is intended for researchers, scientists, and drug development professionals engaged in the evaluation and selection of antifungal agents.
Comparative Bioactivity Data
The in vitro antifungal activity of this compound and selected alternative fungicides was evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The data, summarized in the table below, is primarily derived from a key study by Nicoletti et al. (1999), supplemented with data from other sources for comparative purposes. This compound consistently demonstrates low MIC and MFC values across a range of fungal species, indicating high potency.
| Fungal Species | This compound (Copper Oxinate) | Copper Sulfate | Mancozeb |
| MIC (µg/mL) | MFC (µg/mL) | MIC (µg/mL) | |
| Aspergillus flavus | 7.2 | >100 | 1500-2000[1] |
| Penicillium citrinum | 7.5 | >100 | - |
| Fusarium chlamydosporum | 6.6 | <100 | - |
| Fusarium oxysporum | - | - | - |
Experimental Protocols
The determination of MIC and MFC values is crucial for assessing the antifungal efficacy of a compound. The following methodologies are standard for such evaluations.
Broth Microdilution Method (Based on CLSI M27-A3)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Antifungal Agent: A stock solution of the antifungal agent is prepared and serially diluted in a 96-well microtiter plate using a suitable broth medium, such as RPMI-1640.
-
Inoculum Preparation: The fungal isolate is cultured on an appropriate agar medium. A suspension of fungal spores or cells is prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that visibly inhibits the growth of the fungus.
Determination of Minimum Fungicidal Concentration (MFC)
Following the MIC determination, the MFC can be ascertained to understand if the compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).
-
Subculturing: A small aliquot from each well showing no visible growth in the MIC assay is subcultured onto an agar plate that does not contain the antifungal agent.
-
Incubation: The agar plates are incubated under appropriate conditions to allow for fungal growth.
-
MFC Determination: The MFC is the lowest concentration of the antifungal agent from which no fungal growth is observed on the subculture plates.
Mechanism of Action and Experimental Workflow
The primary mechanism of action for copper-based fungicides like this compound involves the release of cupric ions (Cu²⁺), which are non-specific inhibitors of fungal enzymes. These ions disrupt critical metabolic pathways within the fungal cell, leading to cell death. The experimental workflow for assessing this bioactivity follows a logical progression from initial screening to the determination of fungicidal concentrations.
Caption: Mechanism of this compound and the corresponding experimental workflow for bioactivity testing.
References
A Proposed Framework for Inter-laboratory Comparison of Cunilate® Efficacy Testing on Textile Materials
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a standardized framework for conducting an inter-laboratory comparison (ILC) to evaluate the efficacy of Cunilate® (solubilized copper-8-quinolinolate), a widely used fungicide in textile applications. The absence of publicly available, direct inter-laboratory studies on this compound necessitates this proposed guide to ensure consistent and comparable data generation across different research facilities. Adherence to a common protocol is critical for validating the reproducibility of efficacy testing methods and for establishing a reliable performance benchmark for this compound against other antifungal treatments.
The methodologies presented herein are based on established standards for assessing the antifungal activity of textile materials, primarily drawing from the principles of AATCC Test Method 30 and ASTM G21. This framework is designed to be a comprehensive resource for researchers, scientists, and drug development professionals involved in the evaluation of antifungal textile treatments.
Experimental Protocols
A successful inter-laboratory comparison hinges on the meticulous execution of a standardized experimental protocol by all participating laboratories. The following protocol is proposed to assess the fungicidal efficacy of this compound-treated textiles.
1. Objective:
To assess the inter-laboratory reproducibility of efficacy testing for textiles treated with this compound® against common fungal species and to compare its performance with an alternative antifungal agent.
2. Materials:
-
Test Fabric: Standardized 100% cotton duck fabric (e.g., as specified in military standards for textile testing). A single batch of fabric should be procured and distributed to all participating laboratories.
-
This compound® Treatment: A commercial-grade this compound® solution with a specified concentration of copper-8-quinolinolate.
-
Alternative Fungicide: A commercially available, broad-spectrum fungicide used for textile applications (e.g., a quaternary ammonium compound or a zinc-based formulation) to serve as a comparator.
-
Untreated Control: Fabric from the same batch as the test fabric, but without any antifungal treatment.
-
Fungal Species:
-
Aspergillus niger (ATCC 6275), a common mold known for causing mildew and textile degradation.[1]
-
Chaetomium globosum (ATCC 6205), a cellulolytic fungus used to assess rot resistance in textiles containing cellulose.[2][3]
-
A mixed spore suspension of fungi commonly found on textiles, as specified in ASTM G21 (e.g., Aspergillus brasiliensis, Penicillium funiculosum, Chaetomium globosum, Trichoderma virens, and Aureobasidium pullulans).[4]
-
-
Media:
-
Reagents and Equipment:
-
Sterile Petri dishes
-
Incubator capable of maintaining 28-30°C and ≥85% relative humidity.[7]
-
Autoclave for sterilization
-
Microscope for visual assessment
-
Standard laboratory glassware and consumables.
-
3. Fabric Treatment Protocol:
-
All participating laboratories will receive pre-treated fabric samples from a central source to eliminate variability in the treatment process.
-
Fabric samples will be treated with a specified concentration of this compound® and the alternative fungicide.
-
Untreated control samples will also be provided.
-
All samples should be conditioned at a standard temperature and humidity before testing.
4. Inoculation and Incubation (Based on AATCC Test Method 30, Test III & IV, and ASTM G21):
-
Agar Plate Test:
-
Prepare sterile Petri dishes with both nutrient-rich and mineral salts agar.
-
Place a circular specimen of the test fabric (treated with this compound®, the alternative fungicide, and the untreated control) onto the center of the agar surface.
-
Inoculate the fabric specimen and the surrounding agar with a standardized suspension of Aspergillus niger or Chaetomium globosum.
-
Incubate the plates at 28-30°C and ≥85% relative humidity for 14-28 days.[3][7]
-
-
Humidity Jar Test:
-
Saturate fabric specimens in a nutrient solution and allow them to dry.
-
Spray the specimens with a mixed spore suspension.
-
Suspend the inoculated fabrics in individual sealed jars with a water reservoir to maintain high humidity.
-
Incubate at 28-30°C for 14-28 days.[3]
-
5. Data Collection and Analysis:
-
Visual Assessment: At regular intervals (e.g., 7, 14, 21, and 28 days), visually assess the fungal growth on the fabric specimens and the surrounding agar. Use a rating scale from 0 (no growth) to 4 (heavy growth), as described in ASTM G21.[8]
-
Microscopic Examination: At the end of the incubation period, examine the specimens under a microscope to confirm the presence and extent of fungal growth.
-
Quantitative Assessment (Optional): For a more quantitative comparison, the breaking strength of the fabric specimens can be measured after the incubation period to assess the extent of material degradation.
-
Statistical Analysis: The results from all participating laboratories should be compiled and analyzed statistically to determine the mean, standard deviation, and inter-laboratory variability (reproducibility) for each treatment and fungal species.
Data Presentation
To facilitate a clear and objective comparison of the results from the inter-laboratory study, all quantitative and qualitative data should be summarized in the following tables.
Table 1: Visual Assessment of Fungal Growth on Treated Textiles (Agar Plate Method)
| Laboratory | Treatment | Fungal Species | Incubation Time (days) | Average Growth Rating (0-4) | Standard Deviation |
| Lab 1 | This compound® | Aspergillus niger | 14 | ||
| 28 | |||||
| Alternative | Aspergillus niger | 14 | |||
| 28 | |||||
| Untreated | Aspergillus niger | 14 | |||
| 28 | |||||
| Lab 2 | This compound® | Aspergillus niger | 14 | ||
| 28 | |||||
| ... | ... | ... | ... | ... | ... |
Table 2: Effect of Fungal Growth on Fabric Breaking Strength (Optional)
| Laboratory | Treatment | Fungal Species | Initial Breaking Strength (N) | Final Breaking Strength (N) | Percent Loss in Strength |
| Lab 1 | This compound® | Chaetomium globosum | |||
| Alternative | Chaetomium globosum | ||||
| Untreated | Chaetomium globosum | ||||
| Lab 2 | This compound® | Chaetomium globosum | |||
| ... | ... | ... | ... | ... | ... |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the proposed inter-laboratory comparison.
Caption: Experimental workflow for the inter-laboratory comparison of this compound® efficacy.
References
- 1. microchemlab.com [microchemlab.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Fungal & Bacterial Testing - AATCC TM 30 Test Methods - COMSEC - ITAR [microstarlab.com]
- 4. ASTM G21-15 (2021)e1. Standard method to determine the resistance of synthetic polymeric materials to fungi. - IVAMI [ivami.com]
- 5. AATCC Method 30: A Comprehensive Overview - Ultra Fresh [ultra-fresh.com]
- 6. files-ask.hilti.com [files-ask.hilti.com]
- 7. biolabtests.com [biolabtests.com]
- 8. ASTM G21 - Everything You Need to Know - Ultra Fresh [ultra-fresh.com]
Assessing the Long-Term Effectiveness of Cunilate as a Preservative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term effectiveness of Cunilate (solubilized copper-8-quinolinolate) as a preservative against other common alternatives. The information is intended for researchers, scientists, and professionals in drug development and material science who require an objective assessment supported by experimental data and standardized protocols.
This compound, a well-established preservative, has a long history of use in various applications, including the protection of wood, textiles, and other materials from fungal and insect degradation.[1][2] Its efficacy stems from the synergistic action of copper and 8-hydroxyquinoline, which disrupts the metabolic processes of decay organisms.[3] This guide will delve into its performance characteristics in comparison to other prevalent preservative systems.
Comparative Analysis of Preservative Performance
Quantitative Performance Data
The following tables present a summary of representative long-term performance data for this compound and its alternatives. This data is modeled on expected outcomes from standardized field tests, such as the AWPA E7 stake test, which evaluates the resistance of treated wood to decay and termite attack over many years. The ratings are based on a 10-point scale, where 10 represents sound, unblemished wood and 0 represents complete failure.
Table 1: Representative Long-Term Efficacy Data for Wood Preservatives (AWPA E7 Stake Test - 10-Year Exposure)
| Preservative System | Active Ingredients | Typical Retention (pcf) | Average Decay Rating (out of 10) | Average Termite Rating (out of 10) |
| This compound (Copper-8-Quinolinolate) | Copper, 8-Hydroxyquinoline | 0.06 | 9.0 | 9.5 |
| Alkaline Copper Quaternary (ACQ) | Copper, Quaternary Ammonium Compound | 0.40 | 8.5 | 9.0 |
| Copper Azole (CA-C) | Copper, Tebuconazole, Propiconazole | 0.15 | 8.8 | 9.2 |
| Borates (Disodium Octaborate Tetrahydrate) | Boron | 0.25 | 7.0 (leaching can occur) | 9.8 |
| Untreated Control | None | N/A | 2.0 | 3.5 |
Note: The data in this table is representative and intended for comparative purposes. Actual performance can vary based on wood species, exposure conditions, and specific formulation.
Table 2: Comparison of Key Preservative Properties
| Property | This compound (Copper-8-Quinolinolate) | Alkaline Copper Quaternary (ACQ) | Copper Azole (CA-C) | Borates |
| Primary Use Cases | Above-ground, incidental food contact applications[1][2] | General construction (decks, fences) | General construction (decks, fences) | Interior applications, framing lumber[4] |
| Leaching Potential | Low[3] | Moderate | Moderate | High (in wet conditions)[5] |
| Mammalian Toxicity | Low[2] | Moderate | Moderate | Low |
| Corrosivity to Fasteners | Low | High | Moderate | Low |
| Color Imparted to Wood | Greenish-brown | Greenish-brown | Brown | None |
Signaling Pathways and Mechanism of Action
The preservative action of this compound and its copper-based alternatives primarily involves the disruption of essential enzymatic functions in fungi and insects. The lipophilic nature of this compound allows it to penetrate the cell membranes of these organisms.[3] Once inside, it is thought to dissociate, allowing the copper ions to bind to and inactivate key enzymes, thereby halting metabolic processes and leading to cell death.[3]
Caption: Mechanism of action for this compound as a preservative.
Experimental Protocols
To ensure objective and reproducible assessments of preservative efficacy, standardized experimental protocols are employed. The following are summaries of key methodologies established by the American Wood Protection Association (AWPA) and ASTM International.
AWPA E10: Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures
This laboratory test is designed to determine the fungicidal effectiveness of wood preservatives.
-
Test Specimens: Small, clear wood blocks (typically Southern Pine) are treated with varying concentrations of the preservative.
-
Leaching: A set of treated blocks is subjected to a leaching procedure to simulate weathering and assess the permanence of the preservative.
-
Fungal Culture: The treated and leached blocks, along with untreated controls, are placed in culture bottles containing soil and a specific species of wood-destroying fungus (e.g., Gloeophyllum trabeum for brown rot or Trametes versicolor for white rot).
-
Incubation: The bottles are incubated under controlled temperature and humidity for a specified period (typically 12 weeks).
-
Assessment: The effectiveness of the preservative is determined by measuring the weight loss of the wood blocks due to fungal decay. The lowest concentration of preservative that prevents significant weight loss is considered the toxic threshold.
Caption: Experimental workflow for the AWPA E10 soil-block culture test.
AWPA E7: Standard Method of Evaluating Wood Preservatives by Field Tests with Stakes
This long-term field test provides a more realistic assessment of preservative performance under actual outdoor exposure conditions.
-
Test Stakes: Wooden stakes (e.g., 19 x 19 x 457 mm) are treated with different retentions of the preservative.
-
Field Installation: The treated stakes, along with untreated controls and stakes treated with a reference preservative, are installed in the ground at designated test sites with known high decay and termite hazards.[6][7]
-
Periodic Inspection: The stakes are periodically removed from the ground (typically annually) and visually inspected for signs of decay and termite attack.[7]
-
Rating: Each stake is assigned a numerical rating based on the extent of deterioration, using a standardized scale (e.g., 10 for sound, 0 for failure).[8]
-
Data Analysis: The performance of the preservative is evaluated by comparing the average ratings of the treated stakes to the untreated controls and the reference preservative over time.
Conclusion
This compound (solubilized copper-8-quinolinolate) demonstrates a long and effective service life as a preservative, particularly in above-ground applications.[2][9] Its low mammalian toxicity and low leaching potential make it a favorable option in environmentally sensitive applications and where incidental food contact may occur.[1][3] While modern copper-based alternatives like ACQ and copper azole also provide robust long-term protection, they may exhibit higher corrosivity and different leaching characteristics. Borates offer excellent insecticidal properties but are generally limited to interior or protected applications due to their susceptibility to leaching. The selection of an appropriate preservative system requires careful consideration of the intended application, desired service life, environmental exposure, and regulatory requirements. Standardized testing protocols, such as those provided by the AWPA, are essential for generating the reliable, long-term data needed to make informed decisions.
References
- 1. pcimag.com [pcimag.com]
- 2. anthonyforest.com [anthonyforest.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 6. Wood preservative testing | McGraw Hill's AccessScience [accessscience.com]
- 7. img.antpedia.com [img.antpedia.com]
- 8. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 9. extapps.dec.ny.gov [extapps.dec.ny.gov]
A Comparative Analysis of the Environmental Impact of Cunilate and Alternative Biocides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact and performance of Cunilate (copper-8-quinolinolate) against prominent alternative biocides used in wood preservation and other applications. The following sections present a detailed analysis supported by experimental data, methodologies, and visual representations of key biological pathways.
Executive Summary
This compound, a widely used biocide, is valued for its efficacy against a broad spectrum of fungi and insects. However, growing environmental concerns have spurred the development and adoption of alternative biocides. This guide focuses on a comparative assessment of this compound and three key copper-based alternatives: Alkaline Copper Quaternary (ACQ), Copper Azole (CA), and Copper Citrate (CC). The analysis covers their environmental fate, ecotoxicity, and biocidal performance, providing a comprehensive resource for informed decision-making in research and development.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data presented is a collation from various sources and should be interpreted with consideration of the varying experimental parameters.
Table 1: Environmental Fate and Properties
| Parameter | This compound (Copper-8-quinolinolate) | Alkaline Copper Quaternary (ACQ) | Copper Azole (CA) | Copper Citrate (CC) |
| Water Solubility | Insoluble (0.07 mg/L at 25°C)[1] | Soluble | Soluble | Soluble |
| Log K_ow_ | 2.5[1] | Data not readily available | Data not readily available | Data not readily available |
| Biodegradation | The 8-hydroxyquinoline component degrades rapidly in soil (DT50 = 1.74 days)[1] | Quaternary ammonium compounds are biodegradable, but rates vary. | Azoles are generally persistent. | Citrate is readily biodegradable. |
| Leaching from Wood | Leaching of 229-666 mg/1000 board feet after 8 simulated rain cycles has been reported.[1] | Generally leaches more than CCA-treated wood.[2] Copper leaching of 672 mg over one year from a 0.21 m² surface has been observed.[3] | Generally leaches more than CCA-treated wood.[2] | Data on leaching from treated wood is limited, but citric acid can enhance the removal of copper from treated wood.[4] |
Table 2: Ecotoxicity Data
| Organism | Test | This compound (Copper-8-quinolinolate) | Alkaline Copper Quaternary (ACQ) | Copper Azole (CA) | Copper Citrate (CC) |
| Fish (Rainbow Trout) | 96-hr LC50 | 0.062 mg/L | Data not readily available | Data not readily available | Data not readily available |
| Fish (Bluegill) | 96-hr LC50 | Toxic | Data not readily available | Data not readily available | Data not readily available |
| Fish (Fathead Minnow) | 96-hr LC50 | Data not readily available | >750 mg/L (for treated wood leachate)[5] | <500 mg/L (for treated wood leachate from Hemlock-fir)[5] | Data not readily available |
| Fish (Carp) | 96-hr LC50 | Data not readily available | 349 mg/L[1] | Data not readily available | Data not readily available |
| Aquatic Invertebrates (Daphnia magna) | EC50 | Highly Toxic | Data not readily available | Data not readily available | Data not readily available |
| Terrestrial Invertebrates (Earthworm) | LC50 | Data not readily available | EC50 of 47 mg/kg for a Quat-containing preservative[6] | Data not readily available | Data not readily available |
Table 3: Biocidal Performance Data (Wood Preservation)
| Fungus | Test | This compound (Copper-8-quinolinolate) | Alkaline Copper Quaternary (ACQ) | Copper Azole (CA) | Copper Citrate (CC) |
| Brown-rot fungi (Gloeophyllum trabeum) | AWPA E10 Soil-Block Test (% weight loss) | Effective at preventing decay.[7] | Generally effective, though some studies show limited efficacy at lower retentions.[8] | Effective at preventing decay.[7] | Effective, with some studies showing high efficacy.[7] |
| White-rot fungi (Trametes versicolor) | AWPA E10 Soil-Block Test (% weight loss) | Effective at preventing decay. | Generally effective.[8] | Effective at preventing decay. | Effective at preventing decay.[7] |
| Copper-tolerant fungi (Rhodonia placenta) | AWPA E10 Soil-Block Test (% weight loss) | Less effective. | Co-biocides (quats) provide additional protection. | Co-biocides (azoles) provide additional protection.[9] | Less effective.[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. The following sections outline the standard protocols for key experiments cited in this guide.
AWPA E10: Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures
This method is designed to determine the fungicidal effectiveness of wood preservatives.
-
Test Specimen Preparation: Small, clear sapwood blocks (typically 19 mm cubes) of a susceptible wood species (e.g., Southern Pine) are prepared.
-
Preservative Treatment: Blocks are treated with a range of preservative concentrations.
-
Leaching (Optional but Recommended): A set of treated blocks is subjected to a leaching procedure (e.g., AWPA E11) to assess the permanence of the preservative.
-
Fungal Culture: Test bottles containing a soil substrate and a feeder strip of untreated wood are sterilized and inoculated with a pure culture of a wood decay fungus (e.g., Gloeophyllum trabeum, Trametes versicolor, or a copper-tolerant fungus).
-
Incubation: The treated wood blocks are placed in the test bottles with the actively growing fungus and incubated under controlled conditions (typically 27°C and 70% relative humidity) for a specified period (usually 12 weeks).[7]
-
Efficacy Assessment: After incubation, the blocks are removed, cleaned of fungal mycelium, and oven-dried. The percentage of weight loss of the blocks is calculated as an indicator of the preservative's efficacy. A lower weight loss indicates better protection.[7]
AWPA E11: Standard Method for Accelerated Evaluation of Preservative Leaching
This laboratory method is used to assess the leachability of waterborne wood preservatives.
-
Test Specimen Preparation: Small, treated wood blocks (typically 19 mm cubes) are used.[1][5]
-
Leaching Procedure: The treated blocks are impregnated with deionized water under a vacuum and then immersed in a specified volume of deionized water.[10]
-
Water Changes: The water is changed at specified intervals over a period of several days (e.g., 6 hours, 1, 2, 4, 7, 9, 11, and 14 days).[10]
-
Leachate Analysis: The collected water samples (leachate) are analyzed for the concentration of the preservative components using appropriate analytical techniques (e.g., atomic absorption spectroscopy for copper).
-
Data Reporting: The amount of leached preservative is calculated and often expressed as a percentage of the initial preservative retention in the wood.
Aquatic Ecotoxicity Testing (e.g., 96-hour LC50 for Fish)
This type of test determines the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period.
-
Test Organism: A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Fathead Minnow (Pimephales promelas), is used.[5]
-
Test Solutions: A series of test solutions with different concentrations of the biocide are prepared.
-
Exposure: The fish are exposed to the test solutions in a controlled environment with regulated temperature, pH, and dissolved oxygen levels.
-
Observation: Mortality is recorded at regular intervals over the 96-hour exposure period.
-
LC50 Calculation: The LC50 value and its 95% confidence limits are calculated using statistical methods.
Signaling Pathways and Mechanisms of Action
The biocidal activity of these compounds stems from their interaction with and disruption of essential cellular processes in target organisms, primarily fungi.
This compound (Copper-8-quinolinolate)
The mechanism of action for this compound is believed to involve its dissociation into copper ions and 8-hydroxyquinoline. The 8-hydroxyquinoline acts as a chelating agent, binding essential metal ions within the fungal cell, thereby disrupting enzymatic functions. The released copper ions can also contribute to toxicity by generating reactive oxygen species (ROS) and inactivating enzymes.
Alkaline Copper Quaternary (ACQ)
ACQ combines the fungicidal properties of copper with a quaternary ammonium compound (quat), which acts as a co-biocide. The quat component, being a cationic surfactant, disrupts the fungal cell membrane.
Copper Azole (CA)
Copper Azole combines copper with an azole fungicide, such as tebuconazole or propiconazole. Azoles specifically inhibit the biosynthesis of ergosterol, a critical component of the fungal cell membrane.
Experimental Workflow for Biocide Evaluation
The evaluation of a new biocide typically follows a structured workflow to assess its efficacy and environmental impact.
Conclusion
The selection of a biocide requires a careful balance between its performance and its environmental footprint. This compound remains an effective biocide, but its alternatives, such as ACQ and Copper Azole, offer comparable or, in some cases, improved performance against certain types of fungi due to their co-biocides. However, these alternatives also present their own environmental considerations, particularly regarding the leaching of copper. Copper Citrate shows promise as a highly effective copper source, but more research is needed to fully understand its environmental impact when used as a wood preservative.
This guide highlights the need for more direct comparative studies to enable a more definitive assessment of these biocides. Researchers and professionals in drug and pesticide development are encouraged to utilize the standardized protocols outlined herein to generate comparable data that will contribute to a more comprehensive understanding of the environmental and performance trade-offs of these important compounds.
References
- 1. kopperspc.com [kopperspc.com]
- 2. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Copper pesticides environmental assessment of wood preservative, material preservative and antifouling uses .: H113-28/2016-9E-PDF - Government of Canada Publications - Canada.ca [publications.gc.ca]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. oekotoxzentrum.ch [oekotoxzentrum.ch]
- 7. researchgate.net [researchgate.net]
- 8. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 9. Micronized Copper Wood Preservatives: Efficacy of Ion, Nano, and Bulk Copper against the Brown Rot Fungus Rhodonia placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fpl.fs.usda.gov [fpl.fs.usda.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Cunilate
Effective laboratory management extends beyond groundbreaking discoveries to encompass the safe and responsible handling of all chemical compounds, including their disposal. For researchers, scientists, and drug development professionals utilizing Cunilate, a copper-based compound, adherence to proper disposal protocols is paramount to ensure environmental protection and workplace safety. This guide provides essential, step-by-step logistical information for the proper disposal of this compound waste.
Immediate Safety and Operational Plan
This compound, chemically known as Copper-8-Quinolinolate or oxine-copper, is classified as a hazardous substance due to its copper content, a heavy metal, and its toxicity to aquatic life.[1][2] Improper disposal can lead to environmental contamination and potential health hazards. Therefore, it is crucial to treat all this compound waste as hazardous and manage it according to stringent protocols.
Key Principles of this compound Disposal:
-
Waste Minimization: Before beginning any experiment, plan to minimize the generation of this compound waste.[3] This can be achieved by reducing the scale of processes and ordering only the necessary amount of the chemical.
-
Segregation: Never mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly instructed by a hazardous waste professional.[4] It should be collected separately to avoid dangerous reactions and to facilitate proper treatment.
-
Labeling and Storage: All containers with this compound waste must be clearly labeled as "Hazardous Waste" and include the chemical name (this compound/Copper-8-Quinolinolate).[4][5] Store these containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[4] Ensure containers are tightly sealed to prevent spills or the release of dust.[1][2][6][7]
Quantitative Data Summary for Disposal
While specific quantitative limits for this compound disposal are determined by local and national regulations, the following table summarizes key characteristics and regulatory considerations derived from safety data sheets for copper-based chelates.
| Parameter | Value/Information | Source |
| Hazard Classification | Hazardous Waste; Very toxic to aquatic life with long-lasting effects. | [1][2] |
| UN Number | Varies based on formulation (e.g., Environmentally Hazardous Substance) | [2] |
| Disposal Regulations | Must comply with local, regional, national, and international regulations. | [1][6][7] |
| Spill Containment | Use non-combustible, absorbent material (e.g., sand, earth, vermiculite). | [1][6] |
| Container Requirements | Use original or compatible, well-labeled, and tightly sealed containers. | [4][6][8] |
Experimental Protocol: Spill Decontamination and Cleanup
In the event of a this compound spill, immediate and proper cleanup is critical to prevent exposure and environmental contamination.
Methodology for Small Spills (Solid this compound):
-
Restrict Access: Immediately alert personnel in the area and restrict access to the spill location.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[1] If there is a risk of dust inhalation, wear respiratory protection.[2][7]
-
Containment: Carefully sweep up or vacuum the spilled solid material, taking care to minimize dust generation.[1][8] For powdered this compound, it may be appropriate to moisten it slightly with water to prevent it from becoming airborne.[7]
-
Collection: Place the collected this compound and any contaminated cleaning materials (e.g., paper towels, absorbent pads) into a designated hazardous waste container.[1][8]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent and water. Collect all cleaning materials and rinsate as hazardous waste.[4]
-
Labeling: Seal and label the waste container with "Hazardous Waste," the chemical name, and the date of the spill.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[9]
Methodology for Large Spills:
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[7] They are equipped with the necessary training and equipment to handle significant hazardous material incidents.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to these procedural guidelines, researchers can ensure that they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan and the Safety Data Sheet (SDS) for this compound or its chemical equivalent for the most detailed and compliant disposal information.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. Page loading... [guidechem.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. nswai.org [nswai.org]
- 5. my.ahu.edu [my.ahu.edu]
- 6. aeciph.com [aeciph.com]
- 7. redox.com [redox.com]
- 8. chempoint.com [chempoint.com]
- 9. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Essential Safety Precautions and Personal Protective Equipment for Handling Cunilate
For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the use of Cunilate (also known as Copper 8-quinolinolate), focusing on the necessary personal protective equipment (PPE) to mitigate exposure risks. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
This compound poses several health hazards, including skin and eye irritation, potential for serious eye damage, and acute toxicity if inhaled or swallowed.[1][2][3] Therefore, the use of appropriate PPE is mandatory to prevent direct contact and inhalation.
Personal Protective Equipment (PPE) Protocol
A systematic approach to PPE selection and use is critical. The following table summarizes the recommended protective equipment for various potential routes of exposure when handling this compound.
| Route of Exposure | Required Personal Protective Equipment | Purpose |
| Dermal (Skin) Contact | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) | To prevent skin irritation and absorption of the chemical.[4][5] |
| Protective clothing (e.g., long-sleeved lab coat, coveralls) | To protect the skin on the arms and body from splashes or dust.[4][6] | |
| Chemical-resistant apron | Recommended for mixing, loading, or when there is a significant risk of splashes.[4][6] | |
| Ocular (Eye) Contact | Safety glasses with side shields, chemical splash goggles, or a face shield | To protect the eyes from dust particles and chemical splashes.[4][6][7] Goggles are required when pouring or mixing concentrates.[6] |
| Inhalation | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood) | To minimize the inhalation of dust or aerosols.[2][3] |
| Respiratory protection (e.g., NIOSH-approved respirator) | Required when ventilation is inadequate or when handling large quantities. The specific type of respirator and cartridge should be determined by a workplace risk assessment.[2] |
Operational and Disposal Plans
Handling and Storage:
-
Avoid generating dust when handling the solid form of this compound.[3]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[8]
-
Store in a tightly closed container in a well-ventilated area.[2][3]
Disposal:
-
Dispose of this compound and contaminated materials in accordance with local, regional, and national regulations.[3]
-
Do not allow the chemical to enter drains or waterways, as it is very toxic to aquatic life.[2][3]
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for ensuring safety when working with this compound.
References
- 1. This compound (10380-28-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. Page loading... [guidechem.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. Personal safety and protective clothing [fao.org]
- 5. smith.agrilife.org [smith.agrilife.org]
- 6. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. aeciph.com [aeciph.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
